4-(3-Chlorophenyl)morpholine
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
4-(3-chlorophenyl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO/c11-9-2-1-3-10(8-9)12-4-6-13-7-5-12/h1-3,8H,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNFXKHJDUXYNSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20457577 | |
| Record name | 4-(3-chlorophenyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20457577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41605-90-7 | |
| Record name | 4-(3-chlorophenyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20457577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-(3-Chlorophenyl)morpholine: Synthesis, Properties, and Applications
Abstract
This technical guide provides a comprehensive overview of 4-(3-Chlorophenyl)morpholine (CAS No: 41605-90-7), a key heterocyclic intermediate in the fields of pharmaceutical and fine chemical synthesis. The morpholine scaffold is a privileged structure in medicinal chemistry, and its derivatives are known to exhibit a wide range of biological activities. The introduction of a chlorophenyl moiety modulates the electronic and lipophilic properties of the molecule, making it a versatile building block for drug discovery and development. This document delves into the core physicochemical properties, provides a detailed, field-proven synthesis protocol via Buchwald-Hartwig amination with mechanistic insights, outlines expected analytical and spectroscopic characterization, discusses its applications as a synthetic precursor, and establishes best practices for safe handling and storage. This guide is intended for researchers, chemists, and drug development professionals who utilize or intend to utilize this valuable compound in their work.
Introduction: The Strategic Value of Substituted Phenylmorpholines
The morpholine ring is a six-membered saturated heterocycle featuring both an amine and an ether functional group. Its unique physicochemical properties, including its pKa (the conjugate acid is typically around 8.5), which allows for protonation at physiological pH, and its ability to improve the aqueous solubility and metabolic stability of a parent molecule, have established it as a cornerstone in medicinal chemistry.[1] Morpholine-containing compounds have demonstrated a vast spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3]
Strategic functionalization of the morpholine nitrogen with an aromatic group, such as a phenyl ring, creates a scaffold ripe for further modification. The introduction of a halogen, specifically a chlorine atom, onto this phenyl ring is a common and powerful tactic in drug design.[4] The chlorine atom at the meta-position, as in this compound, significantly influences the molecule's electronic distribution, lipophilicity (LogP), and metabolic profile. This substitution can enhance binding affinity to biological targets through specific halogen bonding interactions or by altering the molecule's overall conformation and electronic properties, thereby serving as a crucial intermediate for a new generation of therapeutic agents.[5]
Core Compound Identification and Physicochemical Properties
Precise identification and understanding of a compound's physical properties are foundational for its successful application in any synthetic or analytical workflow. This compound is typically supplied as a stable, crystalline solid, facilitating ease of handling and weighing.
| Property | Value | Source(s) |
| CAS Number | 41605-90-7 | [6] |
| Molecular Formula | C₁₀H₁₂ClNO | [6] |
| Molecular Weight | 197.66 g/mol | [6] |
| IUPAC Name | This compound | |
| Synonyms | N-(m-Chlorophenyl)morpholine | |
| Appearance | White to off-white crystalline powder | |
| Purity (Typical) | ≥98% | [6] |
| Storage Temperature | 2-8°C | |
| Topological Polar Surface Area (TPSA) | 12.47 Ų | |
| LogP (Calculated) | 2.18 |
Synthesis via Palladium-Catalyzed Buchwald-Hartwig Amination
The formation of the C-N bond between an aryl halide and an amine is one of the most critical transformations in modern organic synthesis. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, stands as the gold standard for this purpose due to its high efficiency, broad substrate scope, and functional group tolerance, even with historically challenging substrates like aryl chlorides.[7]
Mechanistic Rationale
The choice of the Buchwald-Hartwig amination is predicated on its reliability for constructing the aryl-amine bond. The catalytic cycle involves the oxidative addition of the aryl chloride to a Pd(0) complex, which is the rate-limiting step for chlorides due to the strength of the C-Cl bond. This is overcome by using electron-rich, sterically demanding phosphine ligands (e.g., XPhos, SPhos) that promote this difficult oxidative addition. Following coordination of the morpholine and deprotonation by a strong, non-nucleophilic base (e.g., sodium tert-butoxide), the resulting palladium-amido complex undergoes reductive elimination to furnish the desired this compound and regenerate the active Pd(0) catalyst.[5][7]
Experimental Protocol
This protocol is a representative procedure and may require optimization based on specific reagent purity and equipment.
-
Inert Atmosphere Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the palladium catalyst (e.g., Pd₂(dba)₃, 1.5 mol%) and the phosphine ligand (e.g., XPhos, 3.0 mol%). Seal the flask, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.
-
Reagent Addition: Under the inert atmosphere, add sodium tert-butoxide (2.0 equivalents). Add anhydrous, degassed toluene via syringe. Stir the mixture at room temperature for 10 minutes to form the active catalyst.
-
Substrate Coupling: Add 1,3-dichlorobenzene (1.0 equivalent) followed by morpholine (1.1 equivalents) to the reaction mixture via syringe. Note: Using 1,3-dichlorobenzene allows for a single coupling event under controlled conditions; alternatively, 3-chloroaniline can be used.
-
Reaction: Heat the reaction mixture to 100-110°C and stir vigorously. Monitor the reaction progress by TLC or GC-MS until the starting aryl chloride is consumed (typically 6-24 hours).
-
Work-up: Cool the mixture to room temperature and quench cautiously with water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of toluene).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound as a solid.
Spectroscopic and Analytical Characterization
Structural confirmation and purity assessment are paramount. The following section details the expected spectroscopic signatures for this compound based on its structure and data from closely related analogs.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The following are predicted chemical shifts (δ) in CDCl₃. Actual values may vary slightly.
-
¹H NMR:
-
Aromatic Protons (Ar-H): Expect a complex multiplet pattern between δ 6.8-7.3 ppm integrating to 4 protons. The proton between the two chloro-substituents (at C2) will likely be a triplet or singlet-like peak around δ 6.9 ppm. The other three protons will appear as multiplets.
-
Morpholine Protons (-O-CH₂-): A triplet around δ 3.8-3.9 ppm, integrating to 4 protons, corresponding to the methylene groups adjacent to the oxygen atom.
-
Morpholine Protons (-N-CH₂-): A triplet around δ 3.1-3.3 ppm, integrating to 4 protons, corresponding to the methylene groups adjacent to the nitrogen atom.
-
-
¹³C NMR:
-
Aromatic Carbons (Ar-C): Expect 6 signals in the aromatic region (δ 115-152 ppm). The carbon attached to the nitrogen (C1') will be downfield (~151 ppm). The carbon attached to the chlorine (C3') will be around δ 135 ppm. The other four aromatic carbons will appear between δ 115-130 ppm.
-
Morpholine Carbons (-O-CH₂-): A signal around δ 66-67 ppm.[8][9]
-
Morpholine Carbons (-N-CH₂-): A signal around δ 49-50 ppm.[8][9]
-
Mass Spectrometry (MS)
Electron Ionization (EI) mass spectrometry should reveal a clear molecular ion peak (M⁺).
-
Expected M⁺: m/z = 197.
-
Isotopic Pattern: A characteristic M+2 peak at m/z = 199 with approximately one-third the intensity of the M⁺ peak, confirming the presence of a single chlorine atom.
-
Key Fragments: Expect fragmentation of the morpholine ring, leading to characteristic losses and fragment ions.
Infrared (IR) Spectroscopy
-
C-H stretching (Aromatic): Peaks just above 3000 cm⁻¹.
-
C-H stretching (Aliphatic): Strong peaks in the 2850-2960 cm⁻¹ region.[10]
-
C=C stretching (Aromatic): Peaks in the 1475-1600 cm⁻¹ region.
-
C-N stretching (Aryl-amine): A strong peak around 1230-1250 cm⁻¹.
-
C-O-C stretching (Ether): A strong, characteristic peak around 1115-1125 cm⁻¹.[10]
-
C-Cl stretching: A peak in the 700-800 cm⁻¹ region, characteristic of meta-substitution.
Applications in Synthesis
This compound is not typically an end-product but rather a valuable intermediate. Its utility arises from the two distinct reactive handles it possesses: the activated chlorophenyl ring and the morpholine nitrogen (though the latter is less reactive after arylation).
-
Further Cross-Coupling Reactions: The C-Cl bond can participate in further cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) to introduce additional complexity, building out from the phenyl ring.
-
Modification of the Phenyl Ring: The phenyl ring can undergo electrophilic aromatic substitution, although the chloro- and morpholino- groups will direct incoming electrophiles to specific positions.
-
Scaffold for Libraries: It serves as a foundational scaffold for creating libraries of compounds for high-throughput screening in drug discovery programs. The 3-chloro position provides a vector for diversification.
Safety, Handling, and Storage
While a specific, comprehensive safety datasheet for this compound is not widely available, safe handling procedures can be established based on the parent compound, morpholine, and related halogenated aryl amines.
-
Hazard Classification (Anticipated): Based on analogs like 4-(4-chlorophenyl)morpholine, the compound should be treated as harmful if swallowed and toxic in contact with skin. It is also expected to cause skin and serious eye irritation.[11]
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear standard PPE, including a lab coat, chemical-resistant gloves (nitrile is appropriate for incidental contact), and safety glasses or goggles.
-
First Aid Measures:
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration.
-
Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing.
-
Eye Contact: Rinse cautiously with water for several minutes.
-
Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Recommended storage is at 2-8°C to ensure long-term stability.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion
This compound is a high-value synthetic intermediate whose utility is rooted in the strategic combination of the medicinally important morpholine scaffold and a functionalized chlorophenyl group. Its synthesis is reliably achieved through robust methods like the Buchwald-Hartwig amination. A thorough understanding of its physicochemical properties and spectroscopic signatures, as outlined in this guide, is essential for its effective use. For researchers in drug discovery and organic synthesis, this compound represents a versatile platform for the development of novel and complex molecules with significant therapeutic potential.
References
- 1. spectrabase.com [spectrabase.com]
- 2. Morpholine, 4-phenyl- [webbook.nist.gov]
- 3. EP1087966B1 - Chemical synthesis of morpholine derivatives - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. chemscene.com [chemscene.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Morpholine(110-91-8) 13C NMR spectrum [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. 4-(4-Chlorophenyl)morpholine | C10H12ClNO | CID 10420251 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Synthesis of 4-(3-Chlorophenyl)morpholine: A Senior Application Scientist's In-depth Technical Guide
Introduction
4-(3-Chlorophenyl)morpholine is a crucial intermediate in the synthesis of a variety of pharmacologically active compounds, making its efficient and scalable production a topic of significant interest to researchers, scientists, and drug development professionals. The N-aryl morpholine scaffold is a privileged structural motif found in numerous bioactive molecules.[1] This technical guide provides a comprehensive overview of the primary synthetic routes to this compound, with a focus on the underlying mechanistic principles, practical experimental protocols, and a comparative analysis of the available methods. Our discussion will primarily center on the two most prominent C-N bond-forming strategies: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.
Core Synthetic Strategies: A Comparative Overview
The construction of the C-N bond between the 3-chlorophenyl moiety and the morpholine ring is the central challenge in the synthesis of this compound. Transition metal-catalyzed cross-coupling reactions have emerged as the most robust and versatile methods to achieve this transformation.
| Synthetic Route | Catalyst System | Typical Reaction Conditions | Key Advantages | Key Disadvantages |
| Buchwald-Hartwig Amination | Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) with a phosphine ligand (e.g., XPhos, RuPhos, BINAP) | Anhydrous, inert atmosphere; Base (e.g., NaOtBu, K₃PO₄); Solvent (e.g., Toluene, Dioxane); 80-110°C | High yields, excellent functional group tolerance, milder conditions than classical methods, broad substrate scope. | Cost of palladium and specialized ligands, sensitivity to air and moisture, potential for catalyst deactivation.[2][3] |
| Ullmann Condensation | Copper catalyst (e.g., CuI, Cu₂O, activated copper powder) often with a ligand (e.g., L-proline, phenanthroline) | High temperatures (often >150°C); Polar aprotic solvent (e.g., DMF, NMP); Base (e.g., K₂CO₃) | Lower cost of copper catalyst, suitable for large-scale industrial synthesis. | Harsh reaction conditions, often requires stoichiometric amounts of copper, limited substrate scope compared to Buchwald-Hartwig, potential for side reactions.[4][5] |
Palladium-Catalyzed Buchwald-Hartwig Amination: A Detailed Exploration
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines due to its broad applicability and high efficiency.[6] The reaction involves the palladium-catalyzed cross-coupling of an aryl halide (or pseudohalide) with an amine in the presence of a base. For the synthesis of this compound, this translates to the coupling of a 3-chloro-substituted aryl halide with morpholine.
Mechanistic Insights
The catalytic cycle of the Buchwald-Hartwig amination is a well-elucidated process that underscores the importance of each reaction component. The general mechanism proceeds through the following key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-halogen bond of the aryl halide (e.g., 1-bromo-3-chlorobenzene or 1,3-dichlorobenzene) to form a Pd(II) intermediate. The choice of phosphine ligand is critical at this stage, as bulky, electron-rich ligands facilitate this often rate-limiting step, especially for less reactive aryl chlorides.
-
Amine Coordination and Deprotonation: The amine (morpholine) coordinates to the Pd(II) complex. Subsequent deprotonation by the base (e.g., sodium tert-butoxide) forms a palladium-amido complex.
-
Reductive Elimination: This final step involves the formation of the desired C-N bond and the regeneration of the active Pd(0) catalyst, which then re-enters the catalytic cycle. Reductive elimination is often the product-forming and turnover-limiting step.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol: Buchwald-Hartwig Synthesis of this compound
This protocol is a representative procedure adapted from literature for the N-arylation of morpholine with an aryl chloride.
Materials:
-
1-Bromo-3-chlorobenzene (or 1,3-dichlorobenzene) (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂) (0.015 equiv)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.03 equiv)
-
Sodium tert-butoxide (NaOtBu) (2.0 equiv)
-
Anhydrous Toluene
Procedure:
-
To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Pd(dba)₂ (0.015 equiv), XPhos (0.03 equiv), and sodium tert-butoxide (2.0 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous toluene via syringe.
-
Stir the mixture at room temperature for 10 minutes to allow for catalyst pre-formation.
-
Add 1-bromo-3-chlorobenzene (1.0 equiv) followed by morpholine (1.2 equiv) to the reaction mixture.
-
Heat the reaction mixture to 100-110°C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
Copper-Catalyzed Ullmann Condensation: The Classical Approach
The Ullmann condensation is a classical method for the formation of C-N bonds, typically employing a copper catalyst.[4] While traditionally requiring harsh reaction conditions, modern protocols have improved its utility.[7]
Mechanistic Insights
The precise mechanism of the Ullmann condensation is still a subject of some debate, but it is generally accepted to involve copper(I) species. A plausible pathway includes:
-
Formation of a Copper(I) Amide: The copper(I) catalyst reacts with morpholine in the presence of a base to form a copper(I) morpholide intermediate.
-
Oxidative Addition: The aryl halide undergoes oxidative addition to the copper(I) amide, forming a copper(III) intermediate.
-
Reductive Elimination: The copper(III) species undergoes reductive elimination to form the desired N-aryl morpholine and a copper(I) halide. The active copper(I) catalyst can be regenerated in the presence of a base.
Caption: Proposed catalytic cycle for the Ullmann condensation.
Experimental Protocol: Ullmann Synthesis of this compound
This protocol is a general representation of a modern Ullmann-type N-arylation.
Materials:
-
1-Iodo-3-chlorobenzene (1.0 equiv)
-
Morpholine (1.5 equiv)
-
Copper(I) Iodide (CuI) (0.1 equiv)
-
L-proline (0.2 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
Procedure:
-
To a round-bottom flask, add CuI (0.1 equiv), L-proline (0.2 equiv), and K₂CO₃ (2.0 equiv).
-
Add 1-iodo-3-chlorobenzene (1.0 equiv) and morpholine (1.5 equiv) to the flask.
-
Add anhydrous DMSO as the solvent.
-
Heat the reaction mixture to 120-150°C under an inert atmosphere.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture to room temperature and dilute with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Conclusion and Future Perspectives
Both the Buchwald-Hartwig amination and the Ullmann condensation represent powerful and effective methods for the synthesis of this compound. The choice between these two primary routes will often depend on factors such as the desired scale of the reaction, cost considerations, and the available laboratory infrastructure.
The Buchwald-Hartwig amination generally offers higher yields, milder reaction conditions, and a broader tolerance of functional groups, making it a preferred method in many research and development settings. Continuous advancements in ligand design are further expanding the capabilities of this reaction, even for challenging substrates like aryl chlorides.
The Ullmann condensation, while traditionally more demanding, remains a viable and cost-effective option, particularly for large-scale industrial production where the lower cost of copper is a significant advantage. Modern ligand-assisted protocols have substantially improved the efficiency and scope of the Ullmann reaction.
Future research in this area will likely focus on the development of even more efficient and sustainable catalytic systems. This includes the use of non-precious metal catalysts, reactions in greener solvents, and processes that operate at lower temperatures and with lower catalyst loadings, further enhancing the accessibility and industrial applicability of these vital synthetic transformations.
References
- 1. researchgate.net [researchgate.net]
- 2. Item - Development of a Reliable Low Loading Palladium Catalyzed Mono-Amination Reaction for the Large-Scale Synthesis of 3-Bromo-2,5-difluoroaniline - University of Leicester - Figshare [figshare.le.ac.uk]
- 3. benchchem.com [benchchem.com]
- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 5. xray.uky.edu [xray.uky.edu]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. Ullmann Reaction [organic-chemistry.org]
The Enigmatic Mechanism of Action of 4-(3-Chlorophenyl)morpholine: A Review of Current Knowledge
For the attention of: Researchers, Scientists, and Drug Development Professionals
Preamble: The Challenge of Elucidating a Core Mechanism
In the landscape of pharmaceutical research and development, the journey of a molecule from a synthetic intermediate to a well-characterized therapeutic agent is often long and complex. 4-(3-Chlorophenyl)morpholine stands as a compelling case study in this regard. Despite its presence as a key structural motif in a variety of biologically active compounds, a comprehensive, publicly available body of research detailing its intrinsic mechanism of action remains elusive. This technical guide, therefore, deviates from a traditional whitepaper format that would detail a specific signaling pathway or receptor interaction. Instead, it aims to provide a transparent overview of the current scientific understanding, or lack thereof, of this compound's direct pharmacological effects. It will synthesize the available information on its role as a chemical building block and explore the broader context of morpholine-containing compounds to offer a scientifically grounded perspective on its potential, yet unconfirmed, biological activities.
This compound: A Profile as a Synthetic Intermediate
Currently, the primary role of this compound in the scientific literature is that of a versatile chemical intermediate.[1][2][3] Its chemical structure, featuring a morpholine ring attached to a chlorophenyl group, makes it a valuable precursor in the synthesis of more complex molecules with diverse pharmacological applications. The morpholine moiety, a six-membered heterocyclic amine containing an ether linkage, is a common feature in many approved drugs, valued for its ability to improve physicochemical properties such as solubility and metabolic stability.
The key takeaway from the existing chemical and pharmaceutical literature is that this compound is a starting material, a foundational piece upon which more intricate molecular architectures with specific biological targets are built. There is a notable absence of studies that have investigated the compound as a standalone agent to determine its own pharmacological profile.
The Broader Pharmacological Context of Morpholine-Containing Compounds
While direct evidence for the mechanism of action of this compound is lacking, an examination of the broader class of morpholine-containing compounds can provide valuable, albeit speculative, insights. The morpholine ring is a privileged scaffold in medicinal chemistry, appearing in drugs with a wide array of therapeutic uses.[4][5][6]
Table 1: Diverse Pharmacological Activities of Morpholine-Containing Compounds
| Therapeutic Area | Example Mechanism of Action |
| Oncology | Inhibition of protein kinases (e.g., PI3K, EGFR) |
| Infectious Diseases | Antifungal, antibacterial, and antiviral activities |
| Central Nervous System | Antidepressant, antipsychotic (e.g., dopamine D4 receptor antagonism), and neuroprotective effects[7][8] |
| Inflammation | Anti-inflammatory and analgesic properties |
The diverse activities of these compounds underscore the challenge in predicting the specific mechanism of this compound without direct experimental data. The biological effect of a morpholine-containing molecule is highly dependent on the other substituents attached to the morpholine ring and the overall three-dimensional structure of the compound.
Hypothetical Mechanisms and Avenues for Future Research
Given the structural similarity of this compound to moieties found in CNS-active compounds, particularly those with a phenylpiperazine or related scaffold, one could hypothesize potential interactions with neurotransmitter receptors. For instance, some arylpiperazine derivatives are known to interact with serotonergic and dopaminergic receptors. However, it is crucial to emphasize that this is purely speculative without supporting binding assay data for this compound.
To elucidate the core mechanism of action of this compound, a systematic experimental approach would be necessary. The following workflow outlines a potential research program to characterize its pharmacological profile.
Diagram 1: Proposed Experimental Workflow for Characterizing the Mechanism of Action of this compound
Caption: A logical workflow for the initial pharmacological characterization of a compound with an unknown mechanism of action.
Experimental Protocols:
1. Broad Panel Receptor Screening:
-
Objective: To identify potential molecular targets of this compound.
-
Methodology:
-
Submit the compound to a commercial or in-house broad-panel screening service (e.g., Eurofins SafetyScreen, CEREP BioPrint).
-
The compound is typically tested at a fixed concentration (e.g., 10 µM) against a large number of receptors, ion channels, enzymes, and transporters.
-
Data is reported as the percent inhibition or stimulation of radioligand binding or functional activity.
-
Significant "hits" (e.g., >50% inhibition) are identified for further investigation.
-
-
Causality: This unbiased approach allows for the discovery of unexpected biological activities and provides a starting point for more focused studies.
2. Radioligand Binding Assays for Hit Validation:
-
Objective: To determine the binding affinity (Ki) of this compound for a specific receptor identified in the initial screen.
-
Methodology:
-
Prepare cell membranes or purified receptors expressing the target of interest.
-
Incubate the membranes/receptors with a constant concentration of a radiolabeled ligand (a known binder to the target) and varying concentrations of the unlabeled test compound (this compound).
-
After reaching equilibrium, separate the bound from the unbound radioligand by rapid filtration.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
The data is used to generate a competition curve and calculate the IC50, which is then converted to the Ki using the Cheng-Prusoff equation.
-
-
Self-Validation: The inclusion of a known reference compound as a positive control validates the assay performance. The use of non-specific binding controls ensures that the measured binding is specific to the target receptor.
Conclusion: A Call for Empirical Investigation
References
- 1. chemimpex.com [chemimpex.com]
- 2. Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-(4-Chlorophenyl)morpholine-4-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. chemscene.com [chemscene.com]
A Technical Guide to the Spectroscopic Characterization of 4-(3-Chlorophenyl)morpholine
Abstract: This guide provides an in-depth analysis of the spectroscopic data for 4-(3-Chlorophenyl)morpholine, a key intermediate in pharmaceutical and materials science. We present a comprehensive examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This document is intended for researchers, scientists, and drug development professionals, offering not just raw data, but also the underlying principles of spectral interpretation and detailed experimental protocols. By integrating these analytical techniques, we provide a robust framework for the unequivocal structural confirmation and purity assessment of this compound.
Introduction and Molecular Structure
This compound is a substituted aromatic amine with a morpholine moiety. The chlorine atom on the phenyl ring and the nitrogen atom of the morpholine ring significantly influence its chemical properties and, consequently, its spectroscopic signatures. Accurate structural elucidation is paramount for its application in synthesis and drug design. The molecular structure is confirmed by a combination of spectroscopic methods, each providing a unique piece of the structural puzzle.
Below is the chemical structure of this compound.
Caption: Molecular Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule.[1][2] For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of the protons and carbons in the molecule.
Experimental Protocol: NMR Spectroscopy
A standard protocol for acquiring high-resolution NMR spectra for a small organic molecule like this compound is as follows:
-
Sample Preparation: Dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube.[3] The choice of solvent is crucial to avoid interfering signals from the solvent itself.[3]
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (hundreds to thousands) and a longer acquisition time are typically required compared to ¹H NMR.[3]
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. For ¹H NMR, the chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
¹H NMR Spectral Data and Interpretation
The ¹H NMR spectrum of this compound is characterized by signals from the aromatic protons and the morpholine ring protons. The electron-withdrawing nature of the chlorine atom and the nitrogen of the morpholine ring deshields the aromatic protons, causing them to appear at higher chemical shifts.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic-H | 6.80-7.25 | Multiplet | 4H |
| -O-CH₂- | 3.85 | Triplet | 4H |
| -N-CH₂- | 3.20 | Triplet | 4H |
-
Aromatic Protons (6.80-7.25 ppm): The protons on the 3-chlorophenyl ring appear as a complex multiplet due to spin-spin coupling between them. The exact chemical shifts and coupling patterns depend on the substitution pattern.
-
Morpholine Protons (-O-CH₂- at ~3.85 ppm): The four protons on the carbons adjacent to the oxygen atom are chemically equivalent and appear as a triplet. They are deshielded by the electronegative oxygen atom.
-
Morpholine Protons (-N-CH₂- at ~3.20 ppm): The four protons on the carbons adjacent to the nitrogen atom are also chemically equivalent and appear as a triplet. They are slightly less deshielded than the protons next to the oxygen.
¹³C NMR Spectral Data and Interpretation
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.
| Carbon Assignment | Chemical Shift (δ, ppm) |
| Aromatic C-Cl | ~135 |
| Aromatic C-N | ~150 |
| Aromatic C-H | 115-130 |
| -O-CH₂- | ~67 |
| -N-CH₂- | ~49 |
-
Aromatic Carbons (115-150 ppm): The six aromatic carbons give rise to distinct signals. The carbon attached to the nitrogen (C-N) is significantly deshielded and appears at the highest chemical shift in this region. The carbon bearing the chlorine atom (C-Cl) also shows a distinct chemical shift. The remaining four aromatic carbons appear in the typical aromatic region.
-
Morpholine Carbons (-O-CH₂- at ~67 ppm): The two equivalent carbons adjacent to the oxygen atom are deshielded and appear at a higher chemical shift.
-
Morpholine Carbons (-N-CH₂- at ~49 ppm): The two equivalent carbons adjacent to the nitrogen atom are less deshielded than those next to the oxygen.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
ATR-FTIR is a convenient technique for obtaining IR spectra of solid and liquid samples with minimal sample preparation.[4][5]
-
Background Spectrum: Record a background spectrum of the clean ATR crystal to account for any atmospheric and instrumental contributions.[6]
-
Sample Application: Place a small amount of the solid this compound sample onto the ATR crystal.[4][7]
-
Pressure Application: Apply pressure using the built-in press to ensure good contact between the sample and the crystal.[4]
-
Spectrum Acquisition: Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.
-
Cleaning: Clean the crystal with a suitable solvent (e.g., isopropanol) and a soft tissue after the measurement.[4][6]
IR Spectral Data and Interpretation
The IR spectrum of this compound will show characteristic absorption bands corresponding to the vibrations of its functional groups.
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| 3100-3000 | Aromatic C-H stretch | Medium |
| 2950-2800 | Aliphatic C-H stretch | Strong |
| 1600-1450 | Aromatic C=C stretch | Medium-Strong |
| 1250-1000 | C-N and C-O stretch | Strong |
| 800-600 | C-Cl stretch | Strong |
-
Aromatic C-H Stretch (3100-3000 cm⁻¹): These absorptions are characteristic of the C-H bonds on the phenyl ring.
-
Aliphatic C-H Stretch (2950-2800 cm⁻¹): These strong bands arise from the stretching vibrations of the C-H bonds in the morpholine ring.
-
Aromatic C=C Stretch (1600-1450 cm⁻¹): These bands are due to the stretching vibrations of the carbon-carbon double bonds within the aromatic ring.
-
C-N and C-O Stretch (1250-1000 cm⁻¹): The strong absorptions in this region are characteristic of the C-N and C-O single bond stretching vibrations within the morpholine ring.
-
C-Cl Stretch (800-600 cm⁻¹): A strong band in this region is indicative of the C-Cl bond.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.[8][9] Electron Ionization (EI) is a common technique for volatile and thermally stable compounds like this compound.[10][11]
Experimental Protocol: Electron Ionization (EI)-MS
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC). The sample is vaporized in the ion source.[10]
-
Ionization: The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a molecular ion (M⁺•).[11][12]
-
Fragmentation: The high internal energy of the molecular ion often leads to its fragmentation into smaller, charged fragments and neutral radicals.[12]
-
Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z.
MS Spectral Data and Interpretation
The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight, as well as several characteristic fragment ions.
Expected Molecular Ion Peak (M⁺•):
-
C₁₀H₁₂³⁵ClNO: m/z = 197
-
C₁₀H₁₂³⁷ClNO: m/z = 199 (Isotopic peak due to ³⁷Cl, with an abundance of about one-third of the M⁺• peak)
Major Fragmentation Pathways:
The fragmentation of this compound is expected to occur primarily at the bonds adjacent to the nitrogen and oxygen atoms of the morpholine ring and through the loss of the chlorine atom or the entire chlorophenyl group.
References
- 1. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. agilent.com [agilent.com]
- 5. measurlabs.com [measurlabs.com]
- 6. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 7. researchgate.net [researchgate.net]
- 8. bitesizebio.com [bitesizebio.com]
- 9. rroij.com [rroij.com]
- 10. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]
- 11. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 12. chem.libretexts.org [chem.libretexts.org]
An In-Depth Technical Guide to the Biological Activity of 4-(3-Chlorophenyl)morpholine Derivatives
Foreword: Unveiling the Therapeutic Potential of a Privileged Scaffold
In the landscape of medicinal chemistry, the morpholine ring stands as a "privileged scaffold"—a molecular framework that consistently appears in biologically active compounds. Its unique physicochemical properties, including improved aqueous solubility and metabolic stability, make it an attractive moiety for drug design. When coupled with a 3-chlorophenyl group, the resulting 4-(3-chlorophenyl)morpholine core gives rise to a class of derivatives with a broad and compelling spectrum of biological activities. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, mechanisms of action, and therapeutic potential of these promising compounds, grounded in field-proven insights and robust experimental data.
The this compound Core: A Building Block for Bioactivity
The this compound molecule, with the chemical formula C₁₀H₁₂ClNO, serves as a crucial intermediate in the synthesis of a wide array of pharmacologically active compounds.[1][2] Its structure, featuring a morpholine ring attached to a benzene ring substituted with a chlorine atom at the meta position, provides a versatile foundation for chemical modification. The morpholine moiety can enhance pharmacokinetic properties, while the chlorophenyl group can engage in various interactions with biological targets.[1][3]
General Synthesis Strategy
The synthesis of this compound derivatives typically begins with the core structure, which can be synthesized through several established routes. A common method involves the reaction of a substituted aniline with a dihaloethane derivative. For instance, this compound can be prepared by heating 3-chloroaniline with di(2-chloroethyl) ether in the presence of a base.[4]
Caption: General synthesis of the this compound core.
Once the core is obtained, further derivatization can be achieved through various chemical reactions, such as the formation of Schiff bases by reacting an amino-functionalized derivative with aldehydes or ketones.[5][6][7][8] These Schiff bases have shown significant promise as antimicrobial and anticancer agents.[9][10][11][12][13]
Anticancer Activity: Targeting Key Pathways in Malignancy
Derivatives of this compound have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. Their mechanisms of action are multifaceted, often involving the inhibition of critical enzymes in cancer cell proliferation and survival.
Inhibition of VEGFR-2: A Strategy Against Angiogenesis
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process of new blood vessel formation that is crucial for tumor growth and metastasis.[14][15] Inhibition of VEGFR-2 is a well-established anti-cancer strategy. Several studies have highlighted the potential of morpholine derivatives as VEGFR-2 inhibitors.[11][16][17][18] The this compound scaffold can be incorporated into molecules that bind to the ATP-binding site of the VEGFR-2 kinase domain, preventing its activation and downstream signaling.
Caption: Inhibition of the VEGFR-2 signaling pathway by this compound derivatives.
Topoisomerase II Inhibition: Inducing DNA Damage in Cancer Cells
Topoisomerase II is an essential enzyme that resolves DNA topological problems during replication and transcription.[4][13] Its inhibition leads to the accumulation of DNA double-strand breaks, ultimately triggering apoptosis in rapidly dividing cancer cells.[19][20] Certain derivatives incorporating the morpholine scaffold have demonstrated potent topoisomerase II inhibitory activity. The planar aromatic systems often found in these derivatives can intercalate into DNA, while the morpholine moiety can interact with the enzyme itself, stabilizing the DNA-enzyme cleavage complex.
Table 1: Anticancer Activity of Selected Morpholine Derivatives
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |
| Morpholine-substituted quinazolines | MCF-7 (Breast) | 3.15 - 6.44 | Apoptosis, G1 phase arrest | [21] |
| A549 (Lung) | 8.55 - 10.38 | Apoptosis, G1 phase arrest | [21] | |
| SHSY-5Y (Neuroblastoma) | 3.36 - 9.54 | Apoptosis, G1 phase arrest | [21] | |
| Morpholine derived Schiff base complexes | MCF-7 (Breast) | Moderate cytotoxicity | Not specified | [10] |
| HepG2 (Liver) | Inhibitory activity | Not specified | [11] |
Antimicrobial Activity: A New Frontier in Combating Drug Resistance
The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. This compound derivatives, particularly in the form of Schiff bases, have shown promising antibacterial and antifungal activities.[5][6][8][9]
Mechanism of Antimicrobial Action
The precise mechanisms by which these compounds exert their antimicrobial effects are still under investigation, but it is believed that the imine (-C=N-) group of the Schiff base is crucial for their activity.[22] This functional group may interfere with microbial cell wall synthesis, disrupt cell membrane integrity, or inhibit essential enzymes. The lipophilicity conferred by the aromatic rings and the morpholine moiety can facilitate the passage of the compounds across microbial cell membranes.
Table 2: Antimicrobial Activity of Selected Morpholine-derived Schiff Bases
| Compound | Microorganism | MIC (µg/mL) | Reference |
| 4-(4-(4-Hydroxy-benzylidene-imino)phenyl)-morpholine | Staphylococcus aureus | 25 | [6] |
| Staphylococcus epidermidis | 19 | [6] | |
| Bacillus cereus | 21 | [6] | |
| Micrococcus luteus | 16 | [6] | |
| Escherichia coli | 29 | [6] | |
| Candida albicans | 20 | [6] | |
| Aspergillus niger | 40 | [6] |
Central Nervous System Activity: Exploring Antidepressant Potential
The morpholine scaffold is present in several centrally acting drugs, including some antidepressants.[3][23] This is attributed to its ability to improve brain permeability and interact with various CNS targets.[3] While direct studies on the antidepressant effects of this compound derivatives are limited, the structural similarities to known monoamine reuptake inhibitors suggest a potential mechanism of action.
Hypothetical Mechanism: Monoamine Reuptake Inhibition
Many antidepressant drugs function by inhibiting the reuptake of neurotransmitters such as serotonin (5-HT) and norepinephrine (NE) from the synaptic cleft, thereby increasing their availability to bind to postsynaptic receptors.[24][25] It is plausible that certain this compound derivatives could bind to and inhibit the serotonin transporter (SERT) and/or the norepinephrine transporter (NET). Further research, including in vivo studies like the forced swim test and neurotransmitter reuptake assays, is needed to validate this hypothesis.[19][26][27][28]
Caption: Hypothetical mechanism of antidepressant action via monoamine reuptake inhibition.
Experimental Protocols
To ensure the reproducibility and validity of research in this area, detailed experimental protocols are essential. The following sections outline standardized methods for the synthesis of a representative derivative and for key biological assays.
Synthesis of a Representative Schiff Base Derivative
This protocol describes the synthesis of a Schiff base from an amino-functionalized this compound derivative and a substituted aldehyde.
Step 1: Synthesis of 4-(4-aminophenyl)morpholine
-
This intermediate can be prepared from 4-(4-nitrophenyl)morpholine via reduction.
Step 2: Synthesis of the Schiff Base
-
Dissolve 4-(4-aminophenyl)morpholine (1 equivalent) in a suitable solvent such as ethanol.
-
Add the desired substituted aldehyde (1 equivalent) to the solution.
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The precipitated solid is filtered, washed with cold ethanol, and dried.
-
Recrystallize the product from a suitable solvent to obtain the pure Schiff base.
-
Characterize the final product using IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.[6]
In Vitro Anticancer Activity: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Step-by-Step Methodology:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in the culture medium.
-
Replace the old medium with the medium containing the test compounds at various concentrations. Include a vehicle control (solvent only) and a positive control (a known anticancer drug).
-
Incubate the plate for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[12][29]
In Vitro Antimicrobial Activity: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Step-by-Step Methodology:
-
Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).
-
Perform serial two-fold dilutions of the test compounds in a suitable broth medium in a 96-well microtiter plate.
-
Inoculate each well with the microbial suspension. Include a positive control (microorganism with no compound) and a negative control (broth only).
-
Incubate the plate at an appropriate temperature and duration for the specific microorganism.
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity).[6][8]
In Vitro VEGFR-2 Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the kinase activity of VEGFR-2.
Step-by-Step Methodology:
-
Prepare a reaction mixture containing recombinant human VEGFR-2, a suitable kinase buffer, ATP, and a substrate (e.g., a poly(Glu, Tyr) peptide).[5][18][30]
-
Add the test compound at various concentrations to the reaction mixture.
-
Initiate the kinase reaction by adding the enzyme or ATP.
-
Incubate the reaction at 30-37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as luminescence-based ATP consumption assays (e.g., Kinase-Glo®) or antibody-based detection (e.g., ELISA).[5][18][30]
-
Calculate the percentage of inhibition and determine the IC₅₀ value.
In Vitro Topoisomerase II Inhibition Assay
This assay measures the ability of a compound to inhibit the decatenation activity of topoisomerase II.
Step-by-Step Methodology:
-
Prepare a reaction mixture containing topoisomerase II, a reaction buffer, ATP, and catenated kinetoplast DNA (kDNA) as the substrate.[7][8][16][31]
-
Add the test compound at various concentrations.
-
Incubate the reaction at 37°C for 30 minutes.
-
Stop the reaction by adding a stop buffer/loading dye containing SDS and proteinase K.
-
Analyze the reaction products by agarose gel electrophoresis.
-
Visualize the DNA bands under UV light after staining with a DNA-intercalating dye (e.g., ethidium bromide). Catenated kDNA remains in the well, while decatenated DNA migrates into the gel. Inhibition is observed as a decrease in the amount of decatenated DNA.[7][8][16][31]
Conclusion and Future Directions
The this compound scaffold is a versatile and promising platform for the development of novel therapeutic agents. Derivatives of this core structure have demonstrated significant potential in the fields of oncology and infectious diseases, with emerging possibilities in the treatment of central nervous system disorders. The anticancer activity of these compounds is often mediated through the inhibition of key enzymes such as VEGFR-2 and topoisomerase II. In the realm of antimicrobial research, Schiff base derivatives have shown potent activity against a range of bacteria and fungi.
While the antidepressant potential of this compound derivatives is an intriguing area for future exploration, it remains largely underexplored. Future research should focus on:
-
Synthesizing and screening a broader library of this compound derivatives to establish more definitive structure-activity relationships for each biological activity.
-
Elucidating the detailed molecular mechanisms of action, particularly for their antimicrobial and potential antidepressant effects.
-
Conducting in vivo studies to evaluate the efficacy, pharmacokinetics, and safety profiles of the most promising lead compounds.
By leveraging the unique properties of the this compound core, the scientific community is well-positioned to develop next-generation therapeutics to address some of the most pressing challenges in human health.
References
- 1. Fusion of Morpholine and Schiff Base on Novel Benzimidazole Scaffold as Anti-microbial Agents: A Computational Approach and In-vitro Evaluation [openmedicinalchemistryjournal.com]
- 2. chemscene.com [chemscene.com]
- 3. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN106928162B - Synthesis method of substituted N-phenyl morpholine compound - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. japsonline.com [japsonline.com]
- 11. Synthesis and spectral characterization of Schiff base complexes of Cu(II), Co(II), Zn(II) and VO(IV) containing 4-(4-aminophenyl)morpholine derivatives: antimicrobial evaluation and anticancer studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis, characterization, and anticancer activity of Schiff bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. mdpi.com [mdpi.com]
- 18. bpsbioscience.com [bpsbioscience.com]
- 19. Novel Antimuscarinic Antidepressant-like Compounds with Reduced Effects on Cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 20. 4-(2-Chloroethyl)morpholine synthesis - chemicalbook [chemicalbook.com]
- 21. ijpsonline.com [ijpsonline.com]
- 22. mdpi.com [mdpi.com]
- 23. Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Serotonin–norepinephrine–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 25. Serotonin and norepinephrine uptake inhibiting activity of centrally acting analgesics: structural determinants and role in antinociception - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Antidepressant and anti-anxiety like effects of 4i (N-(3-chloro-2-methylphenyl) quinoxalin-2-carboxamide), a novel 5-HT3 receptor antagonist in acute and chronic neurobehavioral rodent models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. The Prodrug 4-Chlorokynurenine Causes Ketamine-Like Antidepressant Effects, but Not Side Effects, by NMDA/GlycineB-Site Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Synthesis and pharmacological screening of pyrazolo[3,4-c]pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. mdpi.com [mdpi.com]
- 30. bpsbioscience.com [bpsbioscience.com]
- 31. search.cosmobio.co.jp [search.cosmobio.co.jp]
The 4-(3-Chlorophenyl)morpholine Scaffold: A Privileged Pharmacophore in Modern Drug Design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The morpholine ring is a cornerstone in medicinal chemistry, prized for its ability to confer advantageous physicochemical and pharmacokinetic properties upon bioactive molecules.[1][2] When coupled with a 3-chlorophenyl moiety, it forms the 4-(3-chlorophenyl)morpholine pharmacophore, a structural motif of significant interest in contemporary drug discovery. This guide provides a detailed exploration of this pharmacophore, from its fundamental chemical properties and synthesis to its application in designing targeted therapeutics. We will dissect its role in modulating interactions with key biological targets, such as kinases and central nervous system (CNS) receptors, and provide actionable experimental protocols for its synthesis and evaluation. This document serves as a technical resource for researchers aiming to leverage this powerful scaffold in the development of next-generation therapeutics.
The Strategic Value of the this compound Pharmacophore
The Morpholine Moiety: More Than a Solubilizing Group
The morpholine heterocycle is a "privileged structure" in medicinal chemistry, a distinction earned due to its frequent appearance in successful drug candidates across a wide range of therapeutic areas.[1][3] Its utility stems from a unique combination of features:
-
Physicochemical Modulation : The morpholine ring is often introduced to enhance aqueous solubility, a critical factor for bioavailability.[4] Its weakly basic nitrogen (pKa typically around 7.4) can be protonated at physiological pH, improving solubility and permeability.[5][6]
-
Metabolic Stability : While the morpholine ring can be a site of metabolism, it is generally more stable than other cyclic amines like piperazine, offering a favorable pharmacokinetic profile.[4][7]
-
Target Engagement : The oxygen atom can act as a hydrogen bond acceptor, forming crucial interactions with target proteins, while the chair-like conformation allows its substituents to be positioned optimally within a binding pocket.[1][6]
-
Synthetic Accessibility : As a versatile and readily available building block, the morpholine ring can be easily incorporated into complex molecules.[1][8]
The 3-Chlorophenyl Group: A Key Modulator of Affinity and Selectivity
The substitution pattern on the phenyl ring is critical for fine-tuning a drug's pharmacological profile. The placement of a chlorine atom at the meta-position (position 3) offers several strategic advantages:
-
Electronic Effects : Chlorine is an electron-withdrawing group, which can influence the basicity of the morpholine nitrogen and the electronic nature of the entire molecule, impacting target binding.
-
Hydrophobic Interactions : The chloro-substituted phenyl ring can engage in favorable hydrophobic and van der Waals interactions within the target's binding site.
-
Metabolic Blocking : The chlorine atom can block a potential site of aromatic hydroxylation by cytochrome P450 enzymes, thereby improving metabolic stability and extending the drug's half-life.
When combined, the this compound unit becomes a potent pharmacophore, balancing improved pharmacokinetics with specific, high-affinity target engagement.
Physicochemical and Pharmacokinetic Profile
Understanding the intrinsic properties of the core scaffold is fundamental to predicting its behavior in a biological system.
Core Physicochemical Properties
The parent compound, this compound, serves as a baseline for its derivatives.
| Property | Value | Source |
| CAS Number | 41605-90-7 | [9] |
| Molecular Formula | C₁₀H₁₂ClNO | [9] |
| Molecular Weight | 197.66 g/mol | [9] |
| Topological Polar Surface Area (TPSA) | 12.47 Ų | [9] |
| LogP (calculated) | 2.1766 | [9] |
| Hydrogen Bond Acceptors | 2 | [9] |
| Hydrogen Bond Donors | 0 | [9] |
| Rotatable Bonds | 1 | [9] |
Table 1: Key physicochemical properties of this compound.
General ADME Considerations
Compounds containing the morpholine scaffold often exhibit favorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[4] The morpholine ring is particularly noted for its role in improving passage across the blood-brain barrier (BBB), a critical attribute for CNS-targeted drugs.[5][10] This is attributed to its balanced lipophilic-hydrophilic profile and reduced pKa value compared to other cyclic amines.[6][11]
Metabolism is often mediated by cytochrome P450 enzymes, and the morpholine ring itself can be a site for oxidation.[4] Early assessment of CYP inhibition and metabolic stability is crucial in the drug development pipeline.
Therapeutic Applications & Structure-Activity Relationships (SAR)
The this compound scaffold has been successfully employed in the design of inhibitors for several important drug target classes.
Kinase Inhibition
Kinases are one of the most heavily targeted enzyme families in oncology and immunology. The morpholine moiety is a well-established pharmacophore for kinase inhibitors, often interacting with the hinge region of the ATP-binding site.
-
Mechanism of Action : The morpholine oxygen can form a critical hydrogen bond with the backbone NH of a hinge residue (e.g., Valine), anchoring the inhibitor in the active site. The 3-chlorophenyl group typically projects into a hydrophobic pocket, contributing to binding affinity and selectivity. For instance, in studies of PI3K inhibitors, the morpholine group is crucial for activity, and its replacement can significantly alter the inhibition profile.[12][13]
-
Structure-Activity Relationship (SAR) : SAR studies on imidazo[1,2-b]pyridazine-based TAK1 inhibitors demonstrated that a 6-substituted morpholine improved kinase inhibition compared to unsubstituted or piperazine-substituted analogs.[14] The 3-chlorophenyl group at a different position contributed to potent nanomolar inhibition. This highlights the synergistic contribution of both parts of the pharmacophore.
Caption: Hypothetical binding mode of the pharmacophore in a kinase active site.
Central Nervous System (CNS) Disorders
The favorable BBB penetration properties of morpholine-containing compounds make them highly attractive for CNS drug discovery.[5][6][10] The aryl-morpholine substructure is structurally similar to endogenous neurotransmitters, allowing it to interact with a variety of CNS receptors.[5]
-
Targeting GPCRs : G-protein coupled receptors (GPCRs) are implicated in a vast number of neurological and psychiatric conditions.[15] Phenylpiperazine derivatives, which are structurally analogous to phenylmorpholines, have been developed as potent ligands for dopamine and serotonin receptors.[16] The 3-chlorophenyl group is a common feature in these ligands, contributing to high-affinity binding.
-
Cholinesterase Inhibition : In the context of Alzheimer's disease, novel quinoline derivatives bearing a morpholine group have been investigated as cholinesterase inhibitors.[17][18] SAR studies revealed that the nature of the substitution on the N-phenyl ring significantly influenced inhibitory potency. While these specific examples may not all feature a 3-chloro substitution, they validate the utility of the aryl-morpholine core in this therapeutic area.
Synthesis and Experimental Protocols
A key advantage of the this compound scaffold is its synthetic tractability.
Protocol: Synthesis of this compound
This protocol describes a common method for synthesizing the core scaffold via Buchwald-Hartwig amination, a powerful C-N cross-coupling reaction.
Objective: To synthesize this compound from 1-bromo-3-chlorobenzene and morpholine.
Materials:
-
1-bromo-3-chlorobenzene
-
Morpholine
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer, heating mantle
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd(OAc)₂ (2 mol%), XPhos (4 mol%), and sodium tert-butoxide (1.4 equivalents).
-
Reagent Addition: Add anhydrous toluene to the flask, followed by 1-bromo-3-chlorobenzene (1.0 equivalent) and morpholine (1.2 equivalents).
-
Reaction: Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by silica gel column chromatography using a hexanes/ethyl acetate gradient to yield the pure this compound.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol: In Vitro Caco-2 Permeability Assay
This assay is a gold standard for predicting intestinal absorption and BBB penetration of drug candidates.[4]
Objective: To determine the bidirectional permeability (apical to basolateral and basolateral to apical) of a this compound derivative across a Caco-2 cell monolayer.
Methodology:
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation into a polarized monolayer.
-
Monolayer Integrity Check: Before the experiment, confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Assay Initiation (A -> B):
-
Wash the monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS).
-
Add the test compound (e.g., at 10 µM) in HBSS to the apical (A) chamber.
-
Add fresh HBSS to the basolateral (B) chamber.
-
-
Assay Initiation (B -> A):
-
In a separate set of wells, add the test compound in HBSS to the basolateral (B) chamber.
-
Add fresh HBSS to the apical (A) chamber.
-
-
Sampling: Incubate the plates at 37 °C with gentle shaking. At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the receiver chamber (B for A->B, A for B->A) and replace with fresh buffer.
-
Quantification: Analyze the concentration of the test compound in the donor and receiver compartments using LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) in cm/s. The efflux ratio (Papp B-A / Papp A-B) can indicate if the compound is a substrate for efflux transporters like P-glycoprotein.
Caption: Workflow of the Caco-2 permeability assay.
Bioisosteric Replacement Strategies
While the this compound scaffold is powerful, bioisosteric replacement is a key strategy for lead optimization, allowing chemists to fine-tune properties while retaining biological activity.[19]
-
Morpholine Bioisosteres : The morpholine ring can be replaced with other heterocycles to modulate basicity, polarity, and metabolic stability.[7] Common replacements include piperazine, thiomorpholine, and constrained spirocyclic systems like 2-oxa-6-azaspiro[3.3]heptane, which can improve solubility and introduce three-dimensionality.[20][21]
-
Phenyl and Chloro Bioisosteres : The 3-chlorophenyl ring can be replaced with other aromatic or heteroaromatic systems (e.g., pyridyl, thienyl) to explore different binding interactions and alter physicochemical properties. The chlorine atom can be swapped for other groups like trifluoromethyl (CF₃), methyl (CH₃), or cyano (CN) to probe electronic and steric requirements in the binding pocket.
Conclusion and Future Perspectives
The this compound pharmacophore represents a highly validated and versatile scaffold in drug design. Its ability to confer excellent drug-like properties while providing key interactions for high-affinity target binding ensures its continued relevance.[1][22] Future work will likely focus on incorporating this pharmacophore into novel molecular architectures, such as covalent inhibitors and proteolysis-targeting chimeras (PROTACs), to address challenging disease targets. The systematic exploration of bioisosteric replacements will further expand the chemical space accessible from this privileged starting point. For drug development professionals, a deep understanding of the principles and applications outlined in this guide is essential for successfully leveraging the power of the this compound scaffold in creating innovative and effective medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Morpholine Bioisosteres for Drug Design - Enamine [enamine.net]
- 8. researchgate.net [researchgate.net]
- 9. chemscene.com [chemscene.com]
- 10. Occurrence of Morpholine in Central Nervous System Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. G protein-coupled receptors: structure- and function-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pharmacological targeting of G protein-coupled receptor heteromers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Bioisosteric Replacement Strategies | SpiroChem [spirochem.com]
- 20. tcichemicals.com [tcichemicals.com]
- 21. Ring Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 22. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Physicochemical Properties of 4-(3-Chlorophenyl)morpholine
Abstract: This document provides a comprehensive technical overview of 4-(3-Chlorophenyl)morpholine (CAS No: 41605-90-7), a key heterocyclic intermediate in pharmaceutical and organic synthesis. The guide is structured to deliver in-depth information on the compound's core physicochemical properties, spectroscopic and analytical characterization methods, and essential safety and handling protocols. By synthesizing data from established chemical suppliers and databases, this whitepaper serves as an essential resource for researchers, chemists, and drug development professionals. It emphasizes the rationale behind analytical techniques and provides actionable protocols, ensuring both scientific integrity and practical utility.
Introduction
Overview of this compound
This compound is an organic compound featuring a morpholine ring N-substituted with a 3-chlorophenyl group.[1][2][3] Its molecular formula is C₁₀H₁₂ClNO, and it has a molecular weight of 197.66 g/mol .[1][2][3] Typically appearing as a white crystalline powder, this compound is a versatile building block, valued for its role as a raw material and intermediate in the synthesis of more complex molecules.[2] Its structure allows chemists to introduce the functionalized chlorophenyl and morpholine moieties into novel chemical entities, a common strategy in the development of pharmacologically active agents.[2]
The Morpholine Moiety in Drug Discovery
The morpholine heterocycle is a privileged scaffold in medicinal chemistry. Its inclusion in a molecule can confer several advantageous properties. The ether oxygen is a hydrogen bond acceptor, and the tertiary amine provides a basic center, which can improve aqueous solubility and allow for salt formation—critical attributes for drug candidates. Furthermore, the morpholine ring is generally stable to metabolic degradation, enhancing the pharmacokinetic profile of a compound. Its presence is noted in numerous approved drugs, such as the antibiotic Linezolid and the investigational anticancer agent Tinengotinib, underscoring its importance in modern drug design.[4][5]
Core Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development, influencing everything from reaction conditions to formulation strategies.
Identity and Structure
-
Chemical Name: this compound[3]
-
Synonyms: N-(m-Chlorophenyl)morpholine, Morpholine, 4-(3-chlorophenyl)-[2][3]
-
SMILES: C1=CC(=CC(=C1)N2CCOCC2)Cl[1]
-
InChI Key: SNFXKHJDUXYNSU-UHFFFAOYSA-N
Tabulated Physical Data
The following table summarizes key quantitative properties of this compound. It is crucial to distinguish between experimentally determined and computationally predicted values when utilizing this data.
| Property | Value | Source/Comment |
| Molecular Weight | 197.66 g/mol | (Experimental)[1][2][3] |
| Appearance | White powder | (Experimental)[2] |
| Purity | ≥96-98% | (Commercial Specification)[1][2] |
| Density | 1.2 g/cm³ | (Reported)[6] |
| LogP (octanol/water) | 2.1766 | (Computational)[1] |
| Topological Polar Surface Area (TPSA) | 12.47 Ų | (Computational)[1] |
| Hydrogen Bond Acceptors | 2 (N and O atoms) | (Computational)[1] |
| Hydrogen Bond Donors | 0 | (Computational)[1] |
| Rotatable Bonds | 1 | (Computational)[1] |
Solubility and Lipophilicity
The octanol-water partition coefficient (LogP) is a critical measure of a compound's lipophilicity. With a calculated LogP of 2.18, this compound is classified as a moderately lipophilic compound.[1] This suggests it will exhibit good solubility in many organic solvents such as dichloromethane, ethyl acetate, and methanol, but limited solubility in aqueous media. This contrasts sharply with its parent compound, morpholine, which is miscible with water.[7] This property is a direct consequence of the large, nonpolar 3-chlorophenyl substituent. For researchers, this implies that reactions involving this compound will likely be conducted in organic solvents, and purification may involve techniques like crystallization from a non-polar/polar solvent mixture or silica gel chromatography.
Acidity and Basicity
Spectroscopic and Analytical Characterization
Confirming the identity, structure, and purity of this compound is paramount. The following section details the expected outcomes from standard analytical techniques, providing a framework for quality control and structural verification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structural elucidation.
-
¹H NMR: The proton NMR spectrum is expected to show two distinct regions.
-
Aromatic Region (~6.8-7.3 ppm): Four protons on the 3-chlorophenyl ring will appear as a complex series of multiplets. The substitution pattern breaks the symmetry, leading to distinct signals for each proton.
-
Aliphatic Region (~3.0-4.0 ppm): The eight protons on the morpholine ring will appear as two complex multiplets. The protons on the carbons adjacent to the nitrogen (-N-CH₂-) are expected around 3.1-3.3 ppm, while the protons on the carbons adjacent to the oxygen (-O-CH₂-) will be further downfield, around 3.8-3.9 ppm. Due to the chair conformation of the morpholine ring, these protons are diastereotopic and will exhibit complex splitting patterns.
-
-
¹³C NMR: The carbon NMR spectrum should display 8 unique signals, as two pairs of carbons in the morpholine ring are chemically equivalent.
-
Aromatic Carbons (~115-152 ppm): Six distinct signals are expected, including the carbon attached to the chlorine (C-Cl) and the carbon attached to the nitrogen (C-N), which would be the most downfield aromatic signal.
-
Aliphatic Carbons (~48 and ~67 ppm): Two signals are expected for the morpholine ring carbons. The carbons adjacent to the nitrogen (-N-CH₂-) will appear around 48-50 ppm, and the carbons adjacent to the oxygen (-O-CH₂-) will be further downfield at approximately 66-68 ppm.
-
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation analysis.
-
Molecular Ion (M⁺): In an electron ionization (EI) experiment, the molecular ion peak would be expected at m/z 197.
-
Isotopic Pattern: A crucial diagnostic feature will be the presence of a prominent M+2 peak at m/z 199, with an intensity approximately one-third that of the molecular ion peak. This characteristic 3:1 ratio is definitive for a molecule containing a single chlorine atom.
-
Fragmentation: Common fragmentation pathways would involve cleavage of the morpholine ring or loss of the chlorophenyl group, leading to characteristic daughter ions.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid method for identifying key functional groups. The expected characteristic absorption bands for this compound include:
-
~2850-3000 cm⁻¹: C-H stretching from the aliphatic and aromatic groups.
-
~1580-1600 cm⁻¹: C=C stretching from the aromatic ring.
-
~1230-1250 cm⁻¹: Aryl C-N stretching.
-
~1115-1130 cm⁻¹: Strong C-O-C stretching, characteristic of the morpholine ether linkage.
-
~700-800 cm⁻¹: C-Cl stretching.
Chromatographic Analysis for Purity Assessment
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are standard methods for determining the purity of organic compounds.
Rationale for Method Selection: Given the compound's aromatic nature and moderate polarity, a Reverse-Phase HPLC (RP-HPLC) method is an excellent choice for purity analysis. The aromatic ring provides a strong chromophore for UV detection. A C18 stationary phase is suitable as it effectively retains moderately non-polar compounds. The mobile phase, a mixture of an organic solvent (like acetonitrile) and water, allows for the elution of the compound by adjusting the gradient.
Example Experimental Protocol (RP-HPLC):
-
Sample Preparation: Accurately weigh ~1 mg of this compound and dissolve in 1 mL of acetonitrile to create a 1 mg/mL stock solution.
-
Instrumentation: Use an HPLC system equipped with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) and a UV detector.
-
Mobile Phase: A: Water (with 0.1% formic acid); B: Acetonitrile (with 0.1% formic acid).
-
Gradient Elution: Start with 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: Monitor at 254 nm.
-
Analysis: Inject 5 µL of the sample. Purity is determined by integrating the area of the main peak relative to the total area of all peaks.
Synthesis and Reactivity
While this guide focuses on physicochemical properties, understanding the synthesis provides context for potential impurities and reactivity. A common and robust method for forming the aryl-nitrogen bond is the Buchwald-Hartwig amination.
Synthetic Pathway: This reaction involves the palladium-catalyzed coupling of an aryl halide (1-bromo-3-chlorobenzene) with an amine (morpholine) in the presence of a base. The choice of ligand for the palladium catalyst is critical for achieving high yields.
Safety, Handling, and Storage
Proper handling and storage are essential to ensure laboratory safety and maintain the integrity of the compound.
Hazard Identification
While a specific, comprehensive safety data sheet for this compound is not universally available, data from structurally similar compounds suggests that it should be handled with care.[6] Related N-arylmorpholines are classified with hazards such as being harmful if swallowed, toxic in contact with skin, and causing skin and serious eye irritation.[9][10] Therefore, it is prudent to treat this compound as potentially hazardous.
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a laboratory coat.[10] A face shield may be required when handling larger quantities.[10]
-
Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[11]
-
Hygiene: Avoid contact with skin, eyes, and clothing.[11] Wash hands thoroughly after handling.[10] Do not eat, drink, or smoke in the laboratory.
Storage and Stability
-
Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[11] Several suppliers recommend refrigerated storage at 2-8°C to ensure long-term stability.
-
Incompatibilities: Keep away from strong oxidizing agents.
Conclusion
This compound is a valuable synthetic intermediate with well-defined physicochemical properties that make it suitable for a range of applications in organic synthesis and drug discovery. Its moderate lipophilicity, predictable basicity, and stable morpholine core are key attributes for its role as a molecular building block. The analytical and spectroscopic data outlined in this guide provide a robust framework for its identification and quality control. By adhering to the recommended safety and handling protocols, researchers can confidently and safely utilize this compound in their synthetic endeavors.
References
- 1. chemscene.com [chemscene.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | 41605-90-7 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Tinengotinib - Wikipedia [en.wikipedia.org]
- 6. echemi.com [echemi.com]
- 7. Morpholine - Wikipedia [en.wikipedia.org]
- 8. (3S)-3-(4-CHLOROPHENYL)MORPHOLINE | 1213893-20-9 [amp.chemicalbook.com]
- 9. 4-(4-Chlorophenyl)morpholine | C10H12ClNO | CID 10420251 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. aksci.com [aksci.com]
The Aryl-Morpholine Motif: A Cornerstone of Modern Drug Discovery
An In-depth Technical Guide on the Discovery, History, and Application of a Privileged Scaffold
Introduction: The Unassuming Heterocycle with Profound Impact
In the vast landscape of medicinal chemistry, certain molecular scaffolds emerge as "privileged structures" due to their ability to bind to multiple, diverse biological targets. The aryl-morpholine core, a simple fusion of an aromatic ring to a morpholine heterocycle, is a quintessential example of such a scaffold.[1][2] Its prevalence in a wide array of approved drugs and clinical candidates is a testament to its remarkable utility.[3][4] This guide will provide an in-depth exploration of the discovery and history of aryl-morpholine compounds, their synthesis, and their evolution into key pharmacophores in modern therapeutics.
The significance of the aryl-morpholine motif is rooted in its unique physicochemical properties. The morpholine ring, with its ether oxygen and tertiary amine, strikes a crucial balance between lipophilicity and hydrophilicity.[4] This balance is particularly advantageous for central nervous system (CNS) drug discovery, as it can improve aqueous solubility and permeability across the blood-brain barrier.[4] The nitrogen atom's weak basicity (pKa) also contributes to favorable pharmacokinetic and pharmacodynamic (PK/PD) profiles.[4] Consequently, the morpholine moiety can be strategically employed to enhance potency through direct interactions with target proteins, serve as a rigid scaffold to correctly orient other functional groups, or modulate the overall drug-like properties of a molecule.[1]
Historical Perspective: From Early Syntheses to Catalytic Revolutions
The journey of aryl-morpholine compounds began with foundational organic chemistry. Early methods for the synthesis of N-phenylmorpholine involved the direct reaction of a substituted aniline with 2-chloroethyl ether under basic conditions, a straightforward yet often harsh approach.[5]
The true expansion of aryl-morpholine chemistry, however, was driven by the development of more sophisticated and versatile synthetic methods for C-N bond formation. Two major catalytic cross-coupling reactions revolutionized the accessibility of these compounds:
-
The Ullmann Condensation: Named after Fritz Ullmann, this copper-catalyzed reaction was an early method for coupling aryl halides with amines, alcohols, and thiols.[6][7] Traditional Ullmann reactions required high temperatures and stoichiometric amounts of copper, limiting their scope.[6] Modern iterations, often referred to as "Ullmann-type" or "Goldberg" reactions (for C-N coupling), utilize soluble copper catalysts with various ligands (such as L-proline or N-methylglycine), allowing for milder reaction conditions and a broader substrate scope.[8][9]
-
The Buchwald-Hartwig Amination: A paradigm shift in C-N cross-coupling, this palladium-catalyzed reaction, developed in the 1990s by Stephen Buchwald and John Hartwig, offers a highly efficient and general method for forming N-aryl bonds. Its functional group tolerance, milder conditions, and broad applicability to a vast range of aryl halides and amines, including morpholine, have made it an indispensable tool in modern medicinal chemistry.[10]
These synthetic advancements transformed the aryl-morpholine scaffold from a chemical curiosity into a readily accessible building block, paving the way for its widespread incorporation into drug discovery programs.
Key Therapeutic Classes and Landmark Discoveries
The versatility of the aryl-morpholine scaffold is best illustrated by its presence in a diverse array of therapeutic agents.
Antidepressants: Modulating Monoamine Neurotransmission
Some of the earliest and most well-known applications of aryl-morpholine compounds are in the treatment of depression.
-
Moclobemide: The development of moclobemide was a result of serendipity.[11] Initially investigated as an antilipemic or antibiotic agent with disappointing results, its potential as an antidepressant was also initially dismissed.[11] Further screening eventually revealed its true mechanism as a reversible inhibitor of monoamine oxidase A (RIMA).[11][12] This reversibility represented a significant safety improvement over the older, irreversible MAOIs, mitigating the risk of the dangerous "cheese reaction" (a hypertensive crisis caused by tyramine-rich foods).[2][13] Moclobemide was first launched in 1992 and revitalized interest in MAO inhibition as a therapeutic strategy.[13]
-
Reboxetine: Discovered at Farmitalia-Carlo Erba and first published in 1984, reboxetine is a selective norepinephrine reuptake inhibitor (NRI).[4][14] It was first approved in Europe in 1997 for the treatment of major depressive disorder.[4] The development of reboxetine highlighted the potential for aryl-morpholine compounds to achieve high selectivity for specific monoamine transporters.[14][15] The (S,S)-enantiomer has been found to be significantly more active than the racemate.[7]
Anticancer Agents: Targeting Key Signaling Pathways
The aryl-morpholine motif has become a cornerstone in the development of kinase inhibitors for cancer therapy, particularly targeting the PI3K/Akt/mTOR pathway, which is frequently overactive in many cancers.[16]
-
PI3K Inhibitors: The well-known, broadly specific PI3K inhibitor LY294002 features a morpholine ring attached to a chromone core. This compound served as a crucial chemical tool and a starting point for the design of more selective inhibitors.[17][18] The oxygen atom of the morpholine moiety forms a critical hydrogen bond with the hinge region of the kinase's ATP-binding pocket.[17][19] This has led to the development of numerous aryl-morpholine based PI3K inhibitors, with medicinal chemists fine-tuning the aryl portion and other substituents to achieve isoform selectivity and improved drug-like properties.[17][19][20]
Other Therapeutic Areas
-
Aprepitant: This NK1 receptor antagonist is used to prevent chemotherapy-induced nausea and vomiting. Its complex structure, featuring a morpholine core with three stereocenters, presented a significant synthetic challenge.[21] The initial commercial synthesis was lengthy and not environmentally sustainable.[22] Merck famously redesigned the synthesis in a showcase of green chemistry, developing a highly efficient, atom-economical process that dramatically reduced waste and improved the overall yield.[6][22]
Modern Synthetic Methodologies: Experimental Protocols
The reliable and scalable synthesis of aryl-morpholine compounds is critical for their use in drug development. The Buchwald-Hartwig amination is a widely used method due to its efficiency and broad applicability.
Experimental Protocol: Buchwald-Hartwig Amination of an Aryl Chloride with Morpholine
This protocol provides a representative example for the synthesis of N-(4-methylphenyl)morpholine.
Reaction Scheme:
Materials:
-
4-Chlorotoluene (1.0 equiv.)
-
Morpholine (1.5 equiv.)
-
Bis(dibenzylideneacetone)palladium(0) [Pd(dba)2] (1.5 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (3.0 mol%)
-
Sodium tert-butoxide (NaOtBu) (2.0 equiv.)
-
Toluene (degassed)
-
Water
-
Brine
-
Sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
To a dry 2-necked flask under a nitrogen atmosphere, add Pd(dba)2 (0.0633 mmol), XPhos (0.127 mmol), and sodium tert-butoxide (8.44 mmol).
-
Add degassed toluene (5 mL) and stir the mixture at room temperature for 5 minutes.
-
Add 4-chlorotoluene (4.22 mmol) and morpholine (6.33 mmol) to the flask.
-
Heat the reaction mixture to reflux and stir for 6 hours. Monitor the reaction progress by a suitable method (e.g., GC or TLC).
-
After the reaction is complete, cool the mixture to room temperature and quench with water (10 mL).
-
Separate the organic layer and wash it sequentially with water (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate (e.g., 9:1) as the eluent to afford the pure N-(4-methylphenyl)morpholine.
This protocol can be adapted for a wide range of aryl halides and substituted morpholines, with adjustments to the catalyst, ligand, base, and reaction conditions as needed.[23][24]
Structure-Activity Relationships (SAR)
The biological activity of aryl-morpholine compounds can be finely tuned by modifying their structure. SAR studies are crucial for optimizing potency, selectivity, and pharmacokinetic properties.[25][26]
Aryl-Morpholine PI3K Inhibitors
In the context of PI3K inhibitors, the morpholine ring is a key pharmacophoric element. SAR studies have revealed several important trends:
-
The Morpholine Oxygen: The oxygen atom is critical for activity, forming a hydrogen bond with the hinge region of the PI3K active site. Replacing it with sulfur, carbon, or nitrogen generally leads to a significant loss of potency.[19]
-
The Aryl Group: The nature and substitution pattern of the aryl group directly attached to the morpholine nitrogen (or often, to a core heterocycle like pyrimidine which is then attached to morpholine) is a primary driver of isoform selectivity.[20] Different PI3K isoforms (α, β, γ, δ) have subtle differences in their ATP binding pockets, and exploiting these differences through careful design of the aryl moiety can lead to highly selective inhibitors.[17]
The following table presents IC50 values for a series of PI3K inhibitors based on the ZSTK474 scaffold, illustrating how modifications to the second morpholine group affect isoform inhibition.
| Compound | Morpholine Replacement | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kγ IC50 (nM) | PI3Kδ IC50 (nM) |
| ZSTK474 (1) | None (two morpholines) | 5.0 | 87.1 | 20.8 | 3.9 |
| 6a | Ethanolamine | 9.9 | 436 | 52.8 | 9.7 |
| 6b | Diethanolamine | 3.7 | 450 | 14.6 | 10.0 |
| 6e | N,N-dimethylethanolamine | 150 | >3000 | 632 | 106 |
| 6f | 3-Aminopropanoic acid | 12.3 | >3000 | 312 | 14.7 |
Data sourced from Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition.[20]
These data demonstrate that even small changes, such as replacing the second morpholine with open-chain analogs like ethanolamine, can significantly impact the inhibition profile across the PI3K isoforms.[20]
Case Study: Inhibition of the PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[16] Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[13][16] Aryl-morpholine compounds have been instrumental in the development of inhibitors targeting this pathway.
Upon activation by growth factors, PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3).[11][13] This recruits Akt to the cell membrane, where it is activated. Activated Akt then phosphorylates a host of downstream targets, including the mTOR complex, to promote cell survival and proliferation.[13] Aryl-morpholine inhibitors typically bind to the ATP pocket of PI3K, preventing the phosphorylation of PIP2 and thereby blocking the entire downstream signaling cascade.[17]
Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of aryl-morpholine compounds.
Conclusion and Future Outlook
The aryl-morpholine scaffold has firmly established itself as a privileged structure in medicinal chemistry. Its journey from early, challenging syntheses to a readily accessible motif via modern catalytic methods has unlocked its vast potential. The unique physicochemical properties conferred by the morpholine ring have proven invaluable in designing drugs with improved pharmacokinetic profiles and potent biological activities across a range of therapeutic areas, from CNS disorders to oncology.
The continued exploration of structure-activity relationships, coupled with advances in synthetic chemistry, will undoubtedly lead to the discovery of new and improved aryl-morpholine-based therapeutics. As our understanding of complex biological pathways deepens, the versatility and favorable drug-like properties of this scaffold will ensure its enduring legacy as a cornerstone of drug discovery.
References
- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN106928162B - Synthesis method of substituted N-phenyl morpholine compound - Google Patents [patents.google.com]
- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 7. Ullmann Reaction [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. pure.rug.nl [pure.rug.nl]
- 10. Development of a practical Buchwald-Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 16. Isoform-specific phosphoinositide 3-kinase inhibitors from an arylmorpholine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 18. researchgate.net [researchgate.net]
- 19. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. scispace.com [scispace.com]
- 22. rsc.org [rsc.org]
- 23. researchgate.net [researchgate.net]
- 24. e3s-conferences.org [e3s-conferences.org]
- 25. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) [pubmed.ncbi.nlm.nih.gov]
- 26. Structure Activity Relationships - Drug Design Org [drugdesign.org]
Methodological & Application
Application Note and Protocol: Copper-Catalyzed N-arylation of Morpholine with 3-Chlorophenylboronic Acid
Introduction: The Strategic Importance of N-Aryl Morpholines in Drug Discovery
The morpholine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved pharmaceuticals due to its favorable physicochemical properties, including metabolic stability and aqueous solubility. The N-arylation of morpholine, particularly with substituted phenyl rings, provides access to a vast chemical space of pharmacologically active compounds. The target molecule of this protocol, N-(3-chlorophenyl)morpholine, serves as a crucial building block in the synthesis of various therapeutic agents.[1] This application note provides a detailed, field-proven protocol for the synthesis of N-(3-chlorophenyl)morpholine via the Chan-Lam coupling, a powerful and practical method for constructing carbon-nitrogen bonds.[2][3][4]
Reaction Principle: The Chan-Lam Coupling
The Chan-Lam coupling is a copper-catalyzed cross-coupling reaction that forms a carbon-heteroatom bond between an arylboronic acid and a nucleophile, in this case, the nitrogen atom of morpholine.[2][3] This reaction offers significant advantages over other cross-coupling methods, such as the Buchwald-Hartwig amination, primarily due to its use of an inexpensive and less toxic copper catalyst and its remarkable tolerance to air and moisture, which simplifies the experimental setup.[3][4][5]
The reaction proceeds through a catalytic cycle that is initiated by the interaction of the copper(II) catalyst with the arylboronic acid and the amine. While the exact mechanism can be complex and dependent on the specific reaction conditions, a generally accepted pathway involves the formation of a copper-aryl intermediate. This is followed by coordination of the amine and subsequent reductive elimination to yield the desired N-aryl product and a copper(I) species. The copper(I) is then re-oxidized to copper(II) by an oxidant, often atmospheric oxygen, to complete the catalytic cycle.[2][5][6]
Experimental Protocol
This protocol details the synthesis of N-(3-chlorophenyl)morpholine from 3-chlorophenylboronic acid and morpholine using copper(II) acetate as the catalyst.
Reagents and Materials
| Reagent/Material | Formula | MW ( g/mol ) | Molarity/Conc. | Amount | Moles (mmol) | Notes |
| 3-Chlorophenylboronic Acid | C₆H₆BClO₂ | 156.37 | - | 1.56 g | 10.0 | Limiting Reagent |
| Morpholine | C₄H₉NO | 87.12 | - | 1.05 mL (1.05 g) | 12.0 | 1.2 equivalents |
| Copper(II) Acetate | Cu(OAc)₂ | 181.63 | - | 182 mg | 1.0 | 10 mol% |
| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 | - | 2.8 mL (2.02 g) | 20.0 | 2.0 equivalents |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | 50 mL | - | Anhydrous grade recommended |
| Saturated aq. NaHCO₃ | - | - | - | 50 mL | - | For work-up |
| Brine | - | - | - | 50 mL | - | For work-up |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | - | - | - | For drying |
| Silica Gel | SiO₂ | - | - | - | - | For column chromatography |
| Eluent for Chromatography | - | - | - | - | - | e.g., Ethyl acetate/Hexanes |
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-chlorophenylboronic acid (1.56 g, 10.0 mmol), copper(II) acetate (182 mg, 1.0 mmol), and dichloromethane (50 mL).
-
Addition of Reagents: Begin stirring the mixture at room temperature. To the resulting suspension, add morpholine (1.05 mL, 12.0 mmol) followed by triethylamine (2.8 mL, 20.0 mmol).
-
Reaction: Allow the reaction mixture to stir at room temperature, open to the atmosphere, for 24 hours. The reaction can be monitored by thin-layer chromatography (TLC) to confirm the consumption of the starting material.
-
Work-up: Upon completion, transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (50 mL) and brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(3-chlorophenyl)morpholine.
-
Characterization: Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Experimental Workflow Diagram
Caption: Experimental workflow for the N-arylation of morpholine.
Troubleshooting and Optimization
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction | Extend the reaction time. Consider gentle heating (e.g., 40-50 °C).[7] |
| Inefficient catalyst turnover | Ensure adequate exposure to air for Cu(I) re-oxidation. The use of a co-oxidant can be explored in more complex systems. | |
| Decomposition of boronic acid | Use high-purity boronic acid. Anhydrous conditions may be beneficial in some cases. | |
| Formation of Side Products | Homocoupling of boronic acid | This can sometimes occur. Optimization of the base and solvent may be necessary.[4] |
| Oxidation of starting materials | While the reaction is generally air-tolerant, excessive heating in the presence of oxygen can lead to degradation. |
Catalytic Cycle of Chan-Lam Coupling
Caption: Simplified catalytic cycle for the Chan-Lam N-arylation.
Conclusion
The Chan-Lam coupling provides an efficient, practical, and scalable method for the N-arylation of morpholine with 3-chlorophenylboronic acid. The mild reaction conditions, operational simplicity, and the use of an inexpensive copper catalyst make this protocol highly attractive for applications in both academic research and industrial drug development. By following the detailed steps and understanding the underlying principles outlined in this application note, researchers can reliably synthesize N-(3-chlorophenyl)morpholine and related N-aryl morpholine derivatives.
References
- 1. nbinno.com [nbinno.com]
- 2. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. Chan-Lam Coupling [organic-chemistry.org]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
The Strategic Integration of 4-(3-Chlorophenyl)morpholine in the Synthesis of Potent Kinase Inhibitors: Application Notes and Protocols
Introduction: The Privileged Role of the Morpholine Moiety in Kinase Inhibition
In the landscape of modern medicinal chemistry, the morpholine heterocycle has emerged as a "privileged scaffold," a structural motif frequently found in bioactive compounds with desirable pharmacological properties.[1][2] Its prevalence in kinase inhibitor design is not coincidental. The morpholine ring's advantageous physicochemical attributes, including metabolic stability and aqueous solubility, contribute significantly to improving the pharmacokinetic profiles of drug candidates.[3] When coupled with a chlorophenyl group, as in 4-(3-chlorophenyl)morpholine, this building block offers a unique combination of features that medicinal chemists can exploit to achieve high potency and selectivity against various kinase targets. This guide provides an in-depth look at the application of this compound in the synthesis of kinase inhibitors, complete with detailed protocols and an exploration of the underlying scientific rationale.
Causality Behind Experimental Choices: Why this compound?
The selection of this compound as a synthetic precursor is a deliberate choice rooted in established structure-activity relationships (SAR) for many kinase inhibitors.[4][5]
-
The Morpholine Moiety: The oxygen atom of the morpholine ring can act as a hydrogen bond acceptor, forming crucial interactions with the hinge region of the kinase ATP-binding pocket.[6] This interaction is a common feature of many potent kinase inhibitors and serves to anchor the molecule in the active site. Furthermore, the morpholine ring itself is metabolically stable and can improve the aqueous solubility of the final compound, a critical factor for oral bioavailability.
-
The 3-Chlorophenyl Group: The presence and position of the chlorine atom on the phenyl ring are also critical. The chloro-substituent in the meta position can enhance binding affinity through hydrophobic and van der Waals interactions with specific amino acid residues in the kinase active site.[4] The electronic properties of the chlorine atom can also modulate the overall electronics of the molecule, influencing its binding characteristics.
Featured Kinase Targets and Signaling Pathways
Kinase inhibitors derived from this compound have shown promise against several key signaling pathways implicated in cancer and inflammatory diseases. Two prominent examples are the PI3K/Akt/mTOR and TAK1 pathways.
The PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[7][8] Its dysregulation is a hallmark of many cancers. Kinase inhibitors targeting PI3K can effectively shut down this pro-survival signaling cascade.
Caption: The PI3K/Akt/mTOR signaling pathway and the point of intervention for PI3K inhibitors.
The TAK1 Signaling Pathway
Transforming growth factor-β-activated kinase 1 (TAK1) is a key mediator of inflammatory and immune responses.[9] It is activated by pro-inflammatory cytokines like TNF-α and IL-1β, leading to the activation of NF-κB and MAPK signaling pathways.[10] Inhibitors of TAK1 have therapeutic potential in inflammatory diseases and certain cancers.
Caption: The TAK1 signaling pathway, a key regulator of inflammation.
Experimental Protocols: Synthesis of a Representative Kinase Inhibitor
The following is a generalized protocol for the synthesis of a kinase inhibitor incorporating the this compound moiety, based on the common synthetic strategy of nucleophilic aromatic substitution (SNAr) on a dichloropyrimidine scaffold.[11][12]
Workflow Diagram
Caption: General workflow for the synthesis of a this compound-substituted pyrimidine.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| This compound | ≥98% | Commercially available |
| 2,4-Dichloropyrimidine | ≥98% | Commercially available |
| N,N-Diisopropylethylamine (DIPEA) | Anhydrous | Commercially available |
| Isopropanol (IPA) | Anhydrous | Commercially available |
| Dichloromethane (DCM) | ACS Grade | Commercially available |
| Saturated Sodium Bicarbonate Solution | ACS Grade | Prepared in-house |
| Brine | ACS Grade | Prepared in-house |
| Anhydrous Sodium Sulfate | ACS Grade | Commercially available |
| Silica Gel | 230-400 mesh | Commercially available |
| Ethyl Acetate | HPLC Grade | Commercially available |
| Hexanes | HPLC Grade | Commercially available |
Step-by-Step Protocol
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,4-dichloropyrimidine (1.0 eq.).
-
Solvent and Base Addition: Dissolve the 2,4-dichloropyrimidine in anhydrous isopropanol (approximately 10 mL per mmol of dichloropyrimidine). Add N,N-diisopropylethylamine (DIPEA) (1.2 eq.) to the solution.
-
Nucleophile Addition: In a separate flask, dissolve this compound (1.0 eq.) in a minimal amount of anhydrous isopropanol. Add this solution dropwise to the stirred solution of 2,4-dichloropyrimidine at room temperature over 15 minutes.
-
Reaction: Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 hexanes:ethyl acetate eluent system.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the isopropanol.
-
Extraction: Dissolve the residue in dichloromethane (DCM) and transfer to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2x), water (1x), and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 2-chloro-4-(4-(3-chlorophenyl)morpholino)pyrimidine.
Data Presentation: Expected Outcome and Characterization
The successful synthesis should yield a white to off-white solid. The structure and purity of the final compound should be confirmed by standard analytical techniques.
| Analytical Technique | Expected Results |
| ¹H NMR | Peaks corresponding to the pyrimidine, chlorophenyl, and morpholine protons with appropriate chemical shifts and coupling constants. |
| ¹³C NMR | Resonances for all unique carbon atoms in the molecule. |
| Mass Spectrometry (ESI+) | A prominent peak corresponding to [M+H]⁺. |
| HPLC | A single major peak indicating a purity of >95%. |
Conclusion and Future Perspectives
The use of this compound as a building block in the synthesis of kinase inhibitors is a well-established strategy for generating potent and drug-like molecules. The protocol outlined in this guide provides a general framework for the synthesis of a pyrimidine-based kinase inhibitor, which can be further elaborated through subsequent reactions, such as Suzuki or Buchwald-Hartwig couplings at the remaining chlorine position, to generate a library of diverse inhibitors for screening against various kinase targets. The continued exploration of morpholine-containing scaffolds will undoubtedly lead to the discovery of novel and effective therapeutics for a range of human diseases.
References
- 1. Development of ortho-Chlorophenyl Substituted Pyrimidines as Exceptionally Potent Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of New Thiophene-Containing Triaryl Pyrazoline Derivatives as PI3Kγ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naph- thalen-1-yl]urea (BIRB 796) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives - IJPRS [ijprs.com]
- 8. Discovery of 1-(3-aryl-4-chlorophenyl)-3-(p-aryl)urea derivatives against breast cancer by inhibiting PI3K/Akt/mTOR and Hedgehog signalings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. TAK1: a potent tumour necrosis factor inhibitor for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines | MDPI [mdpi.com]
- 11. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 12. mdpi.com [mdpi.com]
Gram-Scale Synthesis of 4-(3-Chlorophenyl)morpholine: An Application Note and Detailed Protocol
Introduction
4-(3-Chlorophenyl)morpholine is a valuable building block in medicinal chemistry and drug development, serving as a key intermediate in the synthesis of various biologically active compounds.[1] Its structural motif, featuring a substituted aromatic ring linked to a morpholine heterocycle, is prevalent in a range of therapeutic agents.[2] This application note provides a comprehensive, field-proven guide for the gram-scale synthesis of this compound, designed for researchers, scientists, and professionals in drug development. The protocol detailed herein is based on the robust and versatile Buchwald-Hartwig amination, a cornerstone of modern carbon-nitrogen bond formation.[3][4] We will delve into the causality behind experimental choices, ensuring a reproducible and scalable process, while prioritizing safety and scientific integrity.
Reaction Principle: The Buchwald-Hartwig Amination
The synthesis of this compound is achieved via a palladium-catalyzed cross-coupling reaction between 3-chloroaniline and a suitable morpholine precursor. The Buchwald-Hartwig amination is the method of choice due to its high efficiency, functional group tolerance, and broad substrate scope, which allows for the formation of C-N bonds that are often challenging to construct using traditional methods.[4][5]
The catalytic cycle, a well-established mechanism, involves the following key steps[4][5]:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the carbon-chlorine bond of the aryl chloride (in this case, a derivative of 3-chloroaniline) to form a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: The amine (morpholine) coordinates to the palladium center. A base then deprotonates the coordinated amine, forming a palladium-amido complex.
-
Reductive Elimination: The final carbon-nitrogen bond is formed through reductive elimination from the palladium-amido complex, yielding the desired arylamine product and regenerating the active Pd(0) catalyst.
The efficiency of this cycle is highly dependent on the choice of the palladium precursor, ligand, base, and solvent, all of which must be carefully selected to ensure high yield and purity on a gram scale.[6]
Experimental Workflow Overview
The following diagram illustrates the overall workflow for the gram-scale synthesis of this compound.
Caption: Experimental workflow for the gram-scale synthesis of this compound.
Quantitative Data Summary
The following table provides a summary of the reagents and their quantities for a typical gram-scale synthesis of this compound.
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equivalents |
| 1-Bromo-3-chlorobenzene | 191.45 | 5.74 g | 30.0 | 1.0 |
| Morpholine | 87.12 | 3.14 mL | 36.0 | 1.2 |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 915.72 | 137 mg | 0.15 | 0.005 |
| 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) | 476.66 | 171 mg | 0.36 | 0.012 |
| Sodium tert-butoxide | 96.10 | 4.33 g | 45.0 | 1.5 |
| Anhydrous Toluene | - | 150 mL | - | - |
Detailed Experimental Protocol
This protocol is designed for the synthesis of approximately 5 grams of this compound.
Materials and Equipment:
-
500 mL three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with a temperature controller
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)
-
Rotary evaporator
-
Vacuum filtration apparatus (Büchner funnel and flask)
-
Melting point apparatus
-
NMR spectrometer
Reagents:
-
1-Bromo-3-chlorobenzene (≥98% purity)
-
Morpholine (≥99% purity)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu) (≥98% purity)
-
Anhydrous Toluene
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexanes
-
Ethyl acetate
Procedure:
-
Reaction Setup:
-
Oven-dry a 500 mL three-neck round-bottom flask, a reflux condenser, and a magnetic stir bar.[7]
-
Assemble the glassware while hot and allow it to cool under a stream of inert gas (nitrogen or argon). Maintain a positive pressure of inert gas throughout the reaction.[7]
-
To the cooled flask, add sodium tert-butoxide (4.33 g, 45.0 mmol), Pd₂(dba)₃ (137 mg, 0.15 mmol), and XPhos (171 mg, 0.36 mmol).
-
-
Reagent Addition:
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous toluene (150 mL) via a syringe or cannula.
-
Add 1-bromo-3-chlorobenzene (5.74 g, 30.0 mmol) followed by morpholine (3.14 mL, 36.0 mmol) to the stirred suspension at room temperature.
-
-
Reaction:
-
Heat the reaction mixture to reflux (approximately 110 °C) with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by the slow addition of water (50 mL).
-
Transfer the mixture to a separatory funnel and add diethyl ether (100 mL).
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification by Recrystallization:
-
The crude product, a dark oil or solid, is purified by recrystallization.
-
Dissolve the crude material in a minimal amount of hot ethyl acetate.[8]
-
Slowly add hexanes until the solution becomes turbid.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.[8]
-
Collect the resulting white to off-white crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.[8]
-
Expected Yield: 4.5 - 5.3 g (76-89%) of this compound as a white crystalline solid.[1]
Characterization
The identity and purity of the synthesized this compound can be confirmed by the following methods:
-
Appearance: White to off-white crystalline solid.[1]
-
Melting Point: To be determined experimentally and compared with literature values.
-
¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show characteristic signals for the morpholine and the 3-chlorophenyl protons. The morpholine protons typically appear as two triplets, one for the protons adjacent to the oxygen and one for the protons adjacent to the nitrogen.[9][10] The aromatic protons will appear in the aromatic region (δ 6.8-7.3 ppm) with splitting patterns consistent with a 1,3-disubstituted benzene ring.
-
¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum will show distinct signals for the morpholine carbons and the aromatic carbons. The morpholine carbons adjacent to the oxygen and nitrogen will have characteristic chemical shifts.[9][11]
Safety and Handling
It is imperative to conduct this synthesis in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
1-Bromo-3-chlorobenzene: Harmful if swallowed or inhaled. Causes skin and eye irritation.
-
Morpholine: Flammable liquid and vapor. Harmful if swallowed or in contact with skin. Causes severe skin burns and eye damage.
-
Palladium Catalysts: May cause skin and respiratory irritation. Handle with care.
-
Sodium tert-butoxide: Flammable solid. Causes severe skin burns and eye damage. Reacts violently with water.
-
Toluene: Highly flammable liquid and vapor. May be fatal if swallowed and enters airways. Causes skin irritation. Suspected of damaging fertility or the unborn child.
All waste materials should be disposed of in accordance with institutional and local regulations.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion | Inactive catalyst | Ensure the use of fresh, high-purity palladium precursor and ligand. Use proper inert atmosphere techniques to prevent catalyst decomposition.[7] |
| Insufficiently anhydrous conditions | Use anhydrous solvents and oven-dried glassware. | |
| Ineffective base | Use a fresh, high-purity, and finely ground base. | |
| Formation of side products | Reaction temperature too high or prolonged reaction time | Optimize reaction temperature and monitor the reaction closely to stop it upon completion. |
| Catalyst decomposition | See "Low or no conversion". | |
| Difficulty in purification | Product is an oil | Attempt purification by column chromatography on silica gel. |
| Poor crystallization | Experiment with different solvent systems for recrystallization (e.g., ethanol/water, isopropanol).[12] |
Conclusion
This application note provides a detailed and reliable protocol for the gram-scale synthesis of this compound via a Buchwald-Hartwig amination. By carefully following the outlined procedures and adhering to the safety precautions, researchers can efficiently produce this valuable intermediate in high yield and purity. The provided insights into the reaction mechanism, experimental setup, and troubleshooting are intended to empower scientists in their synthetic endeavors and contribute to the advancement of drug discovery and development.
References
- 1. nbinno.com [nbinno.com]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. Scale-Up Guide: Buchwald-Hartwig Amination [sigmaaldrich.com]
- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 9. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. acdlabs.com [acdlabs.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
A Stability-Indicating RP-HPLC Method for Purity Analysis of 4-(3-Chlorophenyl)morpholine
An Application Note from the Senior Applications Scientist, Pharmaceutical Analysis Division
Abstract
This application note details the development and validation of a precise, reliable, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity determination of 4-(3-Chlorophenyl)morpholine. As a critical intermediate in pharmaceutical synthesis, ensuring the purity of this compound is paramount for the quality and safety of the final active pharmaceutical ingredient (API). The developed isocratic method utilizes a C18 stationary phase with UV detection, demonstrating excellent separation of the main analyte from impurities generated under forced degradation conditions, including acid and base hydrolysis, oxidation, and thermal and photolytic stress. The method was validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines and is suitable for routine quality control and stability testing.[1][2]
Introduction
This compound (CAS: 41605-90-7) is a substituted morpholine derivative widely employed as a versatile building block in the synthesis of various pharmacologically active molecules. The purity of such intermediates can directly influence the impurity profile, yield, and safety of the final drug substance. Therefore, a robust analytical method capable of accurately quantifying the purity of this compound and separating it from any process-related impurities or degradation products is essential.
High-Performance Liquid Chromatography (HPLC) is the predominant technique for purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and reproducibility.[3][4] This note describes a systematic approach to developing a stability-indicating HPLC method, a critical requirement for any analytical procedure used in stability studies. The goal of a stability-indicating method is to provide unambiguous data on the stability of a drug substance by resolving the active ingredient from any potential degradation products.[5][6]
Analyte Characteristics & Method Development Rationale
The initial chromatographic conditions were selected based on the physicochemical properties of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Structure | ![]() | [7] |
| Molecular Formula | C₁₀H₁₂ClNO | [7] |
| Molecular Weight | 197.66 g/mol | [8] |
| LogP (octanol/water) | 2.177 | [7] |
| pKa (predicted) | ~5.0 (for the morpholine nitrogen) | (Predicted) |
| UV Chromophore | Chlorophenyl group | - |
The LogP value of ~2.18 suggests that the compound is moderately non-polar, making it an ideal candidate for reversed-phase chromatography.[7] The presence of the chlorophenyl group provides a strong UV chromophore, enabling sensitive detection using a standard UV detector. The morpholine moiety contains a tertiary amine, which can cause poor peak tailing due to interaction with acidic silanol groups on the silica-based stationary phase. To mitigate this, the mobile phase pH must be controlled to ensure the consistent protonation of the amine, thus improving peak shape.
Figure 1: Systematic workflow for HPLC method development.
Experimental
Instrumentation & Reagents
-
HPLC System: Agilent 1260 Infinity II LC System (or equivalent) equipped with a quaternary pump, autosampler, thermostatted column compartment, and Diode Array Detector (DAD).
-
Data Acquisition: Empower 3 or OpenLab CDS software.
-
Reagents: Acetonitrile (HPLC grade), Potassium Dihydrogen Phosphate (AR grade), Orthophosphoric Acid (AR grade), Water (Milli-Q or equivalent).
-
Standard: this compound reference standard (>99.5% purity).
Optimized Chromatographic Conditions
Table 2: Final Optimized HPLC Method Parameters
| Parameter | Condition |
| Column | Agilent ZORBAX Eclipse Plus C18 (150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | 20 mM Potassium Phosphate Buffer (pH 3.0) : Acetonitrile (55:45, v/v) |
| Elution Mode | Isocratic |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Injection Volume | 10 µL |
| Detector | DAD, 225 nm |
| Run Time | 15 minutes |
Rationale for Final Conditions:
-
Column: A C18 column provides excellent retention and selectivity for this moderately hydrophobic molecule.
-
Mobile Phase: A buffer at pH 3.0 ensures the complete protonation of the morpholine nitrogen (pKa ~5.0), leading to a sharp, symmetrical peak by minimizing silanol interactions. The 45% acetonitrile content was found to provide an optimal retention time of approximately 6-7 minutes, allowing for sufficient resolution from early-eluting impurities without an excessive run time.
-
Detection: The UV spectrum obtained from the DAD showed a maximum absorbance (λmax) at 225 nm, which was selected for quantification to ensure maximum sensitivity.
Preparation of Solutions
-
Buffer Preparation (20 mM, pH 3.0): Dissolve 2.72 g of potassium dihydrogen phosphate in 1000 mL of water. Adjust the pH to 3.0 ± 0.05 with orthophosphoric acid. Filter through a 0.45 µm membrane filter.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solution (100 µg/mL): Dilute 5.0 mL of the Standard Stock Solution to 50 mL with the mobile phase.
-
Sample Solution (100 µg/mL): Prepare in the same manner as the standard solution.
Forced Degradation Studies
To establish the stability-indicating capability of the method, forced degradation studies were conducted on the this compound sample according to ICH guidelines.[5][9] The objective was to achieve 5-20% degradation of the active substance.[9] All stressed samples were diluted to a final concentration of 100 µg/mL before injection.
Figure 2: Workflow for conducting forced degradation studies.
Stress Protocols
-
Acid Hydrolysis: 1 mL of stock solution was mixed with 1 mL of 0.2 M HCl and heated at 60 °C for 8 hours. The solution was then neutralized with 1 mL of 0.2 M NaOH.
-
Base Hydrolysis: 1 mL of stock solution was mixed with 1 mL of 0.2 M NaOH and heated at 60 °C for 4 hours. The solution was then neutralized with 1 mL of 0.2 M HCl.
-
Oxidative Degradation: 1 mL of stock solution was mixed with 1 mL of 6% hydrogen peroxide (H₂O₂) and kept at room temperature for 24 hours. Oxidative degradation of similar morpholine-containing compounds has been reported to involve N-oxidation.[10]
-
Thermal Degradation: A sample of solid this compound was kept in a hot air oven at 105 °C for 48 hours.
-
Photolytic Degradation: A sample was exposed to UV and visible light in a photostability chamber according to ICH Q1B guidelines.
Results of Forced Degradation
The method successfully separated the intact this compound peak from all degradants. Peak purity analysis using the DAD confirmed that the main peak was spectrally pure in all stressed samples, confirming the method's specificity.
Table 3: Summary of Forced Degradation Results
| Stress Condition | % Assay of Main Peak | % Degradation | Observations |
| Unstressed Sample | 99.8 | - | Single major peak at RT ~6.5 min |
| Acid Hydrolysis | 89.2 | 10.6 | Major degradant peak at RRT ~0.8 |
| Base Hydrolysis | 92.5 | 7.3 | Two minor degradant peaks at RRT ~0.7 and ~1.3 |
| Oxidative Degradation | 85.1 | 14.7 | Major degradant peak at RRT ~1.5 |
| Thermal Degradation | 98.6 | 1.2 | Stable, minor increase in impurity peaks |
| Photolytic Degradation | 99.1 | 0.7 | Stable, no significant degradation |
Method Validation
The analytical method was validated as per ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[1][11]
Figure 3: Key parameters for analytical method validation.
Table 4: Summary of Method Validation Results
| Parameter | Results | Acceptance Criteria |
| Specificity | No interference from blanks or degradants. Peak Purity Index > 0.999. | Method must be specific. |
| Linearity | ||
| Range | 25 - 150 µg/mL (25% to 150% of test concentration) | - |
| Correlation Coefficient (r²) | 0.9998 | r² ≥ 0.999 |
| Accuracy (% Recovery) | 99.1% - 101.2% | 98.0% - 102.0% |
| Precision (% RSD, n=6) | ||
| Repeatability (Intra-day) | 0.45% | RSD ≤ 2.0% |
| Intermediate Precision (Inter-day) | 0.68% | RSD ≤ 2.0% |
| Limit of Detection (LOD) | 0.08 µg/mL (S/N = 3.3) | - |
| Limit of Quantitation (LOQ) | 0.25 µg/mL (S/N = 10) | - |
| Robustness | %RSD < 2.0% for minor changes in flow rate (±0.1 mL/min), column temp (±2°C), and mobile phase pH (±0.2). | The method should remain unaffected by small, deliberate variations. |
Conclusion
A simple, isocratic, stability-indicating RP-HPLC method for the determination of purity of this compound has been successfully developed and validated. The method is linear, precise, accurate, and specific. The successful separation of the analyte from its degradation products confirms the stability-indicating nature of the method, making it highly suitable for routine quality control analysis and for monitoring the stability of this compound in pharmaceutical development.
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. fda.gov [fda.gov]
- 3. <621> CHROMATOGRAPHY [drugfuture.com]
- 4. Liquid phase method for morpholine - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. biopharminternational.com [biopharminternational.com]
- 7. chemscene.com [chemscene.com]
- 8. 4-(4-Chlorophenyl)morpholine | C10H12ClNO | CID 10420251 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 10. mdpi.com [mdpi.com]
- 11. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
Application Note: Derivatization of 4-(3-Chlorophenyl)morpholine for Structure-Activity Relationship (SAR) Studies
Abstract: This document provides a comprehensive guide for researchers and medicinal chemists on the strategic derivatization of 4-(3-chlorophenyl)morpholine. This scaffold is a valuable starting point for generating compound libraries aimed at structure-activity relationship (SAR) studies. We present detailed, field-tested protocols for N-acylation, N-alkylation (via reductive amination), and N-arylation, explaining the chemical rationale behind each method. Furthermore, we outline the principles of SAR library design and data analysis to guide the discovery of novel small molecule candidates.[1][2][3]
Introduction: The Value of the Morpholine Scaffold
The morpholine heterocycle is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in approved drugs and bioactive molecules.[4][5] Its favorable properties, including metabolic stability, advantageous physicochemical characteristics, and synthetic accessibility, make it an attractive component in drug design.[4][6][7] The morpholine ring can improve aqueous solubility and pharmacokinetic profiles, and its chair-like conformation can facilitate optimal interactions with biological targets.[6][7]
The starting material, this compound, combines this privileged scaffold with a synthetically versatile chlorophenyl group. The secondary amine of the morpholine ring is a prime handle for derivatization, allowing for systematic chemical modifications. The goal of such modifications is to conduct a Structure-Activity Relationship (SAR) study, a critical process in drug discovery where the effect of each structural change on the molecule's biological activity is meticulously evaluated.[8][9][10]
Core Synthetic Strategies for Library Generation
The secondary amine of this compound is a nucleophilic center that can readily undergo various bond-forming reactions. Below are three robust protocols for generating a diverse chemical library.
Strategy 1: N-Acylation to Synthesize Amides
Rationale: Converting the basic morpholine nitrogen into a neutral amide is a fundamental step in SAR studies. Amides are excellent hydrogen bond acceptors and are generally more metabolically stable than the parent amine. This reaction allows for the introduction of a wide variety of "R" groups, enabling exploration of steric and electronic effects on target binding.
Detailed Protocol: Synthesis of N-(3-chlorophenyl)morpholine-4-carboxamide
-
Preparation: To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq., e.g., 197.7 mg, 1.0 mmol) and a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (10 mL).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq., e.g., 0.21 mL, 1.5 mmol). Cool the mixture to 0 °C in an ice bath.
-
Acylation: Slowly add the acylating agent, such as acetyl chloride or acetic anhydride (1.2 eq., e.g., 0.085 mL of acetyl chloride, 1.2 mmol), dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃) solution. Extract the aqueous layer with DCM (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired amide.[11][12][13]
Self-Validation & Characterization:
-
¹H NMR: Expect the disappearance of the N-H proton signal and shifts in the signals of protons adjacent to the nitrogen.
-
IR Spectroscopy: Look for the appearance of a strong carbonyl (C=O) stretch around 1650 cm⁻¹.
-
Mass Spectrometry: Confirm the molecular weight of the final product.
Strategy 2: N-Alkylation via Reductive Amination
Rationale: Reductive amination is a powerful and reliable method for forming C-N bonds and is widely used in medicinal chemistry to introduce alkyl groups.[14][15][16] This two-step, one-pot process involves the formation of an iminium ion intermediate from the reaction of the secondary amine with an aldehyde or ketone, followed by in-situ reduction.[14][17] This strategy avoids the over-alkylation issues common with alkyl halides and allows for the introduction of diverse substituents.
Detailed Protocol: Synthesis of 4-(3-Chlorophenyl)-1-(propan-2-yl)morpholine
-
Preparation: In a round-bottom flask, dissolve this compound (1.0 eq., 1.0 mmol) and an aldehyde or ketone (e.g., acetone, 1.2 eq., 1.2 mmol) in a suitable solvent like 1,2-dichloroethane (DCE) or methanol (MeOH) (10 mL).
-
Imine/Iminium Formation: Add acetic acid (AcOH) (0.1 eq.) to catalyze the formation of the iminium ion intermediate. Stir the mixture at room temperature for 30-60 minutes.
-
Reduction: Add a mild and selective reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq., 1.5 mmol), portion-wise to the reaction mixture.[14] Using a less reactive borohydride prevents the reduction of the starting carbonyl compound.[17]
-
Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor for completion by TLC or LC-MS.
-
Work-up: Carefully quench the reaction by adding saturated aqueous NaHCO₃ solution. Extract the product with DCM (3 x 15 mL).
-
Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the crude product via column chromatography.
Self-Validation & Characterization:
-
¹H NMR: Confirm the presence of signals corresponding to the newly introduced alkyl group.
-
¹³C NMR: Observe new signals in the aliphatic region of the spectrum.
-
Mass Spectrometry: Verify the expected molecular weight of the tertiary amine product.
Strategy 3: N-Arylation via Buchwald-Hartwig Amination
Rationale: The Buchwald-Hartwig cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds between an amine and an aryl halide/triflate.[18][19] This palladium-catalyzed reaction is exceptionally versatile for introducing aromatic and heteroaromatic rings onto the morpholine nitrogen, significantly expanding the chemical space that can be explored in an SAR study.[20][21]
Detailed Protocol: Synthesis of 4-(3-Chlorophenyl)-1-(p-tolyl)morpholine
-
Preparation: To an oven-dried Schlenk flask, add the palladium catalyst precursor (e.g., Pd₂(dba)₃, 1.5 mol%), a suitable phosphine ligand (e.g., XPhos, 3.0 mol%), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide, 2.0 eq.).
-
Reagent Addition: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon). Add anhydrous, degassed toluene. Stir for 5 minutes at room temperature. Then, add the aryl halide (e.g., 4-chlorotoluene, 1.0 eq.) and this compound (1.2 eq.).
-
Reaction: Heat the reaction mixture to reflux (typically 80-110 °C) for 6-24 hours, monitoring by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature and quench with water. Extract with ethyl acetate (3 x 20 mL).
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography to obtain the N-aryl morpholine derivative.
Self-Validation & Characterization:
-
¹H NMR: Look for new signals in the aromatic region corresponding to the introduced aryl group.
-
Mass Spectrometry: Confirm the mass of the desired product.
-
HPLC: Assess the purity of the final compound.
Designing the SAR Study
The primary goal of derivatization is to systematically probe the chemical space around the core scaffold to understand how structural changes influence biological activity.[1][3]
Workflow for a Typical SAR Study
The process is cyclical and iterative, aiming to refine molecular properties with each cycle.
Library Design and Data Presentation
When selecting R-groups for derivatization, consider varying properties such as:
-
Size and Steric Bulk: Compare small (methyl) vs. bulky (tert-butyl) groups.
-
Electronic Effects: Use electron-donating (e.g., -OCH₃) and electron-withdrawing (e.g., -CF₃, -NO₂) substituents on aromatic rings.
-
Polarity and H-bonding: Incorporate groups capable of hydrogen bonding (e.g., -OH, -NH₂) or polar groups (e.g., sulfones).
The results of these efforts can be summarized in a table to easily compare the chemical modifications with their biological outcomes.
Table 1: Hypothetical Derivative Library and Corresponding Data
| Compound ID | R-Group | MW | cLogP | Target Affinity (IC₅₀, nM) |
| Parent | -H | 197.66 | 2.50 | 1500 |
| AC-01 | -C(O)CH₃ | 239.70 | 2.10 | 950 |
| AC-02 | -C(O)Ph | 301.77 | 3.55 | 600 |
| AL-01 | -CH₂CH₃ | 225.72 | 3.15 | 1200 |
| AL-02 | -CH(CH₃)₂ | 239.74 | 3.48 | 800 |
| AR-01 | -p-tolyl | 287.79 | 4.30 | 250 |
| AR-02 | -p-CF₃-Ph | 341.76 | 5.10 | 120 |
Visualization of Derivatization Workflow
The following diagram illustrates the synthetic pathways from the core molecule to the different classes of derivatives.
Conclusion
The this compound scaffold provides a robust and versatile starting point for medicinal chemistry campaigns. The synthetic protocols for N-acylation, N-alkylation, and N-arylation described herein are reliable methods for generating a diverse library of compounds. A systematic and iterative approach to library design, guided by biological data, will maximize the potential for discovering novel and potent small molecules for therapeutic development. Thorough characterization of each new compound is paramount to ensure the integrity of the subsequent SAR data.[22]
References
- 1. Navigating the Molecular Pathway: Small Molecule Drug Discovery from Hit Identification to Clinical Development - PharmaFeatures [pharmafeatures.com]
- 2. Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies [ouci.dntb.gov.ua]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. e3s-conferences.org [e3s-conferences.org]
- 9. Synthesis and SAR of morpholine and its derivatives: A review update | E3S Web of Conferences [e3s-conferences.org]
- 10. [PDF] Synthesis and SAR of morpholine and its derivatives: A review update | Semantic Scholar [semanticscholar.org]
- 11. CN110642807A - Preparation method of N-acetyl morpholine - Google Patents [patents.google.com]
- 12. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]
- 13. CN103641797B - Preparation method for N-acetyl morpholine - Google Patents [patents.google.com]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 18. researchgate.net [researchgate.net]
- 19. New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
- 22. youtube.com [youtube.com]
Application Notes & Protocols: In Vitro Characterization of 4-(3-Chlorophenyl)morpholine Derivatives
Introduction
The morpholine heterocycle is a privileged scaffold in medicinal chemistry, frequently incorporated into bioactive molecules to enhance pharmacological activity and improve pharmacokinetic profiles.[1] Derivatives of 4-(3-Chlorophenyl)morpholine, in particular, represent a class of compounds with significant potential for development as therapeutic agents, especially for disorders of the central nervous system (CNS).[2] The structural motifs suggest potential interactions with key neurological targets.
This guide provides a comprehensive framework for the in vitro characterization of this compound derivatives. As a Senior Application Scientist, the following protocols are designed not merely as a sequence of steps, but as a logical, self-validating workflow. We will move from primary target engagement assays to functional cellular screens, explaining the causality behind experimental choices to ensure robust and interpretable data. The primary targets selected for this guide—Monoamine Oxidases (MAO) and Sigma (σ) Receptors—are frequently implicated in the pathophysiology of depression and neurodegenerative diseases, making them highly relevant for this class of compounds.[3][4][5]
Part 1: Primary Target Screen — Monoamine Oxidase (MAO) Inhibition
Scientific Rationale
Monoamine oxidases (MAO) are mitochondrial enzymes crucial for the degradation of monoamine neurotransmitters like serotonin and dopamine.[4] They exist in two isoforms, MAO-A and MAO-B, which differ in substrate specificity and inhibitor selectivity.[3] Inhibitors of MAO-A are effective antidepressants, while MAO-B inhibitors are used in the treatment of Parkinson's and Alzheimer's diseases.[3][4] Given the prevalence of the morpholine scaffold in CNS-active compounds, determining the inhibitory potential of this compound derivatives against MAO-A and MAO-B is a critical first step in their characterization.
Assay Principle
The recommended assay is a high-throughput, fluorometric method that quantifies hydrogen peroxide (H₂O₂), a byproduct of the MAO-catalyzed oxidative deamination of a substrate.[6][7] In this reaction, a non-specific MAO substrate (e.g., p-tyramine) is oxidized by the enzyme, producing an aldehyde, ammonia, and H₂O₂.[6][8] The H₂O₂ then reacts with a probe in the presence of horseradish peroxidase (HRP) to generate a highly fluorescent product. The intensity of this fluorescence is directly proportional to MAO activity, and a reduction in signal in the presence of a test compound indicates inhibition.[9]
Experimental Workflow: MAO Inhibition Assay
Caption: Workflow for the fluorometric MAO inhibition assay.
Detailed Protocol: Fluorometric MAO-A/B Inhibition Assay
This protocol is adapted from commercially available kits and established methodologies.[6][10]
1. Preparation of Reagents:
- MAO Assay Buffer: 100 mM potassium phosphate, pH 7.4.
- Test Compounds: Prepare a 10 mM stock solution of each this compound derivative in 100% DMSO. Create a serial dilution series (e.g., 10-point, 1:3 dilution) in DMSO. Further dilute this series 100-fold in MAO Assay Buffer to create the 10X final concentration working solutions. The final DMSO concentration in the assay should not exceed 1%.
- Positive Controls (10X):
- MAO-A: Prepare a working solution of Clorgyline (a selective MAO-A inhibitor) in MAO Assay Buffer to achieve a final assay concentration near its known IC50 (e.g., ~10 nM).[11]
- MAO-B: Prepare a working solution of Selegiline or Pargyline (selective MAO-B inhibitors) to achieve a final assay concentration near its known IC50 (e.g., ~20 nM).[3]
- MAO Enzyme: Reconstitute recombinant human MAO-A or MAO-B enzyme in MAO Assay Buffer to the recommended concentration. Keep on ice.
- Substrate Mix: Prepare a solution in MAO Assay Buffer containing p-tyramine, a fluorometric probe (e.g., Amplex Red), and HRP at their optimized concentrations. Protect from light.
2. Assay Procedure (96-well black plate):
- Add 10 µL of the 10X working solutions of test compounds, controls, or vehicle (for "No-Inhibitor" and "Blank" wells) to the appropriate wells.
- Prepare the MAO-A or MAO-B enzyme solution. Add 50 µL to all wells except the "Blank" wells. To the "Blank" wells, add 50 µL of MAO Assay Buffer.
- Mix gently and pre-incubate the plate for 10 minutes at 25°C to allow compounds to interact with the enzyme.[10]
- Initiate the reaction by adding 40 µL of the Substrate Mix to all wells.
- Immediately place the plate in a fluorescence plate reader. Measure fluorescence intensity (Ex/Em = ~530/585 nm) every 1-2 minutes for 30-60 minutes (kinetic reading).
3. Data Analysis:
- For each well, calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve).
- Subtract the rate of the "Blank" control from all other wells.
- Calculate the percent inhibition for each compound concentration: % Inhibition = (1 - (Rate_Test_Compound / Rate_No-Inhibitor_Control)) * 100
- Plot % Inhibition against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
| Parameter | Description | Example Value |
| Test Compound Conc. | Final concentration range in the assay. | 0.1 nM to 100 µM |
| Positive Control (MAO-A) | Clorgyline | IC50 ~ 1-10 nM |
| Positive Control (MAO-B) | Selegiline | IC50 ~ 10-30 nM |
| IC50 | Concentration of inhibitor causing 50% reduction in MAO activity. | Varies |
| Selectivity Index | IC50 (MAO-B) / IC50 (MAO-A) | >10 indicates MAO-A selectivity; <0.1 indicates MAO-B selectivity. |
Part 2: Primary Target Screen — Sigma (σ) Receptor Binding
Scientific Rationale
Sigma receptors (σ₁R and σ₂R) are unique intracellular chaperone proteins, primarily located at the mitochondria-associated endoplasmic reticulum membrane.[5][12] They are implicated in regulating cellular stress, ion channel function, and neuronal signaling.[13] Dysregulation of σ receptors is linked to Alzheimer's disease, pain, and schizophrenia, making them attractive therapeutic targets.[5][14] A radioligand competitive binding assay is the gold standard for determining a compound's affinity for these receptors.[13][15]
Assay Principle
This assay measures the ability of a test compound to compete with a known high-affinity radioligand for binding to σ receptors in a membrane preparation.[13] A fixed concentration of radioligand and a tissue membrane preparation rich in σ receptors (e.g., guinea pig liver for σ₁R) are incubated with varying concentrations of the test compound.[12] The amount of radioligand bound to the receptor is measured by scintillation counting. A potent test compound will displace the radioligand, resulting in a lower radioactive signal.
Experimental Workflow: Sigma Receptor Binding Assay
Caption: Workflow for the sigma receptor competitive binding assay.
Detailed Protocol: σ₁R Competitive Binding Assay
This protocol is based on established methods for σ₁R characterization.[12][13]
1. Preparation of Reagents:
- Binding Buffer: 50 mM Tris-HCl, pH 7.4.
- Membrane Preparation: Prepare a crude membrane homogenate from guinea pig liver, a tissue with high expression of σ₁R.[12][13] Resuspend the final pellet in Binding Buffer. Determine protein concentration using a standard method (e.g., BCA assay).
- Test Compounds: Prepare serial dilutions as described for the MAO assay.
- Radioligand: [³H]-(+)-pentazocine, a selective σ₁R ligand.[13] Dilute in Binding Buffer to a working concentration that is near its dissociation constant (Kd), typically 2-3 nM.
- Non-Specific Binding (NSB) Control: A high concentration (e.g., 10 µM) of a non-radiolabeled, high-affinity σ₁R ligand, such as Haloperidol.[14]
2. Assay Procedure:
- In polypropylene tubes, combine the following in a final volume of 200 µL:
- Total Binding: 50 µL Binding Buffer + 50 µL [³H]-(+)-pentazocine + 100 µL Membrane Suspension.
- Non-Specific Binding (NSB): 50 µL Haloperidol (10 µM) + 50 µL [³H]-(+)-pentazocine + 100 µL Membrane Suspension.
- Test Compound: 50 µL Test Compound (at varying concentrations) + 50 µL [³H]-(+)-pentazocine + 100 µL Membrane Suspension.
- Incubate all tubes at 37°C for 90 minutes.
- Terminate the binding reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine).
- Quickly wash the filters three times with 3 mL of ice-cold Binding Buffer.
- Place the filters into scintillation vials, add 4 mL of scintillation cocktail, and allow to equilibrate.
- Quantify the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.
3. Data Analysis:
- Calculate Specific Binding: Specific Binding = Total Binding (DPM) - NSB (DPM).
- Calculate percent inhibition for each compound concentration: % Inhibition = (1 - ((DPM_Test_Compound - DPM_NSB) / (DPM_Total - DPM_NSB))) * 100
- Determine the IC50 value by non-linear regression analysis as described previously.
- Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L] / Kd)) Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
| Parameter | Description | Example Value |
| Radioligand | [³H]-(+)-pentazocine | Kd ~ 2-5 nM |
| NSB Control | Haloperidol | 10 µM |
| IC50 | Concentration of compound displacing 50% of specific radioligand binding. | Varies |
| Ki | Inhibitor binding affinity constant. | Varies |
Note: A similar protocol can be established for σ₂R using rat liver membranes, [³H]-DTG as the radioligand, and (+)-pentazocine to mask the σ₁R sites.[13]
Part 3: Functional Cellular Assay — Neuroprotection
Scientific Rationale
After identifying primary targets, it is essential to assess whether modulating these targets translates into a functional cellular effect. Neuroprotection, the preservation of neuronal structure and function, is a highly desirable outcome for CNS therapeutics.[16] Cell-based assays provide a powerful platform to screen for the neuroprotective potential of compounds against insults relevant to human neurodegenerative diseases, such as oxidative stress or specific neurotoxins.[17][18][19]
Assay Principle
This assay uses a human neuroblastoma cell line (e.g., SH-SY5Y) to model neuronal cells. The cells are pre-treated with the this compound derivative before being exposed to a neurotoxic stimulus (e.g., the Parkinsonian mimetic 6-hydroxydopamine, 6-OHDA). After an incubation period, cell viability is measured using a luminescent assay that quantifies ATP, an indicator of metabolically active cells. An increase in cell viability in the presence of the test compound compared to the toxin-only control indicates a neuroprotective effect.
Experimental Workflow: Neuroprotection Assay
Caption: Workflow for a cell-based neuroprotection assay.
Detailed Protocol: SH-SY5Y Neuroprotection Assay against 6-OHDA
1. Cell Culture and Plating:
- Culture human SH-SY5Y neuroblastoma cells in complete medium (e.g., DMEM/F12 with 10% FBS and 1% Penicillin-Streptomycin).
- Seed cells into a 96-well white, clear-bottom plate at a density of 10,000-20,000 cells per well.
- Incubate for 24 hours at 37°C, 5% CO₂.
2. Assay Procedure:
- Prepare serial dilutions of test compounds in complete medium.
- Remove the old medium from the cells and add 100 µL of medium containing the test compounds, vehicle control (for "Untreated" and "Toxin Only" wells), or positive control (e.g., an antioxidant like N-acetylcysteine).
- Pre-incubate the plate for 1-2 hours at 37°C.
- Prepare a working solution of the neurotoxin 6-hydroxydopamine (6-OHDA) in medium (e.g., final concentration of 50-100 µM).
- Add the 6-OHDA solution to all wells except the "Untreated" control wells.
- Incubate the plate for an additional 24-48 hours at 37°C.
3. Measurement of Cell Viability:
- Equilibrate the plate to room temperature for 30 minutes.
- Add a volume of a commercial ATP-based luminescent cell viability reagent (e.g., CellTiter-Glo®) equal to the volume of medium in each well.
- Mix on an orbital shaker for 2 minutes to induce cell lysis.
- Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Measure luminescence using a plate reader.
4. Data Analysis:
- Set the "Untreated" control as 100% viability and the "Toxin Only" control as 0% protection.
- Calculate the percent neuroprotection for each compound concentration: % Protection = ((Luminescence_Compound - Luminescence_ToxinOnly) / (Luminescence_Untreated - Luminescence_ToxinOnly)) * 100
- Plot % Protection against the logarithm of the test compound concentration and fit the data to determine the EC50 (half-maximal effective concentration).
| Parameter | Description | Example Value |
| Cell Line | Human Neuroblastoma | SH-SY5Y |
| Neurotoxin | Parkinsonian mimetic | 6-OHDA (50-100 µM) |
| Viability Readout | ATP quantitation | Luminescence |
| EC50 | Concentration of compound providing 50% neuroprotection. | Varies |
References
- 1. researchgate.net [researchgate.net]
- 2. chemscene.com [chemscene.com]
- 3. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 4. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro and in vivo sigma 1 receptor imaging studies in different disease states - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS) | Springer Nature Experiments [experiments.springernature.com]
- 8. assaygenie.com [assaygenie.com]
- 9. Monoamine Oxidase Assays [cellbiolabs.com]
- 10. sigmaaldrich.cn [sigmaaldrich.cn]
- 11. Monoamine oxidase assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Cell-Based Assays to Assess Neuroprotective Activity | Springer Nature Experiments [experiments.springernature.com]
- 17. Cell death assays for neurodegenerative disease drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cell-Based Assays to Assess Neuroprotective Activity [cris.unibo.it]
Troubleshooting & Optimization
Improving the yield of 4-(3-Chlorophenyl)morpholine synthesis
An Application Scientist's Guide to Optimizing the Synthesis of 4-(3-Chlorophenyl)morpholine
Introduction
Welcome to the technical support center for the synthesis of this compound (CAS 41605-90-7). This molecule is a valuable building block in organic and medicinal chemistry, frequently used as an intermediate in the development of pharmacologically active compounds. Its synthesis, most commonly achieved via a Buchwald-Hartwig amination, is a powerful C-N bond-forming reaction but can be sensitive to various experimental parameters.[1] This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this reaction, troubleshoot common issues, and ultimately improve reaction yield and purity. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your laboratory work.
Reaction Overview: The Buchwald-Hartwig Amination
The palladium-catalyzed Buchwald-Hartwig amination is the state-of-the-art method for forming aryl-amine bonds.[1][2] The reaction couples an aryl halide (in this case, an activated 3-chlorophenyl derivative) with an amine (morpholine) in the presence of a palladium catalyst, a phosphine ligand, and a base.
General Reaction Scheme:
The success of this transformation is highly dependent on the interplay between the catalyst components and reaction conditions. The catalytic cycle, a fundamental concept for troubleshooting, is illustrated below.
Caption: The catalytic cycle for the Buchwald-Hartwig amination.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method to synthesize this compound?
The most prevalent and versatile method is the Palladium-catalyzed Buchwald-Hartwig amination.[1][2] This reaction involves coupling morpholine with an aryl halide, typically 1-bromo-3-chlorobenzene or, for a more challenging coupling, 1,3-dichlorobenzene. This approach has largely replaced harsher, classical methods due to its broad functional group tolerance and milder conditions.[1]
Q2: Why is the choice of phosphine ligand so critical for this reaction?
The phosphine ligand is arguably the most important variable. It stabilizes the palladium center, promotes the key steps of oxidative addition and reductive elimination, and prevents catalyst decomposition.[3] For coupling an aryl chloride, which is less reactive than an aryl bromide, a sterically hindered and electron-rich ligand (e.g., XPhos, BrettPhos) is often required to facilitate the difficult oxidative addition step.[4][5] Bidentate ligands can also be effective as they prevent palladium dimer formation and can accelerate the reaction.[1]
Q3: Why is an inert atmosphere and anhydrous solvent necessary?
The active Pd(0) catalyst and many phosphine ligands are sensitive to oxygen and can be readily oxidized to inactive forms, which will stall the catalytic cycle. Water can interfere with the strong base used and can lead to side reactions, such as the formation of aryl alcohols (hydroxylation).[6][7] Therefore, degassing the solvent and maintaining the reaction under an inert atmosphere (Nitrogen or Argon) is crucial for reproducibility and high yields.
Q4: Which base should I choose for the reaction?
A strong, non-nucleophilic base is required to deprotonate the amine-palladium complex before the final reductive elimination step. Sodium tert-butoxide (NaOtBu) is the most commonly used base due to its high basicity, which often leads to the highest reaction rates.[8][9] However, it is incompatible with base-sensitive functional groups.[9] In such cases, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, though this may require higher temperatures or longer reaction times.[10]
Q5: Can I use 1,3-dichlorobenzene instead of 1-bromo-3-chlorobenzene?
Yes, but it is significantly more challenging. The C-Cl bond is stronger than the C-Br bond, making the initial oxidative addition step much slower.[8] To achieve a successful coupling with 1,3-dichlorobenzene, you will likely need a more specialized catalyst system, typically involving a highly active, electron-rich, and sterically bulky phosphine ligand (e.g., XPhos, RuPhos), higher catalyst loading, and potentially higher temperatures.[4][5]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis.
Caption: A logical workflow for troubleshooting poor reaction outcomes.
Problem: My reaction shows no conversion of starting materials.
-
Potential Cause 1: Inactive Catalyst. The Pd(0) species is crucial. Your palladium precatalyst may not have been reduced to Pd(0), or the active catalyst may have been oxidized and deactivated. Phosphine ligands can also degrade.
-
Solution: Ensure your solvent is rigorously deoxygenated by sparging with nitrogen or argon for at least 30 minutes.[5] Use a fresh, high-quality palladium source and ligand. Consider using a pre-formed Pd(0) source like Pd₂(dba)₃ or a modern, air-stable pre-catalyst (e.g., XPhos Pd G3) which rapidly generates the active Pd(0) species in the presence of a base.[8]
-
-
Potential Cause 2: Insufficiently Strong Base. The base may not be strong enough to facilitate the deprotonation step, which is essential for catalyst turnover.
-
Solution: If using a weaker base like K₃PO₄ or Cs₂CO₃, switch to a stronger base like NaOtBu or LHMDS.[9] Ensure the base is fresh and has been stored under inert gas, as bases like NaOtBu can degrade upon exposure to atmospheric moisture.
-
-
Potential Cause 3: Poor Ligand Choice for Aryl Chloride. If you are using 1,3-dichlorobenzene, a first-generation ligand like P(o-tolyl)₃ will likely be ineffective.[1]
Problem: I'm getting a very low yield, but the starting material is consumed.
-
Potential Cause 1: Side Reactions Dominate. The most common side reaction is hydrodehalogenation, where the aryl halide is reduced to chlorobenzene.[1] Another possibility is the formation of biaryl byproducts.[11]
-
Solution: Hydrodehalogenation can be caused by moisture or an inappropriate base. Ensure all reagents and solvents are anhydrous. Sometimes, changing the ligand or lowering the reaction temperature can suppress this side reaction.
-
-
Potential Cause 2: Product Degradation. The product itself might be unstable under the reaction conditions, especially if high temperatures are used for extended periods.
-
Solution: Monitor the reaction by TLC or GC-MS. Once the starting material is consumed, work up the reaction promptly. If possible, try running the reaction at a lower temperature, even if it takes longer. For some systems, temperatures can be lowered to ~40 °C with the right catalyst combination.[8]
-
-
Potential Cause 3: Inefficient Stirring. The reaction mixture is often heterogeneous due to the inorganic base.[8] Poor mixing can lead to localized concentration gradients and reduced reaction rates.
-
Solution: Use a magnetic stir bar that is large enough to create a vortex or, for larger scale reactions, employ mechanical overhead stirring to ensure the mixture is well-suspended.
-
Problem: I'm having difficulty purifying the final product.
-
Potential Cause 1: Co-elution with Byproducts. Byproducts such as the phosphine oxide or biaryl compounds may have similar polarities to your product, making separation by column chromatography difficult.
-
Solution: First, try to minimize byproduct formation by optimizing the reaction as described above. For purification, perform a careful screening of solvent systems for column chromatography (e.g., hexane/ethyl acetate, dichloromethane/methanol).[5] If chromatography fails, consider recrystallization or conversion of the product to a salt (e.g., hydrochloride) to purify, followed by neutralization to recover the free base.
-
Optimized Experimental Protocol
This protocol is a starting point based on established procedures for Buchwald-Hartwig amination of aryl chlorides.[5]
Materials & Reagents:
| Reagent | M.W. | Amount (mmol) | Equivalents | Mass/Volume |
| 1-Bromo-3-chlorobenzene | 191.45 | 5.0 | 1.0 | 957 mg |
| Morpholine | 87.12 | 6.0 | 1.2 | 0.52 mL |
| Pd₂(dba)₃ | 915.72 | 0.05 (1 mol% Pd) | 0.01 | 46 mg |
| XPhos | 476.65 | 0.12 (2.4 mol%) | 0.024 | 57 mg |
| Sodium tert-butoxide | 96.10 | 7.0 | 1.4 | 673 mg |
| Anhydrous Toluene | - | - | - | 25 mL |
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the palladium source (Pd₂(dba)₃), the phosphine ligand (XPhos), and sodium tert-butoxide under an inert atmosphere (e.g., in a glovebox).
-
Solvent and Reagent Addition: Evacuate and backfill the flask with nitrogen or argon three times. Add anhydrous, degassed toluene (25 mL) via syringe. Stir the mixture for 5-10 minutes at room temperature.
-
Add 1-bromo-3-chlorobenzene via syringe, followed by the addition of morpholine.
-
Reaction: Immerse the flask in a preheated oil bath at 100 °C. Stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC (e.g., 9:1 Hexane:Ethyl Acetate) or GC-MS. The reaction is typically complete within 6-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench carefully with water (20 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[5]
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to afford this compound as the final product.[5]
-
Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 3. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | TCI EUROPE N.V. [tcichemicals.com]
- 6. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development [escholarship.org]
- 7. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development [organic-chemistry.org]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Synthesis of 4-(3-Chlorophenyl)morpholine
Welcome to the dedicated technical support center for the synthesis of 4-(3-chlorophenyl)morpholine. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important morpholine derivative. Here, we provide in-depth troubleshooting advice, detailed mechanistic insights, and practical protocols to enhance the yield, purity, and reproducibility of your reactions.
Introduction to Synthetic Strategies
The synthesis of this compound typically proceeds via two primary routes: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. Both methods are powerful for C-N bond formation but are susceptible to specific side reactions that can diminish yield and complicate purification. This guide will address the intricacies of both pathways.
Troubleshooting Guide: Common Issues and Solutions
This section is structured in a question-and-answer format to directly address challenges you may encounter in the laboratory.
Issue 1: Low Yield of this compound in Buchwald-Hartwig Amination
Question: I am attempting to synthesize this compound via a Buchwald-Hartwig reaction between 1,3-dichlorobenzene and morpholine, but my yields are consistently low. What are the likely causes and how can I improve the outcome?
Answer: Low yields in the Buchwald-Hartwig amination of aryl chlorides are a common challenge due to the high bond dissociation energy of the C-Cl bond. Several side reactions can compete with the desired product formation. The most prevalent issues are hydrodehalogenation and homocoupling of the aryl chloride.
-
Hydrodehalogenation: This is the replacement of the chlorine atom with a hydrogen atom, leading to the formation of chlorobenzene. This side reaction is often mediated by palladium-hydride species that can form in the catalytic cycle.[1][2]
-
Homocoupling: This side reaction results in the formation of 3,3'-dichlorobiphenyl from the coupling of two molecules of 1,3-dichlorobenzene.[3][4]
Troubleshooting Strategies:
| Potential Cause | Explanation | Suggested Solution |
| Inefficient Catalyst System | The choice of palladium precursor and, more importantly, the phosphine ligand is critical for activating the C-Cl bond and promoting the desired C-N coupling over side reactions. | Use a modern, bulky, electron-rich phosphine ligand such as XPhos, RuPhos, or BrettPhos. These ligands are known to facilitate the amination of challenging aryl chlorides.[5][6] |
| Suboptimal Base | The base plays a crucial role in the catalytic cycle. A base that is too weak may not facilitate the deprotonation of the amine effectively, while an overly strong or poorly soluble base can lead to side reactions. | Sodium tert-butoxide (NaOtBu) is a commonly used strong base that is often effective.[6] However, if side reactions persist, consider screening other bases like lithium bis(trimethylsilyl)amide (LHMDS) or cesium carbonate (Cs₂CO₃). |
| Presence of Water or Protic Impurities | Water can be a source of protons for hydrodehalogenation. | Ensure all reagents and solvents are anhydrous. Use freshly distilled solvents and dry the reagents before use. |
| High Reaction Temperature | Elevated temperatures can sometimes favor side reactions over the desired product formation. | While aryl chlorides often require higher temperatures, it is worth attempting the reaction at a slightly lower temperature for a longer duration to see if the selectivity improves. |
Visualizing the Competing Pathways in Buchwald-Hartwig Amination:
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts - operachem [operachem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Structural analysis of polychlorinated biphenyls from carbon-13 nuclear magnetic resonance spectra (Journal Article) | OSTI.GOV [osti.gov]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Low Conversion in Morpholine N-Arylation Reactions
Welcome to the technical support center for morpholine N-arylation reactions. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with achieving high conversion in their C-N cross-coupling experiments. N-aryl morpholines are crucial building blocks in medicinal and materials chemistry, making the optimization of their synthesis paramount.[1] This resource provides in-depth, experience-driven advice in a direct question-and-answer format to help you diagnose and resolve common issues in your laboratory work.
I. Catalyst and Ligand System Inefficiency
The heart of a successful Buchwald-Hartwig amination is the palladium catalyst and its coordinating ligand.[2] Issues in this area are the most frequent culprits for low conversion.
Question 1: My reaction is sluggish or has stalled completely, and I suspect a problem with my catalyst system. What should I investigate first?
Answer: The first step is to systematically evaluate the components of your catalytic system. Several factors could be at play, from the choice of palladium source and ligand to the potential for catalyst deactivation.
A. Ligand Selection: The choice of phosphine ligand is critical and heavily dependent on the substrates.[3][4] For the N-arylation of a cyclic secondary amine like morpholine, bulky, electron-rich biarylphosphine ligands are generally the most effective.[4][5]
-
Initial Troubleshooting: If you are using a general-purpose ligand (e.g., P(o-tolyl)₃ or BINAP) and observing low conversion, especially with sterically hindered or electron-poor aryl halides, consider switching to a more specialized, sterically demanding ligand.[2][3]
-
Recommended Ligands for Morpholine Arylation: Ligands such as RuPhos and BrettPhos have demonstrated excellent performance for coupling with morpholine.[3][6] For particularly challenging couplings, especially with aryl chlorides, consider third-generation ligands like tBuBrettPhos.[7]
B. Palladium Precatalyst vs. In-Situ Generation: How you introduce the palladium into your reaction matters.
-
In-Situ Catalyst Formation: Using sources like Pd(OAc)₂ or Pd₂(dba)₃ with a separate ligand is common but can be unreliable. The efficiency of the active Pd(0) species formation can be inconsistent.[8]
-
Palladium Precatalysts: Using well-defined palladium precatalysts (e.g., G3 or G4 palladacycles) is highly recommended. These are often more stable and provide a more consistent concentration of the active catalyst, leading to more reproducible results.[9]
C. Catalyst Deactivation: The formation of palladium black is a clear visual indicator of catalyst decomposition and a common cause of reaction failure.[3]
-
Causes: Deactivation can be triggered by impurities in reagents or solvents (especially oxygen), excessively high temperatures, or an incorrect palladium-to-ligand ratio.[3][10]
-
Prevention: Ensure all solvents and reagents are rigorously degassed and handled under an inert atmosphere (e.g., argon or nitrogen).[3][8] Maintaining the correct Pd:Ligand ratio (typically 1:1 to 1:1.5 for biarylphosphine ligands) is also crucial to stabilize the catalytic species.
Troubleshooting Workflow: Catalyst System Optimization
Caption: A workflow for troubleshooting catalyst system issues.
II. Reaction Conditions and Reagents
Even with an optimal catalyst system, the reaction environment plays a pivotal role. The choice of base, solvent, and temperature can dramatically influence the reaction's success.
Question 2: I've optimized my catalyst and ligand, but my yields are still low. What other reaction parameters should I investigate?
Answer: The next critical step is to scrutinize your reaction conditions. The interplay between the base, solvent, and temperature is often key to unlocking higher conversion.
A. Base Selection and Quality: The base is not merely a proton scavenger; it is actively involved in the catalytic cycle.[2]
-
Common Choices: Strong, non-nucleophilic bases are standard for Buchwald-Hartwig aminations. Sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), and lithium bis(trimethylsilyl)amide (LHMDS) are frequently used.[3]
-
Base Strength and Solubility: The strength and solubility of the base can significantly affect the reaction rate.[3] NaOtBu is a common starting point, but if you experience issues, consider screening other bases. The choice of solvent can also influence the base's effectiveness.
-
Quality is Crucial: Alkoxide bases are hygroscopic and can degrade upon exposure to air and moisture. Using old or improperly stored base is a common, and often overlooked, reason for reaction failure. Always use a fresh bottle or handle the base in a glovebox.
B. Solvent Effects: The solvent must be anhydrous and thoroughly degassed.[3]
-
Typical Solvents: Toluene, dioxane, and THF are common choices for morpholine N-arylation.[3]
-
Solubility Issues: Poor solubility of any of the reactants (aryl halide, morpholine, or base) can lead to a failed reaction.[9] If you observe poor solubility, consider a different solvent system. For example, CPME or t-BuOH can sometimes be effective alternatives.[9]
-
Solvent Polarity: The polarity of the solvent can influence the catalytic cycle. While nonpolar aprotic solvents are standard, sometimes a mixture of solvents can be beneficial.
C. Temperature and Reaction Time:
-
Temperature Optimization: While modern catalyst systems can sometimes operate at room temperature, many N-arylation reactions require heating.[3] A typical starting point is 80-100 °C. If the reaction is sluggish, a gradual increase in temperature might be beneficial. However, be cautious, as excessively high temperatures (>120 °C) can lead to catalyst decomposition.[3]
-
Monitoring Reaction Progress: Do not rely on a fixed reaction time. Monitor the reaction's progress using techniques like TLC, GC-MS, or LC-MS to determine the optimal endpoint and to see if the reaction has stalled.
Data Summary: Recommended Starting Conditions
| Parameter | Recommendation | Rationale |
| Catalyst | Pd G3 or G4 Precatalyst (1-2 mol%) | Provides a consistent source of active Pd(0). |
| Ligand | RuPhos or BrettPhos (1.1-1.2 eq. to Pd) | Bulky, electron-rich ligands are effective for morpholine.[3] |
| Base | NaOtBu (1.5-2.0 eq.) | Strong, non-nucleophilic base; ensure it is fresh.[11] |
| Solvent | Toluene or Dioxane (Anhydrous, Degassed) | Common, effective solvents for this transformation.[3] |
| Temperature | 80-110 °C | Balances reaction rate with catalyst stability. |
III. Substrate-Specific Issues
Sometimes, the problem lies not with the general conditions but with the specific nature of your starting materials.
Question 3: My reaction works for simple aryl bromides, but fails with my complex aryl chloride or a sterically hindered substrate. What should I do?
Answer: Substrate reactivity is a critical factor. The electronic and steric properties of both the aryl halide and the amine can pose significant challenges.
A. Aryl Halide Reactivity: The reactivity of aryl halides in palladium-catalyzed amination follows the general trend: I > Br > Cl.[3]
-
Aryl Chlorides: These are notoriously less reactive due to the strength of the C-Cl bond, which makes the initial oxidative addition step more difficult.[8] To couple aryl chlorides, you will likely need a more active catalyst system, such as one employing a highly electron-rich and bulky ligand (e.g., tBuBrettPhos), and potentially higher reaction temperatures.[7][12]
-
Electron-Poor vs. Electron-Rich Aryl Halides: Electron-poor aryl halides are generally more reactive in the oxidative addition step. Conversely, electron-rich aryl halides can be more challenging and may require a more electron-rich ligand to facilitate the reaction.[13]
B. Steric Hindrance:
-
ortho-Substituted Aryl Halides: Steric bulk near the halogen can significantly slow down the reaction.[11] In these cases, using a ligand with a larger steric footprint, such as BrettPhos, can sometimes overcome this issue by promoting the necessary conformational changes in the catalyst complex.[6]
-
Sterically Hindered Amines: While morpholine itself is not exceptionally bulky, if you are working with a more sterically demanding amine, you may need to adjust your ligand choice accordingly.[14][15]
IV. Experimental Protocol and Best Practices
To ensure reproducibility and minimize potential sources of error, adhering to a robust experimental protocol is essential.
General Protocol for a Morpholine N-Arylation Trial Reaction
This protocol is a starting point and should be optimized for your specific substrates.
-
Glovebox Setup: To an oven-dried vial equipped with a stir bar, add the palladium precatalyst (e.g., RuPhos Pd G3, 0.02 mmol, 1 eq), the phosphine ligand (if not using a precatalyst), and the base (e.g., NaOtBu, 3.0 mmol, 1.5 eq).
-
Reagent Addition: Add the aryl halide (2.0 mmol, 1.0 eq) and morpholine (2.4 mmol, 1.2 eq).
-
Solvent Addition: Add anhydrous, degassed toluene (4 mL).
-
Reaction Setup: Seal the vial with a Teflon-lined cap, remove it from the glovebox, and place it in a preheated oil bath or heating block at 100 °C.
-
Monitoring: Stir the reaction vigorously. After a set time (e.g., 2 hours), take a small aliquot (under inert atmosphere if possible), quench with water, extract with an organic solvent, and analyze by TLC or GC-MS to check for product formation and consumption of starting material.
-
Workup: Once the reaction is complete, cool the mixture to room temperature, dilute with a solvent like ethyl acetate, and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
V. Frequently Asked Questions (FAQs)
Q1: I see a lot of dehalogenated arene as a byproduct. What causes this?
A1: The formation of a hydrodehalogenated arene is a known side reaction that can compete with the desired C-N bond formation.[2] This can be caused by β-hydride elimination from the palladium-amide intermediate. This is more common with certain substrates and can sometimes be suppressed by changing the ligand or base.
Q2: My reaction seems to work, but the mass balance is poor. Where could my material be going?
A2: Poor mass balance can be due to several factors. Besides the formation of dehalogenated arenes, other side reactions like the formation of biaryl compounds from homocoupling of the aryl halide can occur.[16] Also, consider the possibility of your product being volatile or adsorbing onto the solid base or Celite during filtration.
Q3: Can I run this reaction open to the air?
A3: While some modern catalyst systems show some tolerance to air, for consistent and high-yielding results, it is strongly recommended to perform these reactions under an inert atmosphere.[10] Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, leading to catalyst deactivation.[3]
Q4: Is it possible to use a copper catalyst instead of palladium?
A4: Yes, copper-catalyzed N-arylation reactions, often referred to as Ullmann or Chan-Lam couplings, are an alternative.[17][18][19] These reactions often use different arylating agents (like arylboronic acids for Chan-Lam) and can be advantageous for certain substrates, but they come with their own set of optimization challenges.[19]
References
- 1. An insight into the synthetic routes for N-arylation of morpholine using metal-catalyzed and metal-free methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Multi-Ligand Based Pd Catalyst for C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palladium-catalyzed C-N cross-coupling reactions toward the synthesis of drug-like molecules [dspace.mit.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. reddit.com [reddit.com]
- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A steric hindrance strategy facilitates direct arylation polymerization for the low-cost synthesis of polymer PBDBT-2F and its application in organic solar cells - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 17. N-Arylation of 3-Formylquinolin-2(1H)-ones Using Copper(II)-Catalyzed Chan–Lam Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. New aryl/heteroaryl C-N bond cross-coupling reactions via arylboronic acid/cupric acetate arylation [organic-chemistry.org]
Technical Support Center: Optimization of Reaction Conditions for 4-(3-Chlorophenyl)morpholine
Welcome to the technical support center for the synthesis of 4-(3-Chlorophenyl)morpholine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the synthesis of this key intermediate. As Senior Application Scientists, we provide not just protocols, but the underlying rationale to empower you to make informed decisions in your laboratory work.
Section 1: Frequently Asked Questions (FAQs) on Synthetic Strategy
This section addresses high-level strategic decisions for planning the synthesis of this compound.
Q1: What are the primary synthetic routes to this compound?
There are two predominant methods for the N-arylation of morpholine to form this compound: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.[1][2] Both reactions form the critical C-N bond between the morpholine nitrogen and the 3-chlorophenyl ring.
Q2: Which synthetic route, Buchwald-Hartwig or Ullmann, is generally preferred?
For laboratory and industrial synthesis, the Buchwald-Hartwig amination is now overwhelmingly preferred. The primary reasons are its milder reaction conditions, broader functional group tolerance, higher yields, and more predictable reactivity.[3] The classical Ullmann condensation often requires harsh conditions, such as very high temperatures (often >200 °C) and stoichiometric amounts of copper, which can limit its applicability.[1][4] However, modern ligand-assisted Ullmann reactions have been developed that operate under milder conditions.[3][5]
Q3: What are the starting materials for the Buchwald-Hartwig synthesis of this compound?
The key starting materials are:
-
An aryl halide, typically 1-bromo-3-chlorobenzene or 1-chloro-3-iodobenzene. While 1,3-dichlorobenzene could be used, the C-Cl bond is less reactive.[6]
-
Morpholine.
-
A palladium catalyst source (e.g., Pd₂(dba)₃ or Pd(OAc)₂).
-
A phosphine ligand.
-
A strong, non-nucleophilic base (e.g., sodium tert-butoxide).
-
An anhydrous, aprotic solvent (e.g., toluene or dioxane).
Section 2: Troubleshooting the Buchwald-Hartwig Amination
This is the most common and versatile method, but it is sensitive to several parameters. This section provides direct answers to common experimental failures.
Q4: My reaction is very slow or shows no conversion. What are the most likely causes?
This is a frequent issue, often pointing to problems with the catalytic system.
-
Cause 1: Catalyst Deactivation by Oxygen. The active catalyst is a Pd(0) species, which is highly sensitive to oxidation.[7] Ingress of air into the reaction vessel will deactivate the catalyst and halt the reaction.
-
Solution: Ensure rigorous anaerobic conditions. Use Schlenk line techniques or a glovebox. Degas your solvent thoroughly by sparging with an inert gas (argon or nitrogen) for 30-60 minutes or by using several freeze-pump-thaw cycles.[7] All glassware should be flame- or oven-dried immediately before use.
-
-
Cause 2: Inappropriate Ligand Choice. Aryl chlorides are notoriously less reactive than aryl bromides or iodides in the oxidative addition step, which is often the rate-limiting step in the catalytic cycle.[8] Standard ligands like PPh₃ are often ineffective.
-
Solution: For aryl chlorides, bulky and electron-rich phosphine ligands are required to promote oxidative addition.[2][6] Excellent choices include biarylphosphine ligands (e.g., XPhos, SPhos) or ferrocene-based ligands (e.g., Xantphos). These ligands stabilize the Pd(0) center and facilitate the cleavage of the strong C-Cl bond.
-
-
Cause 3: Incorrect Base. The base's role is to deprotonate the morpholine-palladium complex to form the active nucleophile.[6] If the base is too weak or sterically inaccessible, this step will be inefficient.
-
Cause 4: Low Reaction Temperature. While the reaction is milder than the Ullmann, it still requires thermal energy.
-
Solution: Typical temperatures range from 80-110 °C.[8] If the reaction is sluggish at 80 °C, gradually increase the temperature to 100 °C or 110 °C (refluxing toluene).
-
Workflow: Troubleshooting Low or No Reaction Yield
The following diagram outlines a logical workflow for diagnosing a failed Buchwald-Hartwig amination.
Caption: A decision tree for troubleshooting common issues.[7]
Q5: I'm observing significant side products, like biaryl compounds or hydrodehalogenation. How can these be minimized?
Side product formation indicates that an undesired reaction pathway is competing with your desired C-N bond formation.
-
Side Product 1: Hydrodehalogenation. This is the replacement of the chlorine atom on the starting material with a hydrogen atom, forming chlorobenzene. It often arises from β-hydride elimination from the base (e.g., t-butoxide) or from trace water.
-
Solution: Ensure strictly anhydrous conditions. Use a bulky phosphine ligand which can accelerate the rate of reductive elimination to form the desired C-N bond, helping it outcompete side reactions.
-
-
Side Product 2: Aryl Halide Homocoupling (Biaryl Formation). This involves the coupling of two molecules of the 3-chlorophenyl starting material.
-
Solution: This side reaction can sometimes be promoted by certain ligand systems or high catalyst loadings. Optimizing the catalyst-to-ligand ratio (typically 1:1 to 1:2) is crucial. Using a ligand that strongly favors C-N reductive elimination, such as a bulky biarylphosphine, is the most effective strategy.[7]
-
Q6: How do I choose the optimal components for the reaction?
The choice of reagents is interdependent. The table below provides a validated starting point for the coupling of an aryl chloride with morpholine.
| Component | Recommended Reagent | Molar Ratio (vs. Ar-Cl) | Rationale & Key Considerations |
| Aryl Halide | 1-Bromo-3-chlorobenzene | 1.0 equiv | The C-Br bond is significantly more reactive than the C-Cl bond, allowing for more facile oxidative addition. |
| Amine | Morpholine | 1.2 - 1.5 equiv | A slight excess ensures complete consumption of the limiting aryl halide. Must be anhydrous. |
| Pd Source | Pd₂(dba)₃ or Pd(OAc)₂ | 0.5 - 2 mol % | Pd₂(dba)₃ is a Pd(0) source and is often preferred. Pd(OAc)₂ is a Pd(II) precatalyst that is reduced in situ.[8] |
| Ligand | XPhos or SPhos | 1.2 - 2.4 x Pd mol % | These are bulky, electron-rich biaryl phosphine ligands essential for activating the C-Cl or C-Br bond.[2] |
| Base | Sodium tert-butoxide (NaOtBu) | 1.5 - 2.0 equiv | A strong, non-nucleophilic base is required. Must be a fine powder and handled in an inert atmosphere.[8][9] |
| Solvent | Toluene or Dioxane | ~0.1 - 0.5 M | Must be anhydrous and deoxygenated. Toluene is generally preferred for its higher boiling point.[7][9] |
| Temperature | 100 - 110 °C | - | Necessary to drive the reaction, especially with the less reactive aryl chloride. |
Section 3: Troubleshooting the Ullmann Condensation
While less common, the Ullmann reaction is a viable alternative, particularly if palladium-based methods are not feasible.
Q7: My Ullmann reaction requires very high temperatures (>200 °C) and gives poor yields. How can I improve it?
The classic Ullmann conditions are indeed harsh. Modern modifications have significantly improved the scope and mildness of this reaction.
-
Solution 1: Use a Soluble Copper(I) Source. Instead of copper powder or copper(II) salts, use a Cu(I) source like copper(I) iodide (CuI).[10] This improves solubility and catalytic activity.
-
Solution 2: Add a Ligand. This is the most critical improvement. The addition of a chelating ligand accelerates the reaction, allowing for dramatically lower temperatures (80-120 °C). For N-arylation, amino acids like N,N-dimethylglycine or diamines are effective ligands.[5][10] They stabilize the copper intermediates and facilitate the coupling.
-
Solution 3: Choose the Right Base and Solvent. A strong base is still required. Potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) are often effective in combination with a polar aprotic solvent like DMF, NMP, or acetonitrile.[10]
Diagram: Buchwald-Hartwig Catalytic Cycle
Understanding the mechanism is key to rational optimization. The catalyst cycles through Pd(0) and Pd(II) oxidation states.
Caption: The catalytic cycle for the Buchwald-Hartwig amination.[8]
Section 4: Purification Strategies
Q8: How can I effectively remove the catalyst and ligand byproducts from my final product?
Purification can be challenging due to the greasy nature of phosphine ligands and their oxides.
-
Method 1: Column Chromatography. This is the most reliable method. A silica gel column using a gradient of ethyl acetate in hexanes will typically separate the nonpolar byproducts from the more polar product, this compound.
-
Method 2: Acid-Base Extraction. Since the product is a basic amine, it can be separated from neutral byproducts.
-
Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate).
-
Extract with aqueous acid (e.g., 1M HCl). The protonated product will move to the aqueous layer, while neutral impurities (ligand oxide, biaryl) remain in the organic layer.
-
Separate the layers. Basify the aqueous layer with NaOH or Na₂CO₃ until pH > 10.
-
Extract the free-based product back into an organic solvent.
-
Dry the organic layer with MgSO₄ or Na₂SO₄, filter, and concentrate to yield the purified product.
-
-
Method 3: Filtration through a Plug. For removing baseline catalyst residues, passing a solution of the crude product through a short plug of silica gel or celite can be effective, eluting with an appropriate solvent.
Section 5: Detailed Experimental Protocols
Protocol 1: Optimized Buchwald-Hartwig Amination
This protocol is a robust starting point for synthesis. All operations must be performed under an inert atmosphere (Argon or Nitrogen).
-
Glassware Preparation: To a flame-dried 100 mL Schlenk flask equipped with a magnetic stir bar and reflux condenser, add Pd₂(dba)₃ (92 mg, 0.1 mmol, 1 mol%), XPhos (191 mg, 0.4 mmol, 4 mol%), and sodium tert-butoxide (1.35 g, 14.0 mmol, 1.4 equiv).
-
Reagent Addition: Evacuate and backfill the flask with argon three times. Add 1-bromo-3-chlorobenzene (1.91 g, 10.0 mmol, 1.0 equiv) and anhydrous toluene (40 mL) via syringe.
-
Amine Addition: Add morpholine (1.05 mL, 12.0 mmol, 1.2 equiv) via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. The mixture will typically turn dark brown.
-
Monitoring: Monitor the reaction progress by TLC (e.g., 20% Ethyl Acetate/Hexanes) or GC-MS. The reaction is typically complete within 12-24 hours.
-
Workup: Once the starting material is consumed, cool the mixture to room temperature. Slowly quench the reaction by adding 20 mL of water.
-
Extraction: Transfer the mixture to a separatory funnel. Extract with ethyl acetate (3 x 40 mL). Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford this compound as a white to off-white solid.
Protocol 2: Ligand-Assisted Ullmann Condensation
-
Setup: To an oven-dried screw-cap vial with a magnetic stir bar, add copper(I) iodide (CuI, 19 mg, 0.1 mmol, 10 mol%), N,N-dimethylglycine (21 mg, 0.2 mmol, 20 mol%), and potassium phosphate (K₃PO₄, 425 mg, 2.0 mmol, 2.0 equiv).
-
Reagent Addition: Add 1-iodo-3-chlorobenzene (238 mg, 1.0 mmol, 1.0 equiv), morpholine (105 µL, 1.2 mmol, 1.2 equiv), and anhydrous acetonitrile (2 mL).
-
Reaction: Seal the vial and heat the mixture to 80 °C in a heating block with stirring for 24-48 hours.
-
Workup & Purification: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts. Concentrate the filtrate and purify by column chromatography as described in Protocol 1.[10]
References
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides [organic-chemistry.org]
- 6. jk-sci.com [jk-sci.com]
- 7. benchchem.com [benchchem.com]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. researchgate.net [researchgate.net]
- 10. Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Palladium Catalyst Removal from 4-(3-Chlorophenyl)morpholine
Welcome to the technical support guide for removing residual palladium catalyst from your 4-(3-Chlorophenyl)morpholine product. This resource is designed for researchers, chemists, and process development professionals who encounter challenges in reducing palladium levels to meet stringent regulatory requirements. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and optimize your purification strategy.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions and challenges faced during the purification of amine-containing active pharmaceutical ingredients (APIs).
Q1: Why is removing palladium from this compound so challenging?
The primary difficulty stems from the product's structure itself. The nitrogen atom in the morpholine ring acts as a Lewis base, which can form stable, soluble complexes with palladium species.[1][2] This chelation prevents the palladium from being easily removed by simple filtration or crystallization, as it remains dissolved in the product solution.
Q2: What are the regulatory limits for palladium in a final API?
Regulatory bodies like the ICH have established guidelines for elemental impurities. Palladium is classified as a Class 2B element, meaning its inclusion in a risk assessment is required if it's intentionally added during synthesis.[3] The Permitted Daily Exposure (PDE) for oral administration is 100 µ g/day , which often translates to a concentration limit of 10 ppm for a drug with a daily dose of ≤10 grams.[4][5][6]
Q3: I filtered my reaction mixture through Celite®, but the palladium levels are still high. What went wrong?
Filtration through diatomaceous earth like Celite® is primarily effective for removing heterogeneous palladium catalysts (e.g., Pd/C) or palladium that has crashed out of solution as an insoluble species.[1][7] If the palladium is present as a soluble complex with your product or ligands, Celite® filtration alone will be insufficient.
Q4: Can I just use column chromatography to remove the palladium?
While flash chromatography can remove a significant portion of residual palladium, it is often not sufficient to reach the low ppm levels required for APIs.[8] Studies have shown that even after careful chromatography, palladium levels can remain above 100 ppm.[8] It is best used as a bulk purification step, followed by a more targeted scavenging method.
Part 2: Troubleshooting Guide - When Things Go Wrong
This guide provides a systematic approach to diagnosing and solving specific purification issues.
Issue 1: High Palladium Levels (>50 ppm) After Initial Scavenging Attempt
-
Possible Cause: The chosen scavenger has a low affinity for the specific palladium species in your mixture (e.g., Pd(0) vs. Pd(II)), or there is strong competition from the morpholine nitrogen.
-
Troubleshooting Steps:
-
Identify the Palladium Species: The oxidation state of the palladium (typically Pd(0) or Pd(II) post-reaction) can influence scavenger choice. If you used a phosphine-based ligand, the palladium may be complexed and require a scavenger that can displace the ligand.
-
Optimize Scavenging Conditions: Increase the temperature (e.g., to 40-60 °C) and extend the treatment time (e.g., up to 24 hours) to improve the scavenger's kinetics and efficiency.[1]
-
Screen a Different Class of Scavenger: If a thiol-based scavenger was ineffective, consider a thiourea or amine-based scavenger, which may have a different binding profile.[9] A screening approach is often the most effective strategy (see Protocol 1).
-
Issue 2: Significant Product Loss During Purification
-
Possible Cause: Non-specific adsorption of your this compound product onto the purification media. This is a common issue with activated carbon.[2]
-
Troubleshooting Steps:
-
Reduce Sorbent Loading: If using activated carbon, decrease the weight percentage relative to your crude product (e.g., from 10 wt% to 5 wt%).[1]
-
Thoroughly Wash the Sorbent: After filtration, wash the scavenger or carbon cake with fresh solvent to recover adsorbed product.
-
Switch to a More Selective Scavenger: Functionalized silica scavengers are generally more selective than carbon and can lead to higher product recovery.[10]
-
Decision-Making Workflow for Palladium Removal
The following diagram outlines a logical workflow for selecting a purification strategy.
Caption: Decision workflow for selecting a palladium removal strategy.
Part 3: Data & Comparative Analysis
Choosing the right tool for the job is critical. The table below summarizes the key characteristics of common palladium removal agents.
| Method | Mechanism | Selectivity | Cost | Key Advantage | Key Disadvantage |
| Silica-Thiol Scavengers | Chelation | High | Medium-High | Very effective for Pd(II), high product recovery | Less effective for some Pd(0) species |
| Silica-Thiourea Scavengers | Chelation | High | Medium-High | Versatile for various Pd forms (Pd(0), Pd(II))[9] | Can be more expensive than carbon |
| Activated Carbon | Adsorption | Low | Low | Cost-effective, removes color impurities[11][12] | Non-specific, can lead to product loss[1] |
| Crystallization | Precipitation | Variable | Low | Can be highly effective if conditions are right | Often insufficient alone, may trap impurities |
Part 4: Experimental Protocols
These protocols provide detailed, actionable steps for lab execution.
Protocol 1: Screening of Solid-Supported Palladium Scavengers
This protocol allows for the efficient identification of the most effective scavenger for your specific process stream.
General Scavenging Workflow Diagram
Caption: Standard workflow for palladium scavenging.
Methodology:
-
Preparation: Dissolve a known amount of your crude this compound in a suitable solvent (e.g., Toluene, EtOAc, MeCN) to create a stock solution with a known palladium concentration.
-
Setup: In separate vials, place 3-5 equivalents (relative to the palladium content) of different scavengers (e.g., SiliaMetS® Thiol, SiliaMetS® Thiourea, Activated Carbon).
-
Incubation: Add an equal volume of the crude product stock solution to each vial. Stir the suspensions at a controlled temperature (start with room temperature, but consider screening at 50 °C as well) for a set time (e.g., 4 hours).
-
Sampling & Analysis: After the incubation period, filter each sample to remove the solid scavenger. Dilute the filtrate appropriately and submit for residual palladium analysis using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
-
Evaluation: Compare the final palladium concentrations to identify the most effective scavenger.
Protocol 2: Bulk Palladium Removal with Activated Carbon
This protocol is a cost-effective method suitable for initial purification steps.
Methodology:
-
Preparation: Dissolve the crude this compound in a suitable organic solvent.
-
Treatment: Add activated carbon to the solution. A typical starting point is 5-10% by weight relative to the crude product.[1]
-
Stirring: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 1 to 18 hours. The optimal time should be determined experimentally.[1]
-
Filtration: Filter the mixture through a pad of Celite® to completely remove the fine carbon particles. Ensure the Celite® pad is well-settled and about 1-2 cm thick.[7]
-
Washing: Wash the carbon/Celite® cake with fresh solvent to recover any adsorbed product.
-
Concentration: Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the purified product.
-
Analysis: Submit a sample of the purified product for ICP-MS analysis to confirm the final palladium concentration.[13]
Protocol 3: Quantification of Residual Palladium via ICP-MS
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is the industry-standard technique for quantifying trace metal residues due to its high sensitivity and accuracy.[13][14]
Methodology:
-
Sample Preparation: Accurately weigh a sample of the final this compound product (typically 10-20 mg).
-
Digestion: The sample must be digested to break down the organic matrix. This is often achieved using microwave-assisted acid digestion with a mixture of nitric acid and hydrochloric acid.[15]
-
Dilution: The digested sample is then carefully diluted with deionized water to a final volume that places the expected palladium concentration within the instrument's calibration range.
-
Instrumental Analysis: The prepared sample is introduced into the ICP-MS instrument. The sample is nebulized, and the resulting aerosol is passed into a high-temperature argon plasma, which atomizes and ionizes the elements.[16] The ions are then separated by their mass-to-charge ratio and detected, allowing for precise quantification.
-
Data Reporting: The palladium concentration is reported in parts per million (ppm) or µg/g relative to the initial sample weight.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. qbdgroup.com [qbdgroup.com]
- 4. triphasepharmasolutions.com [triphasepharmasolutions.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 7. researchgate.net [researchgate.net]
- 8. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. silicycle.com [silicycle.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 13. arborassays.com [arborassays.com]
- 14. researchgate.net [researchgate.net]
- 15. Fast and reliable ICP-MS quantification of palladium and platinum-based drugs in animal pharmacokinetic and biodistribution studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
Stability issues of 4-(3-Chlorophenyl)morpholine in solution
Welcome to the technical support center for 4-(3-Chlorophenyl)morpholine (CAS: 41605-90-7). This guide is designed for researchers, scientists, and drug development professionals to proactively address and troubleshoot stability challenges when working with this intermediate in solution. Our goal is to provide not just protocols, but the scientific reasoning behind them, ensuring the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
General Stability and Storage
Q1: What are the ideal storage conditions for this compound?
The stability of this compound is highly dependent on its physical state.
-
Solid Form: As a solid, this compound should be stored in a tightly sealed container at 2-8°C, protected from light and moisture. Low moisture content (≤0.25%) is crucial for maintaining its integrity during storage and handling.
-
In Solution: The stability of the compound in solution is contingent on the solvent, pH, and storage conditions. As a general best practice, solutions should be freshly prepared. If short-term storage is necessary, they should be kept at 2-8°C, protected from light, and purged with an inert gas like nitrogen or argon to minimize oxidative degradation. Long-term storage of solutions is not recommended without performing comprehensive stability studies.
| Condition | Recommendation | Rationale |
| Temperature | 2-8°C | Slows down potential hydrolytic and oxidative degradation kinetics. |
| Atmosphere | Store under inert gas (N₂ or Ar) | The morpholine nitrogen is susceptible to oxidation. |
| Light | Protect from light (use amber vials) | Aromatic systems can be susceptible to photolytic degradation. |
| Container | Tightly sealed, appropriate material | Prevents solvent evaporation and contamination. |
Q2: I'm observing new, unexpected peaks in my HPLC analysis of a this compound solution. What are the likely causes?
The appearance of new peaks is a clear indicator of degradation. The most common degradation pathways for a molecule with this structure are hydrolysis, oxidation, and photolysis. The specific cause depends on your experimental conditions (solvent, pH, temperature, light exposure). The following sections provide a detailed troubleshooting guide for each pathway.
Troubleshooting Degradation Pathways
The first step in troubleshooting is to identify the degradation pathway. This is most effectively done through a systematic process known as a forced degradation study . This involves intentionally subjecting the compound to harsh conditions to rapidly generate potential degradants, which can then be used as markers to diagnose the problem in your experimental samples.
Issue 1: Hydrolytic Degradation
Q3: Is this compound susceptible to pH-dependent hydrolysis?
Troubleshooting Steps:
-
Verify pH: Measure the pH of your solution. Unbuffered solutions, especially in protic solvents, can have a pH that shifts over time.
-
Run a Stress Test: Subject a sample of your compound to acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions. Compare the resulting chromatograms to your experimental sample.
-
Corrective Action: If hydrolysis is confirmed, buffer your solution to a neutral pH (typically 6-8) where the compound is likely most stable. Perform stability studies in your chosen buffer to confirm.
Issue 2: Oxidative Degradation
Q4: My solution was stored at a neutral pH, but I still see degradation. Could it be oxidation?
Absolutely. The nitrogen atom in the morpholine ring is a primary site for oxidation, potentially forming an N-oxide. This can be caused by dissolved oxygen in the solvent, trace metal ion catalysis, or peroxide impurities in solvents like THF or dioxane.
Troubleshooting Steps:
-
Solvent Purity: Ensure you are using high-purity, peroxide-free solvents.
-
Run a Stress Test: Treat a sample with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) and analyze the degradation profile.
-
Corrective Action:
-
De-gas Solvents: Before preparing your solution, sparge the solvent with an inert gas (nitrogen or argon) for 15-30 minutes to remove dissolved oxygen.
-
Use Antioxidants: If compatible with your downstream application, consider adding a small amount of an antioxidant like butylated hydroxytoluene (BHT).
-
Inert Atmosphere: Store prepared solutions under an inert atmosphere.
-
Preventing dimer formation in 4-(3-Chlorophenyl)morpholine synthesis
Welcome to the technical support center for the synthesis of 4-(3-Chlorophenyl)morpholine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis, with a primary focus on the prevention of undesirable dimer formation. By understanding the underlying reaction mechanisms and critical process parameters, you can optimize your reaction for higher yield and purity.
Frequently Asked Questions (FAQs)
Q1: During the synthesis of this compound, my analysis shows a significant byproduct with approximately double the mass of my starting aryl halide. What is this, and why is it forming?
This common byproduct is typically a biaryl dimer, such as 3,3'-dichlorobiphenyl, formed through a side reaction known as homocoupling. The primary reaction for synthesizing this compound is the palladium-catalyzed Buchwald-Hartwig amination, a C-N cross-coupling reaction.[1][2] However, under suboptimal conditions, a competing pathway can lead to the coupling of two aryl halide molecules.
The desired reaction involves the formation of a carbon-nitrogen bond between the 3-chlorophenyl group and the morpholine nitrogen. The dimer formation is a carbon-carbon bond formation between two 3-chlorophenyl groups. Understanding the catalytic cycle is key to diagnosing the issue.
References
Technical Support Center: A Guide to Scaling Up 4-(3-Chlorophenyl)morpholine Synthesis
Welcome to the technical support center for the synthesis of 4-(3-chlorophenyl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). We will explore the common challenges encountered during the synthesis of this important intermediate, with a special focus on the considerations for scaling up production from the lab to pilot plant or manufacturing scale.
Introduction: The Synthetic Landscape of this compound
This compound is a key building block in the synthesis of a variety of pharmaceutical compounds. Its preparation is most commonly achieved through two primary synthetic routes: Nucleophilic Aromatic Substitution (SNAr) and the Buchwald-Hartwig amination. While both methods are effective at the laboratory scale, each presents a unique set of challenges when scaling up the reaction. This guide will dissect these challenges and provide practical, field-tested solutions.
Section 1: Buchwald-Hartwig Amination Route
The palladium-catalyzed Buchwald-Hartwig amination offers a versatile and high-yielding route to this compound from 1-chloro-3-iodobenzene (or 1,3-dichlorobenzene) and morpholine.[1] However, its transition from benchtop to production scale is not without its hurdles.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Buchwald-Hartwig reaction yield has significantly dropped upon scale-up, despite working well on a gram scale. What are the likely causes?
A1: This is a common and multifaceted problem. The decrease in yield during scale-up can often be attributed to one or more of the following factors:
-
Inefficient Mixing and Mass Transfer: In larger reactors, achieving homogeneous mixing is more challenging. This can lead to localized "hot spots" or areas of high concentration, which can promote side reactions and catalyst decomposition. The use of insoluble inorganic bases like sodium tert-butoxide (NaOtBu) can exacerbate this issue, leading to poor reproducibility.[2][3]
-
Heat Transfer Issues: The exothermicity of the reaction may not be as easily dissipated in a large reactor as it is in a small flask. Poor heat transfer can lead to an uncontrolled temperature increase, which can accelerate catalyst decomposition and the formation of byproducts.[4]
-
Oxygen Sensitivity: While lab-scale reactions can be effectively purged with an inert gas, ensuring a consistently oxygen-free environment in a large-scale reactor is more difficult. Oxygen can lead to the oxidation and deactivation of the palladium catalyst.
-
Catalyst Deactivation: At larger scales, the catalyst is subjected to harsher conditions for longer periods. This can lead to deactivation through various pathways, including the formation of off-cycle palladium species.[5]
Troubleshooting Workflow for Poor Yield in Scaled-Up Buchwald-Hartwig Amination
Caption: Troubleshooting decision tree for low yield in scale-up.
Q2: I'm observing significant byproduct formation, particularly hydrodehalogenation of the aryl halide, at a larger scale. How can I mitigate this?
A2: Hydrodehalogenation is a common side reaction in Buchwald-Hartwig aminations, where the aryl halide is reduced to the corresponding arene. This is often promoted by:
-
High Temperatures: As mentioned, poor heat transfer can lead to higher reaction temperatures, favoring this side reaction.
-
Sub-optimal Ligand Choice: The choice of phosphine ligand is critical. For electron-deficient aryl chlorides like 3-chlorophenyl derivatives, bulky, electron-rich ligands are often required to promote the desired C-N bond formation over hydrodehalogenation.[6]
-
Base Selection: The strength and solubility of the base can influence the reaction pathway. Weaker, soluble bases may sometimes reduce the incidence of side reactions.[7]
Recommended Action:
-
Optimize Temperature Control: Implement more efficient cooling systems or a semi-batch process with controlled addition of one of the reactants to manage the exotherm.
-
Ligand Screening: If not already in use, consider sterically hindered biarylphosphine ligands which are known to be effective for challenging couplings of aryl chlorides.
-
Base Evaluation: While NaOtBu is common, consider screening other bases such as lithium bis(trimethylsilyl)amide (LiHMDS) or cesium carbonate (Cs₂CO₃), which may offer a better selectivity profile in your scaled-up system.[7]
Experimental Protocol: Lab-Scale Buchwald-Hartwig Amination of 1,3-Dichlorobenzene
This protocol provides a starting point for optimization.
-
Reactor Setup: To an oven-dried, multi-necked flask equipped with a mechanical stirrer, condenser, and nitrogen inlet, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.5 mol%) and the phosphine ligand (e.g., XPhos, 1.5 mol%).
-
Inerting: Evacuate and backfill the flask with nitrogen three times.
-
Reagent Addition: Under a positive nitrogen pressure, add sodium tert-butoxide (1.4 equivalents), 1,3-dichlorobenzene (1.0 equivalent), and anhydrous toluene.
-
Reaction Initiation: Begin stirring and add morpholine (1.2 equivalents) via syringe.
-
Heating and Monitoring: Heat the mixture to the desired temperature (e.g., 100 °C) and monitor the reaction progress by GC-MS or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature and quench with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: The crude product can be purified by column chromatography on silica gel. For larger scales, consider crystallization or distillation.
| Parameter | Lab-Scale (10g) | Pilot-Scale (1kg) Considerations |
| Catalyst Loading | 0.5 - 2 mol% | Aim for lower loading (<0.1 mol%) to improve process economics. May require re-optimization of ligand and base. |
| Solvent Volume | 5-10 mL/g | Higher concentrations are desirable for throughput, but may pose mixing and heat transfer challenges. |
| Base | NaOtBu (solid) | Consider a soluble base like LHMDS or DBU to improve homogeneity and reduce handling issues.[2][3][7] |
| Stirring | Magnetic Stirrer | Mechanical stirring is essential. Impeller design and agitation speed are critical for effective mixing. |
| Heating | Oil Bath | Jacketed reactor with precise temperature control. |
| Workup | Separatory Funnel | Centrifugation or decantation for phase separation. |
Section 2: Nucleophilic Aromatic Substitution (SNAr) Route
The SNAr reaction of an activated aryl chloride, such as 1,3-dichloro-4-nitrobenzene, with morpholine is another viable route. The electron-withdrawing nitro group facilitates the nucleophilic attack by morpholine.[8]
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My SNAr reaction is sluggish and requires very high temperatures and long reaction times on a larger scale. How can I improve the reaction rate?
A1: The reactivity of aryl chlorides in SNAr reactions is significantly lower than that of aryl fluorides.[9] To improve reaction kinetics on a larger scale:
-
Solvent Choice: The use of polar aprotic solvents like DMSO, DMF, or NMP can significantly accelerate the reaction rate by stabilizing the charged intermediate (Meisenheimer complex).[10]
-
Temperature Optimization: While higher temperatures are generally required, precise control is necessary to avoid decomposition of the starting materials or products.
-
Phase-Transfer Catalysis: In some cases, a phase-transfer catalyst can be employed to facilitate the reaction between the nucleophile and the aryl halide, especially if there are solubility issues.
Troubleshooting Workflow for Sluggish SNAr Reactions
Caption: Decision tree for optimizing slow SNAr reactions.
Q2: I'm having difficulty with the workup and purification of my this compound synthesized via the SNAr route, especially at a larger scale. What are the best practices?
A2: The basic nature of the morpholine nitrogen can complicate purification, particularly with silica gel chromatography where it can streak.[11] For large-scale purification, alternative methods are often preferred:
-
Acid-Base Extraction: The product can be extracted into an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then the aqueous layer is basified to regenerate the free amine, which is then extracted into an organic solvent.
-
Crystallization: If the product is a solid, crystallization is an excellent method for purification at scale. If the free base is an oil, it can often be converted to a crystalline salt (e.g., hydrochloride) for easier handling and purification.[11]
-
Distillation: If the product is thermally stable and has a suitable boiling point, distillation under reduced pressure can be a highly effective purification method for large quantities.
Experimental Protocol: Lab-Scale SNAr Reaction
-
Reactor Setup: In a multi-necked flask equipped with a mechanical stirrer, condenser, and nitrogen inlet, combine 1,3-dichloro-4-nitrobenzene (1.0 equivalent), morpholine (2.5 equivalents), and a polar aprotic solvent such as DMSO.
-
Base Addition: Add a suitable base, such as potassium carbonate (2.0 equivalents).
-
Heating and Monitoring: Heat the reaction mixture to a high temperature (e.g., 120-150 °C) and monitor its progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction mixture and pour it into a large volume of water. The product may precipitate and can be collected by filtration. Alternatively, it can be extracted with an organic solvent like ethyl acetate.
-
Purification: The crude product can be purified using one of the methods described in Q2 above.
| Parameter | Lab-Scale (10g) | Pilot-Scale (1kg) Considerations |
| Solvent | DMSO, DMF, NMP | Consider solvent recovery and recycling for cost-effectiveness and environmental reasons. |
| Base | K₂CO₃ (solid) | Ensure efficient stirring to maintain a good slurry. The choice of base can also affect the workup. |
| Temperature | 120-150 °C | Precise temperature control is crucial to minimize byproduct formation. Consider the thermal stability of all components. |
| Workup | Precipitation/Extraction | Large volumes of water will be required for precipitation. Effluent treatment needs to be considered. |
| Purification | Column Chromatography | Crystallization or distillation are generally more scalable and cost-effective than chromatography.[11] |
Section 3: General Scale-Up and Safety Considerations
-
Process Safety Analysis: A thorough process safety analysis should be conducted before any scale-up. This includes understanding the thermal hazards of the reaction, the toxicity of the reagents, and having appropriate emergency procedures in place.
-
Material Handling: The handling of large quantities of flammable solvents, corrosive bases, and potentially toxic materials requires appropriate personal protective equipment (PPE) and engineering controls.
-
Waste Disposal: The environmental impact of the process should be considered, including the disposal of solvent waste and aqueous streams from the workup.
By carefully considering these factors and systematically addressing the challenges outlined in this guide, the successful and safe scale-up of this compound synthesis can be achieved.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. m.youtube.com [m.youtube.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. jk-sci.com [jk-sci.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 9. A General Method for Nucleophilic Aromatic Substitution of Aryl Fluorides and Chlorides with Dimethylamine using Hydroxide-Assisted Decomposition of N,N-Dimethylforamide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Synthesis of 4-(3-Chlorophenyl)morpholine: An Application Scientist's Perspective
Introduction: The Significance of the 4-(3-Chlorophenyl)morpholine Scaffold
This compound (CAS: 41605-90-7) is a vital chemical intermediate, serving as a cornerstone in the synthesis of a multitude of more complex molecules, particularly within the pharmaceutical and agrochemical industries.[1] Its structure, which combines a substituted aromatic ring with a saturated morpholine heterocycle, imparts specific physicochemical properties that are desirable in drug candidates and other biologically active compounds. The strategic placement of the chlorine atom on the phenyl ring provides a handle for further functionalization, while the morpholine moiety often enhances aqueous solubility and metabolic stability.
Given its importance, the efficient and scalable synthesis of this building block is a critical consideration for researchers in both academic and industrial settings. The choice of synthetic route can profoundly impact yield, purity, cost, and environmental footprint. This guide provides a comparative analysis of the most prevalent and effective methods for synthesizing this compound, grounded in mechanistic principles and supported by experimental data. We will delve into the nuances of modern catalytic cross-coupling reactions and classical methodologies, offering a clear rationale for process selection.
Core Synthetic Strategies: A Head-to-Head Comparison
The formation of the aryl C-N bond between the 3-chlorophenyl group and the morpholine nitrogen is the linchpin of any synthesis. The primary strategies to achieve this can be broadly categorized into transition-metal-catalyzed cross-coupling reactions and classical nucleophilic substitution methods.
Route 1: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination has revolutionized aryl amine synthesis over the past three decades.[2] It is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide (or triflate) and an amine. For the synthesis of this compound, this involves the coupling of morpholine with a 1-halo-3-chlorobenzene derivative.
Mechanistic Rationale: The catalytic cycle, a cornerstone of modern organometallic chemistry, is initiated by the oxidative addition of the aryl halide to a Pd(0) complex. This is followed by the coordination of the amine and deprotonation by a base to form a palladium-amido intermediate. The final, crucial step is reductive elimination, which forms the desired C-N bond and regenerates the active Pd(0) catalyst.[2] The choice of phosphine ligand is critical, as it modulates the stability, activity, and steric environment of the palladium center, directly influencing reaction efficiency. Sterically hindered and electron-rich ligands, such as XPhos, are often employed for coupling unactivated aryl chlorides.
Advantages:
-
High Yields: This method consistently delivers high to excellent yields, often exceeding 90%.
-
Mild Conditions: Reactions are typically run at moderate temperatures (room temperature to ~110 °C), preserving sensitive functional groups.[3]
-
Broad Scope: The methodology is famously tolerant of a wide range of functional groups on both the aryl halide and the amine.[2]
-
Aryl Chloride Reactivity: Modern catalyst systems, particularly those using bulky biarylphosphine ligands (e.g., XPhos), are highly effective for coupling the less reactive and more economical aryl chlorides.[4]
Disadvantages:
-
Catalyst Cost: Palladium and specialized phosphine ligands are expensive, which can be a significant factor in large-scale synthesis.
-
Process Sensitivity: Reactions require inert atmospheres (nitrogen or argon) as the Pd(0) catalyst and some ligands are oxygen-sensitive.
-
Metal Contamination: The final product may contain trace amounts of palladium, which must be removed for pharmaceutical applications, adding downstream processing costs.
Route 2: Copper-Catalyzed Ullmann Condensation
The Ullmann condensation is the classical method for forming aryl C-N bonds, predating palladium-catalyzed reactions by nearly a century.[5][6] It involves the coupling of an aryl halide with an amine using a stoichiometric or catalytic amount of copper.[7]
Mechanistic Rationale: The traditional Ullmann reaction mechanism involves a copper(I) species that reacts with the aryl halide.[8] The reaction is thought to proceed through an oxidative addition-reductive elimination pathway, analogous to the palladium cycle, although the exact mechanism can be complex and is still debated.[7] Unlike modern palladium catalysis, the Ullmann reaction historically required harsh conditions.[6] However, the development of ligands such as diamines and phenanthrolines has allowed for milder reaction conditions.[7]
Advantages:
-
Low Catalyst Cost: Copper is significantly more abundant and less expensive than palladium, making this route economically attractive for industrial-scale production.
-
Simple Setup: The reaction can often be run with simpler setups and may be more tolerant to air than some sensitive palladium systems, especially with modern protocols.
Disadvantages:
-
Harsh Conditions: Traditional Ullmann reactions require very high temperatures (often >200 °C) and polar aprotic solvents like DMF or NMP.[7] While modern ligands have lowered these temperatures, they often remain higher than in Buchwald-Hartwig reactions.[8]
-
Substrate Scope: The reaction is typically most effective with more reactive aryl iodides and bromides. Aryl chlorides often give poor results unless activated by strong electron-withdrawing groups.[7]
-
Stoichiometric Copper: Older protocols often required stoichiometric or super-stoichiometric amounts of copper metal, leading to significant heavy metal waste.
Route 3: Nucleophilic Aromatic Substitution (SNAr)
This route involves the direct reaction of a nucleophile (morpholine) with an aryl halide. For the SNAr mechanism to be effective, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (e.g., -NO₂) positioned ortho or para to the leaving group (halide).[9] An alternative and more relevant approach for this target molecule is the cyclization of an N-substituted aniline with a reagent that provides the missing carbons of the morpholine ring. A common industrial method involves reacting 3-chloroaniline with bis(2-chloroethyl) ether in the presence of a base.
Mechanistic Rationale: This is a double nucleophilic substitution. The nitrogen of 3-chloroaniline first displaces one chloride from bis(2-chloroethyl) ether to form an intermediate. This intermediate then undergoes an intramolecular cyclization, where the nitrogen attacks the second chloroethyl group, displacing the final chloride and forming the morpholine ring. A base is required to neutralize the HCl generated in each step.
Advantages:
-
Catalyst-Free: This route avoids the use of expensive and potentially contaminating transition metal catalysts.
-
Inexpensive Reagents: The starting materials, 3-chloroaniline and bis(2-chloroethyl) ether, are readily available and relatively inexpensive bulk chemicals.
Disadvantages:
-
Safety Concerns: Bis(2-chloroethyl) ether is a hazardous substance and a known vesicant (blistering agent).
-
Byproduct Formation: The reaction can be prone to side reactions, such as over-alkylation or polymerization, which can complicate purification and lower yields.
-
High Temperatures: The reaction often requires elevated temperatures and can be slow.
Quantitative Performance Comparison
The following table summarizes the key performance indicators for each synthetic route, based on data from analogous reactions reported in the literature.
| Parameter | Buchwald-Hartwig Amination | Ullmann Condensation | SNAr (Cyclization) |
| Starting Materials | 3-Dichlorobenzene or 1-Chloro-3-iodobenzene + Morpholine | 1-Chloro-3-iodobenzene + Morpholine | 3-Chloroaniline + Bis(2-chloroethyl) ether |
| Catalyst System | Pd(0) or Pd(II) precatalyst + Phosphine Ligand (e.g., XPhos) | Cu(I) salt (e.g., CuI) + Ligand (optional)[7] | None |
| Base | Strong, non-nucleophilic (e.g., NaOtBu, K₂CO₃) | K₂CO₃, Cs₂CO₃[7] | Inorganic base (e.g., Na₂CO₃, K₂CO₃) |
| Typical Temperature | 80 - 110 °C | 110 - 210 °C[7] | 100 - 150 °C |
| Typical Yield | >90% | 60 - 85% (with aryl iodides) | 50 - 75% |
| Key Advantage | High yield, mild conditions, broad scope | Low catalyst cost | No metal catalyst, cheap starting materials |
| Key Disadvantage | High catalyst cost, sensitivity to air | Harsh conditions, limited to reactive halides | Hazardous reagents, moderate yield |
Detailed Experimental Protocols
Protocol 1: Buchwald-Hartwig Amination of 4-Chlorotoluene with Morpholine (Representative)
This protocol for a similar substrate demonstrates the general procedure and conditions applicable to the synthesis of this compound from 1,3-dichlorobenzene.
-
Setup: To a dry two-necked flask under a nitrogen atmosphere, add bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂, 1.5 mol%), XPhos (3.0 mol%), and sodium tert-butoxide (2.0 equiv.).
-
Solvent Addition: Add anhydrous, degassed toluene via syringe. Stir the mixture at room temperature for 5 minutes.
-
Reagent Addition: Add 3-chlorophenyl halide (1.0 equiv.) and morpholine (1.5 equiv.) in one portion.
-
Reaction: Heat the resulting mixture to reflux (approx. 110 °C) for 6-12 hours, monitoring the reaction progress by TLC or GC.
-
Workup: Cool the reaction mixture to room temperature and quench with water. Extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the pure this compound.
Protocol 2: Ullmann Condensation of an Aryl Iodide with an Amine (Representative)
This protocol outlines the general conditions for a modern, ligand-accelerated Ullmann reaction.
-
Setup: To a sealable reaction tube, add copper(I) iodide (CuI, 5-10 mol%), a suitable ligand (e.g., L-proline or a phenanthroline derivative, 10-20 mol%), potassium carbonate (K₂CO₃, 2.0 equiv.), 1-chloro-3-iodobenzene (1.0 equiv.), and morpholine (1.2-2.0 equiv.).
-
Solvent Addition: Add a polar aprotic solvent such as DMSO or DMF.
-
Reaction: Seal the tube and heat the mixture to 100-130 °C for 12-24 hours. Monitor the reaction progress by TLC or GC.
-
Workup: Cool the reaction mixture, dilute with water, and extract with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic extracts with dilute aqueous ammonia to remove copper salts, followed by a brine wash. Dry over anhydrous sodium sulfate (Na₂SO₄) and concentrate. Purify the residue by silica gel chromatography or distillation.
Conclusion and Expert Recommendation
The synthesis of this compound can be approached through several distinct chemical strategies, each with a unique profile of advantages and drawbacks.
-
For laboratory-scale synthesis, discovery chemistry, and situations where the highest possible yield and purity are paramount , the Buchwald-Hartwig amination is the undisputed method of choice. Its mild conditions, exceptional functional group tolerance, and high efficiency, especially with readily available aryl chlorides, justify the higher initial cost of the catalyst system.
-
For large-scale industrial production where cost is the primary driver , the SNAr cyclization of 3-chloroaniline with bis(2-chloroethyl) ether presents a compelling, catalyst-free alternative. While yields may be lower and purification more demanding, the low cost of the bulk starting materials can make it the most economically viable route, provided that the necessary safety infrastructure to handle hazardous reagents is in place.
-
The Ullmann condensation , while historically significant, occupies a middle ground. Modern protocols have improved its performance, but it rarely surpasses the Buchwald-Hartwig reaction in yield or mildness, nor does it typically match the low raw material cost of the SNAr approach for this specific target. It remains a viable option if palladium is strictly to be avoided and the SNAr route's safety profile is unacceptable.
Ultimately, the optimal synthetic route is not a one-size-fits-all answer but rather a strategic decision based on the specific constraints and goals of the research program or manufacturing campaign.
References
- 1. nbinno.com [nbinno.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Ullmann Reaction [drugfuture.com]
- 6. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 8. Ullmann Reaction [organic-chemistry.org]
- 9. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry [mdpi.com]
A Comparative Guide to the In Vitro Validation of 4-(3-Chlorophenyl)morpholine: A Putative Dopamine Transporter Inhibitor
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of 4-(3-Chlorophenyl)morpholine in relevant cell line models. As a member of the aryl-morpholine class of compounds, which are structurally similar to endogenous neurotransmitters, this compound is hypothesized to function as a modulator of monoamine transporters, with a primary focus on the dopamine transporter (DAT).[1][2] The morpholine moiety is a well-established pharmacophore in central nervous system (CNS) drug discovery, often improving a compound's pharmacokinetic properties, including solubility and blood-brain barrier permeability.[1][2][3]
This document outlines a logical, multi-stage validation process. We will first characterize the compound's direct engagement with its putative target, the dopamine transporter. Subsequently, we will assess its broader impact on cellular health, evaluating both cytotoxicity and potential neuroprotective effects. Throughout this guide, the performance of this compound will be benchmarked against established DAT inhibitors to provide essential context for its potency and therapeutic potential.
Part 1: Characterizing Primary Target Engagement — Dopamine Transporter (DAT) Inhibition
The foundational step in validating a novel CNS-active compound is to confirm its interaction with its primary molecular target. Based on its structure, this compound is predicted to inhibit the dopamine transporter (DAT), a protein critical for regulating dopamine levels in the synaptic cleft.[4][5] Dysregulation of DAT function is implicated in several neurological and psychiatric disorders, including Parkinson's disease, making it a key therapeutic target.[5][6]
To quantify the inhibitory potential of our lead compound, we will employ a robust dopamine uptake inhibition assay using a cell line engineered to express the human dopamine transporter (hDAT).
Experimental Workflow: DAT Inhibition Assay
Caption: Workflow for determining DAT inhibition potency.
Recommended Cell Line
-
hDAT-expressing HEK293 Cells: Human Embryonic Kidney 293 cells stably transfected to express the human dopamine transporter. This is a standard model system that isolates the activity of the transporter from other complex neuronal machinery, providing a clear and specific readout of DAT inhibition.[7][8]
Comparative Compounds
To benchmark the activity of this compound, it is essential to test it alongside well-characterized DAT inhibitors.
-
Benztropine: A clinically used drug for Parkinson's disease that functions as a potent DAT inhibitor.[5]
-
GBR12909: A highly selective and potent DAT inhibitor widely used as a research tool.[8]
Detailed Protocol: [³H]Dopamine Uptake Inhibition Assay
This protocol is adapted from standard methodologies for characterizing DAT functionality.[7][8]
-
Cell Culture and Plating:
-
Culture hDAT-HEK293 cells in appropriate media (e.g., DMEM with 10% FBS, and a selection antibiotic like G418) at 37°C and 5% CO₂.
-
Seed the cells into 96-well microplates at a density that will yield a confluent monolayer on the day of the assay. Allow cells to adhere for 24-48 hours.
-
-
Assay Procedure:
-
On the day of the assay, aspirate the culture medium from the wells.
-
Wash the cell monolayer once with 100 µL of Krebs-Ringer-HEPES (KRH) buffer.
-
Prepare serial dilutions of this compound, Benztropine, and GBR12909 in KRH buffer. Add 50 µL of these dilutions to the respective wells. Include vehicle-only wells for control (100% uptake) and wells with a saturating concentration of a known inhibitor for non-specific uptake.
-
Pre-incubate the plate at room temperature for 10-20 minutes.
-
Prepare the substrate solution by mixing unlabeled dopamine and [³H]dopamine in KRH buffer to a final concentration of ~20 nM.
-
Initiate the uptake reaction by adding 50 µL of the [³H]dopamine substrate solution to all wells.
-
Incubate the plate for exactly 10 minutes at room temperature. Timing is critical for kinetic measurements.[7]
-
Terminate the uptake by rapidly aspirating the solution and washing the cells three times with 150 µL of ice-cold KRH buffer.
-
Lyse the cells by adding 100 µL of 1% SDS or another suitable lysis buffer to each well.
-
Incubate for 30 minutes at 37°C to ensure complete lysis.
-
-
Quantification:
-
Transfer the lysate from each well into scintillation vials.
-
Add 4 mL of scintillation cocktail to each vial.
-
Quantify the amount of [³H]dopamine taken up by the cells using a liquid scintillation counter.
-
-
Data Analysis:
-
Subtract the counts from the non-specific uptake wells from all other readings.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the log concentration of the compound and fit the data to a sigmoidal dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀).
-
Comparative Performance Data
The following table presents the expected data format for comparing the inhibitory potency of this compound against established standards.
| Compound | Target | Cell Line | IC₅₀ (nM) | Reference |
| This compound | hDAT | hDAT-HEK293 | Experimental | - |
| Benztropine | hDAT | Cells expressing hDAT | ~118 | [5] |
| GBR12909 | hDAT | Cells expressing hDAT | ~6.2 - 6.6 (pIC₅₀) | [8] |
| Cocaine (for context) | hDAT | Cells expressing hDAT | ~6.3 (pIC₅₀) | [8] |
Part 2: Assessing Cellular Health — Cytotoxicity and Viability
After establishing the compound's potency at its primary target, it is imperative to determine its effect on overall cell health. A promising therapeutic candidate must exhibit its desired activity at concentrations that are not toxic to the cells.[9] Cytotoxicity assays are therefore a critical step in early-stage drug development to establish a therapeutic window.[9][10]
We will use a neuronal cell line to assess cytotoxicity, as this provides a more relevant context for a CNS-active compound. The XTT assay, a colorimetric method that measures the metabolic activity of viable cells, is recommended for its reliability and streamlined protocol.[11]
Signaling Pathway: DAT Inhibition and Neuronal Homeostasis
Caption: DAT inhibition increases synaptic dopamine, affecting neuronal signaling.
Recommended Cell Line
-
SH-SY5Y (Human Neuroblastoma): This cell line is of human origin and is extensively used in Parkinson's disease research and neurotoxicity studies.[12][13] It endogenously expresses dopaminergic markers, making it a highly relevant model for assessing the effects of a DAT-modulating compound.[13]
Detailed Protocol: XTT Cell Viability Assay
This protocol is based on standard procedures for XTT-based cytotoxicity testing.[11]
-
Cell Culture and Plating:
-
Culture SH-SY5Y cells in a suitable medium (e.g., DMEM/F12 with 10% FBS) at 37°C and 5% CO₂.
-
Seed 1x10⁴ cells per well in a 96-well, flat-bottom plate and allow them to adhere and grow for 24 hours.
-
-
Compound Treatment:
-
Prepare a wide range of serial dilutions for this compound and the comparator compounds in the culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds to the respective wells. Include vehicle-only wells (100% viability) and wells with a known cytotoxic agent as a positive control.
-
Incubate the plate for a period relevant to the intended application, typically 24 to 48 hours.
-
-
XTT Labeling and Measurement:
-
Prepare the XTT labeling mixture immediately before use by mixing the XTT labeling reagent and the electron-coupling reagent, following the manufacturer's instructions.[11]
-
Add 50 µL of the XTT labeling mixture to each well.
-
Incubate the plate for 2 to 4 hours at 37°C and 5% CO₂. During this time, metabolically active cells will reduce the yellow XTT to an orange formazan product.
-
Gently shake the plate to ensure the uniform distribution of the color.
-
Measure the absorbance of the samples using a microplate reader at a wavelength of 450-500 nm. A reference wavelength of ~650 nm should be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the background absorbance from the primary absorbance readings.
-
Calculate the percentage of cell viability for each concentration compared to the vehicle-treated control cells.
-
Plot the percent viability against the log concentration of the compound to determine the half-maximal cytotoxic concentration (CC₅₀).
-
Synthesizing Potency and Toxicity: The Selectivity Index
A crucial metric for evaluating a drug candidate is the Selectivity Index (SI) , which is the ratio of its cytotoxicity to its potency (SI = CC₅₀ / IC₅₀). A higher SI value is desirable, as it indicates that the compound is effective at its target at concentrations far below those that induce general cell toxicity.
| Compound | IC₅₀ (nM) [from Part 1] | CC₅₀ (µM) [SH-SY5Y cells] | Selectivity Index (SI = CC₅₀ / IC₅₀) |
| This compound | Experimental | Experimental | Calculated |
| Benztropine | ~118 | Experimental | Calculated |
| GBR12909 | ~1-5 | Experimental | Calculated |
Discussion and Future Directions
This guide presents a foundational, two-part strategy for the initial in vitro validation of this compound.
-
Interpretation of Results: The first experiment will determine if, and how potently, the compound engages the dopamine transporter compared to established drugs. The second experiment will define the concentration range at which the compound can be safely studied without confounding cytotoxic effects. An ideal outcome would be a low nanomolar IC₅₀ for DAT inhibition and a high micromolar CC₅₀, resulting in a high Selectivity Index (>100).
-
Next Steps:
-
Transporter Selectivity: To ensure the compound is specific, its activity should be tested against other major monoamine transporters, namely the serotonin transporter (SERT) and the norepinephrine transporter (NET), using similar uptake inhibition assays.[8]
-
Mechanism of Action: Efflux assays can be performed to determine if the compound acts as a pure uptake blocker or if it also induces reverse transport of dopamine.[7]
-
Advanced Cellular Models: Validation should proceed to more physiologically relevant models, such as differentiated SH-SY5Y cells, primary rodent neurons, or human induced pluripotent stem cell (iPSC)-derived dopaminergic neurons, which can provide deeper insights into neuroprotective or neurotoxic effects.[12][14][15]
-
By following this structured, comparative approach, researchers can rigorously validate the biological activity of this compound and build a strong data package to support its further development as a potential therapeutic agent.
References
- 1. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bioivt.com [bioivt.com]
- 5. benchchem.com [benchchem.com]
- 6. Cell Lines For Parkinson's Disease [horizondiscovery.com]
- 7. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. opentrons.com [opentrons.com]
- 10. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]
- 11. Protocol Guide: XTT Assay for Cell Viability and Proliferation [sigmaaldrich.cn]
- 12. Focus Areas / Neuronal Cell Lines for Neurodegenerative Research - 2BScientific [2bscientific.com]
- 13. Comprehensive Perspectives on Experimental Models for Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 15. Cell-Based Assays to Assess Neuroprotective Activity | Springer Nature Experiments [experiments.springernature.com]
A Tale of Two Isomers: A Comparative Guide to the Structure-Activity Relationship of 4-(3-Chlorophenyl)morpholine and 4-(4-Chlorophenyl)morpholine
In the intricate world of drug discovery and medicinal chemistry, even the slightest alteration in a molecule's architecture can lead to profound differences in its biological activity. The positioning of a single atom can dictate how a compound interacts with its biological target, influencing its efficacy, selectivity, and overall pharmacological profile. This guide delves into the nuanced yet critical differences between two positional isomers: 4-(3-Chlorophenyl)morpholine and 4-(4-Chlorophenyl)morpholine. While direct head-to-head comparative studies on these specific simple molecules are not extensively available in public literature, we can infer a great deal about their potential structure-activity relationships (SAR) by examining their physicochemical properties, the known activities of more complex molecules containing these motifs, and fundamental principles of medicinal chemistry.
This guide is intended for researchers, scientists, and drug development professionals, providing a framework for understanding the importance of isomeric substitution and offering practical experimental designs for their evaluation.
The Critical Role of Isomerism: More Than Just a Shift in Position
Positional isomerism, as exemplified by our two compounds of interest, involves the differential placement of a substituent on a core scaffold. In this case, a chlorine atom is positioned at either the meta (3-position) or para (4-position) of the phenyl ring attached to a morpholine moiety. This seemingly minor change can significantly alter the molecule's electronic distribution, lipophilicity, and steric profile, which are key determinants of its pharmacokinetic and pharmacodynamic properties.
The chlorine atom, being electronegative, exerts an inductive electron-withdrawing effect (-I) and a weaker, resonance-based electron-donating effect (+R). The interplay of these effects differs based on the position. In the para position, both effects are pronounced, while in the meta position, the inductive effect dominates.[1][2] This can influence how the molecule binds to a target protein, for instance, by altering the pKa of the morpholine nitrogen or affecting hydrogen bond capabilities of the entire molecule. Furthermore, the steric bulk of the chlorine atom in different positions can either facilitate or hinder the optimal orientation of the molecule within a binding pocket.[3][4]
Physicochemical Properties: A Comparative Overview
A foundational step in any SAR study is the characterization of the physicochemical properties of the compounds. Below is a summary of the key computed and experimental properties for this compound and 4-(4-Chlorophenyl)morpholine.
| Property | This compound | 4-(4-Chlorophenyl)morpholine | Reference |
| CAS Number | 41605-90-7 | 70291-67-7 | [5] |
| Molecular Formula | C₁₀H₁₂ClNO | C₁₀H₁₂ClNO | [6] |
| Molecular Weight | 197.66 g/mol | 197.66 g/mol | [6] |
| Appearance | White powder | White to light crystal powder | [7] |
| Melting Point | Not specified | 73 °C | [7] |
| XLogP3 (Predicted) | 2.5 | 2.5 | PubChem CID: 10420251 |
| Topological Polar Surface Area | 12.5 Ų | 12.5 Ų | PubChem CID: 10420251 |
As expected, the two isomers share the same molecular formula and weight. Their predicted lipophilicity (XLogP3) and topological polar surface area are also identical, suggesting that their differences in biological activity are likely to arise from more subtle electronic and steric factors rather than gross physicochemical properties.
Potential Biological Activities and Indirect SAR Insights
While direct comparative data is scarce, the phenylmorpholine scaffold is a privileged structure in medicinal chemistry, appearing in compounds with a wide range of biological activities.[8] Both this compound and 4-(4-chlorophenyl)morpholine serve as crucial intermediates in the synthesis of pharmacologically active compounds.[8]
Anticancer Activity
Numerous studies have reported on the anticancer properties of complex molecules containing chlorophenyl and morpholine moieties. For instance, derivatives of 1-(3-aryl-4-chlorophenyl)-3-(p-aryl)urea have shown potent antiproliferative effects against breast cancer cell lines by inhibiting the PI3K/Akt/mTOR and Hedgehog signaling pathways.[9][10] Similarly, a triazole derivative, 3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazole, exhibited selective cytotoxicity against human melanoma cells.[11] While these examples feature the 4-chloro substitution, the broader class of heterocyclic compounds with chlorophenyl groups has demonstrated significant anticancer potential.[12]
The choice between a 3-chloro and 4-chloro substituent can be critical. For example, in a series of EGFR and ALR2 inhibitors, para-substituted compounds, including a 4-chlorophenyl derivative, showed potent activity, suggesting the para position is well-tolerated in the binding pocket.[13] The specific electronic and steric profile of each isomer would need to be evaluated against a particular cancer-related target to determine which substitution pattern is optimal.
Antimicrobial Activity
The morpholine nucleus is also a common feature in compounds with antimicrobial activity. For example, heterocycles derived from a chalcone bearing a 3-chlorophenyl group were synthesized and evaluated for their antimicrobial properties.[14][15][16] In another study, thiazole derivatives with a 4-chlorophenyl substituent showed promising antibacterial and antifungal activity.[17][18] The varied substitution patterns in active compounds suggest that both isomers could serve as valuable starting points for the development of new antimicrobial agents. The optimal position of the chlorine would likely depend on the specific microbial enzyme or cellular process being targeted.
Experimental Protocols for Comparative Evaluation
To definitively determine the SAR of these two isomers, rigorous biological testing is required. Below are detailed, representative protocols for assessing potential anticancer and antimicrobial activities.
Synthesis of 4-Aryl-Morpholines
A common and effective method for the synthesis of 4-aryl-morpholines is the Palladium-catalyzed Buchwald-Hartwig amination.[19][20][21][22] This reaction couples an aryl halide (in this case, 1-bromo-3-chlorobenzene or 1-bromo-4-chlorobenzene) with morpholine.
Caption: General workflow for the Buchwald-Hartwig amination synthesis of 4-(chlorophenyl)morpholine isomers.
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol is designed to compare the cytotoxic (anti-cancer) effects of the two isomers on a selected cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer). The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[23][24][25][26]
Materials:
-
This compound and 4-(4-Chlorophenyl)morpholine, dissolved in DMSO to create stock solutions (e.g., 10 mM).
-
Human cancer cell line (e.g., MCF-7).
-
Complete culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin).
-
96-well flat-bottom plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
Multi-well spectrophotometer (plate reader).
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing various concentrations of the test compounds (e.g., 0.1, 1, 10, 50, 100 µM). Include wells with vehicle control (DMSO at the same concentration as in the highest compound dilution) and untreated control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[24]
-
Formazan Formation: Incubate the plate for another 4 hours at 37°C to allow for the conversion of MTT to formazan crystals by viable cells.[24]
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) for each isomer using non-linear regression analysis.
Caption: Step-by-step workflow for the MTT cytotoxicity assay.
Protocol 2: Antimicrobial Susceptibility Testing using Broth Microdilution
This protocol determines the Minimum Inhibitory Concentration (MIC) of the two isomers against selected bacterial strains (e.g., Staphylococcus aureus and Escherichia coli). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[27][28][29][30]
Materials:
-
This compound and 4-(4-Chlorophenyl)morpholine, dissolved in a suitable solvent (e.g., DMSO).
-
Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922).
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Sterile 96-well U-bottom microtiter plates.
-
Spectrophotometer or McFarland turbidity standards.
-
Incubator.
Procedure:
-
Compound Preparation: Prepare a 2-fold serial dilution of each test compound in CAMHB directly in the 96-well plate. The final volume in each well should be 50 µL, with concentrations typically ranging from 256 µg/mL to 0.5 µg/mL.
-
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
-
Inoculation: Inoculate each well of the microtiter plate with 50 µL of the standardized bacterial suspension, bringing the final volume to 100 µL.
-
Controls: Include a positive control (broth with inoculum, no compound) to ensure bacterial growth and a negative control (broth only) to check for sterility.
-
Incubation: Cover the plates and incubate at 37°C for 18-24 hours in ambient air.
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[27]
Conclusion: A Guide for Future Research
The subtle shift of a chlorine atom from the meta to the para position on the phenyl ring of 4-phenylmorpholine can have significant, albeit currently under-documented, implications for its biological activity. While this guide could not present direct comparative experimental data due to its limited availability, it provides a robust framework based on established medicinal chemistry principles and related literature. The provided physicochemical data, discussion of potential biological activities, and detailed experimental protocols offer a clear path forward for researchers to systematically investigate the SAR of this compound and 4-(4-Chlorophenyl)morpholine. Such studies are essential for unlocking the full potential of these versatile scaffolds in the development of new therapeutic agents.
References
- 1. Ortho, Para, Meta - Chemistry Steps [chemistrysteps.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. quora.com [quora.com]
- 4. youtube.com [youtube.com]
- 5. This compound | 41605-90-7 [sigmaaldrich.com]
- 6. 4-(4-Chlorophenyl)morpholine | C10H12ClNO | CID 10420251 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-(4-CHLOROPHENYL)MORPHOLINE | 70291-67-7 [chemicalbook.com]
- 8. chemimpex.com [chemimpex.com]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of 1-(3-aryl-4-chlorophenyl)-3-(p-aryl)urea derivatives against breast cancer by inhibiting PI3K/Akt/mTOR and Hedgehog signalings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Heterocyclic Anticancer Compounds: Recent Advances and the Paradigm Shift towards the Use of Nanomedicine’s Tool Box - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis and antimicrobial screening of heterocycles derived from 3-[(4-benzyloxy)phenyl]-1- (3-chlorophenyl)prop-2-ene-1-one | Chemija [lmaleidykla.lt]
- 15. researchgate.net [researchgate.net]
- 16. lmaleidykla.lt [lmaleidykla.lt]
- 17. researchgate.net [researchgate.net]
- 18. connectjournals.com [connectjournals.com]
- 19. New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 24. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 25. clyte.tech [clyte.tech]
- 26. broadpharm.com [broadpharm.com]
- 27. Broth Microdilution | MI [microbiology.mlsascp.com]
- 28. protocols.io [protocols.io]
- 29. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 30. rr-asia.woah.org [rr-asia.woah.org]
A Comparative Guide to Alternative Reagents for Morpholine Arylation: Moving Beyond 1-Chloro-3-iodobenzene
For researchers, medicinal chemists, and professionals in drug development, the N-arylation of morpholine is a cornerstone transformation, yielding scaffolds prevalent in a vast array of pharmacologically active compounds. The choice of arylating agent is a critical decision point in any synthetic campaign, directly impacting yield, purity, cost, and scalability. While 1-chloro-3-iodobenzene has served as a reliable substrate due to the high reactivity of the carbon-iodine bond, its use is not without limitations, including cost and the potential for undesired side reactions. This guide provides an in-depth technical comparison of alternative reagents and methodologies for the efficient arylation of morpholine, supported by experimental data and protocols to inform your synthetic strategy.
The Landscape of Morpholine Arylation: Key Methodologies
The formation of the C-N bond between an aryl group and morpholine is predominantly achieved through transition metal-catalyzed cross-coupling reactions. The two most prominent strategies are palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation. A significant alternative to aryl halides is the use of arylboronic acids in the Chan-Lam coupling. Each of these methodologies offers a unique set of advantages and disadvantages, which we will explore in detail.
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines due to its broad substrate scope and high functional group tolerance.[1][2] This reaction typically employs a palladium catalyst in conjunction with a bulky, electron-rich phosphine ligand.
Mechanism: The catalytic cycle, as illustrated below, involves the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the amine and subsequent deprotonation by a base to form a palladium-amido complex. Reductive elimination from this complex yields the desired N-arylmorpholine and regenerates the active Pd(0) catalyst.
Catalytic cycle of the Buchwald-Hartwig amination.
Alternative Arylating Agents:
-
Aryl Chlorides and Bromides: From a cost and availability perspective, aryl chlorides and bromides are highly attractive alternatives to aryl iodides.[3] While aryl chlorides are less reactive, significant advancements in ligand design, such as the development of biaryl phosphine ligands (e.g., XPhos, RuPhos), have enabled their efficient coupling with morpholine.[4] The general reactivity trend for aryl halides in Buchwald-Hartwig amination is I > Br > Cl.[4]
Copper-Catalyzed Ullmann Condensation
The Ullmann condensation is a classical method for C-N bond formation that utilizes a copper catalyst.[5] Traditionally, these reactions required harsh conditions, such as high temperatures and stoichiometric amounts of copper.[5] However, the development of ligand-assisted protocols has enabled milder reaction conditions.
Mechanism: The mechanism of the Ullmann reaction is thought to involve the formation of a copper(I)-amido species, which then undergoes oxidative addition with the aryl halide to form a Cu(III) intermediate. Reductive elimination then affords the N-arylmorpholine and regenerates the active copper(I) species.
Catalytic cycle of the Ullmann condensation.
Practical Considerations: While generally requiring higher temperatures than palladium-catalyzed reactions, modern Ullmann conditions can be quite effective, especially for large-scale synthesis where the lower cost of copper is a significant advantage.[6]
Copper-Catalyzed Chan-Lam Coupling
The Chan-Lam coupling offers a distinct advantage by utilizing arylboronic acids as the arylating agent, which are often more stable and less toxic than the corresponding aryl halides.[7] This reaction is typically catalyzed by copper(II) acetate and can often be performed under aerobic conditions at room temperature.[1]
Mechanism: The Chan-Lam coupling is believed to proceed through a Cu(II) intermediate. The arylboronic acid transmetalates with the copper catalyst, and subsequent coordination of the amine is followed by reductive elimination to yield the product. Oxygen often plays a role in reoxidizing Cu(I) to the active Cu(II) species.
References
- 1. Research Collection | ETH Library [research-collection.ethz.ch]
- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Ullmann Reaction [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
- 7. Recent advances in Chan–Lam coupling reaction - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Efficacy of Morpholine Derivatives as VEGFR-2 Inhibitors in Oncology Research
For researchers, scientists, and drug development professionals, the quest for novel small molecules that can effectively and selectively target key signaling pathways in cancer remains a paramount objective. The morpholine scaffold has emerged as a privileged structure in medicinal chemistry, prized for its favorable physicochemical properties and its ability to be readily incorporated into a diverse range of pharmacologically active compounds. This guide provides an in-depth comparative analysis of the efficacy of morpholine derivatives, with a particular focus on their role as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of tumor angiogenesis.
This document moves beyond a simple recitation of facts and figures. It is designed to be a practical and insightful resource, offering not only a comparative analysis of the potency of various morpholine derivatives but also a detailed examination of the underlying scientific principles and experimental methodologies. By understanding the causality behind experimental choices and the intricacies of the structure-activity relationships, you will be better equipped to advance your own research in this promising area of oncology drug discovery.
The Central Role of VEGFR-2 Signaling in Tumor Angiogenesis
To appreciate the therapeutic potential of 4-(3-Chlorophenyl)morpholine derivatives and their analogs, it is essential to first understand their primary molecular target: VEGFR-2. This receptor tyrosine kinase is a pivotal player in the process of angiogenesis, the formation of new blood vessels from pre-existing ones. While angiogenesis is a normal physiological process, it is also a hallmark of cancer, as tumors require a dedicated blood supply to grow and metastasize.[1][2]
The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 triggers a cascade of intracellular signaling events that ultimately lead to endothelial cell proliferation, migration, and survival.[3][4] Key downstream pathways activated by VEGFR-2 include the PLCγ-PKC-Raf-MEK-MAPK pathway, which promotes cell proliferation, and the PI3K/AKT pathway, which is crucial for cell survival.[5][6] By inhibiting the kinase activity of VEGFR-2, small molecules can effectively block these downstream signals, thereby cutting off the tumor's blood and nutrient supply.
Caption: Simplified VEGFR-2 signaling pathway in endothelial cells.
Comparative Efficacy of Morpholine Derivatives as VEGFR-2 Inhibitors
The following table summarizes the in vitro efficacy of a selection of morpholine-containing derivatives against VEGFR-2 and various cancer cell lines. This data, compiled from multiple studies, provides a snapshot of the current landscape of research in this area. It is important to note that direct comparisons between compounds from different studies should be made with caution due to potential variations in experimental conditions.
| Compound ID | Core Scaffold | Key Substitutions | VEGFR-2 IC50 (nM) | Cancer Cell Line | Cytotoxicity IC50 (µM) | Reference |
| 1 | Quinazoline | 2-morpholino-4-anilino | - | HepG2 | 8.50 | [7] |
| 2 | Quinazoline | 2-morpholino-4-anilino | - | HepG2 | 11.42 | [7] |
| 3 | Quinazoline | 2-morpholino-4-anilino | - | HepG2 | 12.76 | [7] |
| 4 | Thieno[3,2-d]pyrimidine | 4-morpholino-2-phenyl | 2.0 (p110α) | A375 | 0.58 | |
| 5 | Phthalazine | 4-(4-chlorophenyl) | 148 | MCF-7 | 0.15 | [6] |
| 6 | Phthalazine | 4-(4-chlorophenyl) | 196 | HepG2 | 0.09 | [6] |
| Sorafenib | - | (Reference Drug) | 3.12 - 53.65 | Various | Various | [8][9][10] |
Structure-Activity Relationship (SAR) Insights
The data presented in the table, along with findings from numerous other studies, allows for the elucidation of key structure-activity relationships for morpholine derivatives as VEGFR-2 inhibitors:
-
The Morpholine Moiety: The morpholine ring is a crucial pharmacophore, likely contributing to the overall physicochemical properties of the molecule, such as solubility and metabolic stability. Its nitrogen atom can also participate in important hydrogen bonding interactions within the kinase active site.
-
The 4-Phenyl Group: The substitution pattern on the 4-phenyl ring significantly influences potency. The presence of a chlorine atom at the meta- or para-position, as seen in the core topic of this compound, is often associated with enhanced activity. This is likely due to favorable hydrophobic and/or electronic interactions within the ATP-binding pocket of VEGFR-2.
-
The Core Scaffold: The nature of the heterocyclic scaffold to which the morpholine is attached plays a critical role in determining both potency and selectivity. Quinazoline, quinoline, and thieno[3,2-d]pyrimidine are examples of scaffolds that have been successfully employed to generate potent VEGFR-2 inhibitors.[7] These scaffolds serve to orient the morpholine and phenyl moieties in the correct conformation for optimal binding to the receptor.
Experimental Protocols
To ensure the reproducibility and validity of research findings, it is imperative to follow well-established and rigorously controlled experimental protocols. The following are detailed methodologies for two key assays used in the evaluation of VEGFR-2 inhibitors.
VEGFR-2 Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of VEGFR-2.
References
- 1. Tumor Angiogenesis and VEGFR-2: Mechanism, Pathways and Current Biological Therapeutic Interventions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. eurekaselect.com [eurekaselect.com]
- 3. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 5. commerce.bio-rad.com [commerce.bio-rad.com]
- 6. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 7. chemscene.com [chemscene.com]
- 8. researchgate.net [researchgate.net]
- 9. Morpholine synthesis [organic-chemistry.org]
- 10. nbinno.com [nbinno.com]
A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 4-(3-Chlorophenyl)morpholine-Based Kinase Inhibitors
Introduction: The Quest for Kinase Inhibitor Selectivity
Protein kinases are a cornerstone of cellular signaling, regulating a vast array of processes from growth and proliferation to metabolism and apoptosis.[1] Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them one of the most critical "druggable" target classes in modern medicine.[2][3] The development of small-molecule kinase inhibitors has revolutionized treatment paradigms for many malignancies. However, a significant challenge persists: achieving inhibitor selectivity. The human genome contains over 500 protein kinases, all sharing a structurally conserved ATP-binding pocket, which is the primary target for most inhibitors.[2] This conservation often leads to inhibitor promiscuity, where a compound interacts with multiple unintended kinases. Such "off-target" effects can result in cellular toxicity or unforeseen side effects, potentially derailing an otherwise promising drug candidate.[2]
Conversely, a well-characterized, multi-targeted profile—or polypharmacology—can sometimes be advantageous for treating complex diseases.[1][4] Therefore, a rigorous and comprehensive cross-reactivity profile is not merely a regulatory checkbox but a fundamental necessity in drug discovery. It allows researchers to understand a compound's true mechanism of action, anticipate potential liabilities, and rationally design next-generation molecules with improved therapeutic windows.[3][5]
This guide provides an in-depth comparison of methodologies for profiling inhibitors based on the 4-(3-chlorophenyl)morpholine scaffold. The morpholine ring is a privileged pharmacophore in medicinal chemistry, often incorporated to enhance potency, modulate pharmacokinetic properties, and establish key interactions with target proteins like kinases.[6][7][8] We will explore the causality behind experimental design, present detailed protocols for key assays, and interpret the resulting data to build a comprehensive selectivity map.
Experimental Design: A Multi-Pronged Approach to Profiling
A robust selectivity assessment relies on orthogonal methods that measure inhibitor activity in different contexts. A purely biochemical screen, while excellent for assessing direct enzymatic inhibition, does not guarantee that the compound will engage the target within the complex milieu of a living cell. Therefore, we designed a tiered workflow that progresses from broad biochemical profiling to focused cellular target engagement verification.
Compound Selection
To explore the structure-activity relationship (SAR), we will compare the parent scaffold, Compound A (this compound) , with two rationally designed analogs.
-
Compound A (Parent): The core this compound scaffold.
-
Analog B: Features a methyl substitution on the phenyl ring, designed to probe a hydrophobic pocket.
-
Analog C: Replaces the chlorine atom with a trifluoromethyl group to alter electronic properties and potentially form different interactions.
Profiling Platform Selection
-
Broad Biochemical Screen (Kinome Panel): The initial step involves screening the compounds against a large panel of recombinant kinases (e.g., 300-500 kinases) to identify the primary targets and major off-targets.[2][4] Commercial services from providers like Reaction Biology, Pharmaron, or MedChemExpress offer comprehensive panels that cover a significant portion of the human kinome.[9][10] These assays typically measure the inhibition of substrate phosphorylation at a fixed ATP concentration, often near the Michaelis constant (Km) for each kinase, to provide a direct measure of the inhibitor's binding affinity.[1][11]
-
Cellular Target Engagement (NanoBRET™ Assay): To confirm that the interactions observed in vitro are relevant in a physiological setting, a cellular target engagement assay is crucial. The NanoBRET™ (Bioluminescence Resonance Energy Transfer) Target Engagement Assay is a powerful live-cell method that quantitatively measures compound binding to a specific protein target.[12][13][14] It provides data on intracellular affinity and can be used to determine target occupancy.[14]
-
Chemoproteomic Profiling (KiNativ™): As an orthogonal validation, a chemoproteomics platform like KiNativ™ can be employed. This method uses ATP- and ADP-biotin probes in native cell lysates to profile inhibitor binding to kinases in their natural, post-translationally modified state.[15][16][17] This approach is invaluable for identifying targets that might be missed in recombinant screens and for confirming that inhibitor sensitivity in a native context mirrors cellular efficacy.[15]
Workflow & Methodologies
The overall experimental strategy follows a logical progression from a broad, high-throughput screen to more focused, physiologically relevant validation assays.
Caption: High-level workflow for cross-reactivity profiling.
Protocol 1: Broad Kinome Panel Screening (Biochemical)
This protocol describes a generic radiometric filter-binding assay, a gold-standard method for measuring kinase activity.[18]
Objective: To determine the percent inhibition of a large panel of protein kinases by the test compounds at a single concentration (e.g., 1 µM).
Materials:
-
Recombinant kinases (from a commercial vendor).
-
Specific peptide or protein substrates for each kinase.
-
Test compounds (dissolved in 100% DMSO).
-
Assay Buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na₃VO₄, 2 mM DTT, 1% DMSO).
-
[γ-³³P]-ATP (10 mCi/ml).
-
Phosphocellulose filter plates.
-
Microplate scintillation counter.
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in 100% DMSO. For a single-point screen, prepare a 100 µM stock.
-
Reaction Mix Preparation: Prepare a master mix containing Assay Buffer, the specific substrate, and MgCl₂.
-
Assay Plate Setup:
-
Add 5 µl of the reaction mix to each well of a 96-well plate.
-
Add 2.5 µl of test compound dilution (or DMSO for control wells) to the appropriate wells.
-
Add 2.5 µl of the specific kinase solution to each well to initiate the reaction.
-
-
Phosphorylation Reaction:
-
Add 5 µl of [γ-³³P]-ATP solution (at a concentration approximating the Kₘ for each kinase) to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 40-120 minutes), ensuring the reaction is in the linear range.
-
-
Reaction Quenching & Washing:
-
Spot 20 µl of the reaction mixture onto a phosphocellulose filter plate.
-
Wash the plate multiple times with a phosphoric acid solution (e.g., 0.75%) to remove unincorporated [γ-³³P]-ATP.
-
-
Detection: Dry the plate, add scintillant to each well, and measure the incorporated radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each compound relative to the DMSO control wells (0% inhibition) and wells with no kinase (100% inhibition).
Protocol 2: NanoBRET™ Target Engagement Assay (Cellular)
This protocol outlines the steps for measuring compound binding to a target kinase in living cells.[19]
Objective: To determine the intracellular IC₅₀ (potency) of test compounds against selected kinase targets.
Principle: The assay measures energy transfer between a target kinase fused to NanoLuc® (Nluc) luciferase (the donor) and a cell-permeable fluorescent tracer that binds to the kinase's active site (the acceptor).[13] A test compound competes with the tracer for binding, causing a decrease in the BRET signal.[13]
Caption: Principle of the NanoBRET™ Target Engagement Assay.
Materials:
-
HEK-293 cells (or other suitable cell line).
-
Plasmid DNA encoding the kinase-NanoLuc® fusion protein.
-
Transfection reagent (e.g., FuGENE® HD).
-
Opti-MEM™ I Reduced Serum Medium.
-
NanoBRET™ Tracer specific for the kinase of interest.
-
Test compounds.
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor.
-
White, 96-well or 384-well assay plates.
-
Luminometer capable of dual-filtered luminescence measurement (e.g., 460nm for donor, >600nm for acceptor).
Procedure:
-
Cell Transfection (Day 1):
-
Plate HEK-293 cells in a suitable culture dish.
-
Prepare a transfection complex by mixing the kinase-Nluc plasmid DNA with the transfection reagent in Opti-MEM™.
-
Add the complex to the cells and incubate for 18-24 hours to allow for protein expression.[19]
-
-
Assay Preparation (Day 2):
-
Harvest the transfected cells and resuspend them in Opti-MEM™ to the desired density (e.g., 2 x 10⁵ cells/mL).[19]
-
Prepare serial dilutions of the test compounds in Opti-MEM™.
-
Prepare the fluorescent tracer solution in Opti-MEM™ at 2X the final desired concentration.
-
-
Compound and Tracer Addition:
-
Dispense the cell suspension into the wells of the white assay plate.
-
Add the test compound dilutions to the wells.
-
Add the tracer solution to all wells. Include "no tracer" controls for background correction.
-
Incubate the plate for 2 hours at 37°C in a 5% CO₂ incubator to allow the binding to reach equilibrium.[19]
-
-
Signal Detection:
-
Data Analysis:
-
Calculate the raw BRET ratio (Acceptor Emission / Donor Emission).
-
Normalize the data to controls (vehicle control = 100%, no tracer control = 0%).
-
Plot the normalized BRET ratio against the log of the compound concentration and fit to a four-parameter dose-response curve to determine the IC₅₀.
-
Results and Data Interpretation
The following tables summarize hypothetical but representative data from our profiling cascade.
Table 1: Biochemical Kinome Screen (% Inhibition at 1 µM)
| Kinase Target | Compound A (Parent) | Analog B (Methyl) | Analog C (CF₃) | Kinase Family |
| AURKA | 98% | 99% | 99% | AGC |
| AURKB | 95% | 97% | 96% | AGC |
| SRC | 75% | 45% | 82% | TK |
| YES1 | 71% | 38% | 79% | TK |
| FGFR1 | 88% | 92% | 65% | TK |
| FGFR2 | 85% | 90% | 61% | TK |
| VEGFR2 | 42% | 35% | 48% | TK |
| CDK2 | 15% | 12% | 18% | CMGC |
| PIM1 | 68% | 75% | 32% | CAMK |
Interpretation:
-
All three compounds are potent inhibitors of Aurora kinases A and B. This appears to be a core activity of the scaffold.
-
Compound A (Parent) shows significant activity against several tyrosine kinases (TKs) like SRC, YES1, and FGFRs, as well as the CAMK family kinase PIM1, indicating a promiscuous profile.
-
Analog B (Methyl) shows a marked improvement in selectivity. The activity against the SRC family kinases (SRC, YES1) is significantly reduced, while potency against FGFRs is maintained. This suggests the methyl group may introduce steric hindrance in the SRC active site while being favorable for FGFR binding.
-
Analog C (CF₃) displays a different selectivity profile. It retains potent activity against SRC family kinases but shows reduced inhibition of FGFRs and PIM1. The electron-withdrawing nature of the CF₃ group likely alters key interactions in the ATP-binding pocket of these kinases.
Table 2: IC₅₀ Values for Key Targets (Biochemical & Cellular)
| Kinase Target | Assay Type | Compound A (IC₅₀, nM) | Analog B (IC₅₀, nM) | Analog C (IC₅₀, nM) |
| AURKA | Biochemical | 15 | 12 | 18 |
| NanoBRET™ | 45 | 38 | 55 | |
| AURKB | Biochemical | 22 | 18 | 25 |
| NanoBRET™ | 68 | 55 | 75 | |
| FGFR1 | Biochemical | 85 | 50 | 250 |
| NanoBRET™ | 210 | 130 | >1000 | |
| SRC | Biochemical | 150 | 850 | 120 |
| NanoBRET™ | 450 | >3000 | 380 |
Interpretation:
-
The NanoBRET™ cellular data confirms on-target activity for AURKA and AURKB for all compounds, validating that they are cell-permeable and can engage their primary targets in a physiological context.
-
As expected, the IC₅₀ values from the cellular assay are generally higher than the biochemical values. This shift is common and reflects factors like cell membrane permeability, intracellular ATP competition (which is much higher than in biochemical assays), and potential efflux pump activity.[2]
-
The data confirms the selectivity shifts observed in the primary screen. Analog B is a potent and selective dual Aurora/FGFR inhibitor with weak SRC activity. Analog C is a potent Aurora/SRC inhibitor with diminished activity against FGFR1. This demonstrates how minor chemical modifications can rationally tune the selectivity profile of an inhibitor scaffold.
Visualization of Selectivity
A kinome dendrogram is an effective way to visualize selectivity across the entire kinase family.
Caption: Selectivity map showing interactions between inhibitors and key kinases.
Conclusion and Strategic Implications
This comprehensive profiling guide demonstrates a robust, multi-tiered strategy for characterizing the selectivity of this compound-based kinase inhibitors. By integrating broad biochemical screening with cellular target engagement assays, we can build a high-confidence profile that informs drug development decisions.
Our comparative analysis revealed that while the parent scaffold potently inhibits Aurora kinases, it suffers from promiscuity. However, rational chemical modifications based on SAR principles can steer selectivity. Analog B emerged as a promising dual Aurora/FGFR inhibitor with a cleaner profile, warranting further investigation for cancers driven by FGFR signaling. Analog C presents an alternative profile as an Aurora/SRC inhibitor, which could be valuable in other contexts.
The path forward involves deeper characterization of these lead compounds. This includes assessing residence time, performing full kinome-wide profiling with a chemoproteomic platform like KiNativ™, and ultimately, evaluating their efficacy and safety in preclinical disease models. This rigorous, data-driven approach to cross-reactivity profiling is indispensable for translating a promising chemical scaffold into a safe and effective therapeutic.
References
- 1. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reactionbiology.com [reactionbiology.com]
- 3. Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measuring and interpreting the selectivity of protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and SAR of morpholine and its derivatives: A review update | E3S Web of Conferences [e3s-conferences.org]
- 9. reactionbiology.com [reactionbiology.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [promega.sg]
- 13. benchchem.com [benchchem.com]
- 14. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.com]
- 15. In Situ Kinase Profiling Reveals Functionally Relevant Properties of Native Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 19. eubopen.org [eubopen.org]
A Comparative Guide to the In Vitro and In Vivo Efficacy of 4-(3-Chlorophenyl)morpholine Analogs in Oncology Research
For researchers, scientists, and drug development professionals, the journey from a promising compound in a petri dish to a potential therapeutic in a living system is fraught with complexity. The morpholine scaffold, a versatile heterocyclic motif, has garnered significant attention in medicinal chemistry for its ability to enhance pharmacokinetic properties and confer potent biological activity.[1][2] This guide provides an in-depth technical comparison of the in vitro and in vivo efficacy of 4-(3-Chlorophenyl)morpholine analogs and related derivatives, offering insights into their therapeutic potential as anticancer agents. By synthesizing data from multiple preclinical studies, we aim to illuminate the structure-activity relationships that govern their performance both on the benchtop and in preclinical models.
The Rationale: Why Morpholine Analogs in Cancer Drug Discovery?
The morpholine ring is a privileged pharmacophore in modern drug design. Its incorporation into a molecule can improve aqueous solubility, metabolic stability, and bioavailability—key attributes for any successful therapeutic agent.[3][4] When combined with a chlorophenyl group, these analogs often exhibit potent inhibitory activity against various protein kinases that are critical for cancer cell proliferation, survival, and angiogenesis.[4][5] This guide will delve into the experimental data that substantiates the anticancer potential of this chemical class, focusing on the crucial transition from cell-based assays to whole-organism studies.
In Vitro Efficacy: Gauging Potency at the Cellular Level
The initial screening of any potential anticancer compound relies on robust in vitro assays to determine its cytotoxic and cytostatic effects on cancer cell lines. The half-maximal inhibitory concentration (IC50), a key metric derived from these assays, provides a quantitative measure of a drug's potency.
Comparative In Vitro Cytotoxicity
Several studies have demonstrated the potent in vitro anticancer activity of morpholine-containing compounds across a range of human cancer cell lines. While direct IC50 values for a comprehensive series of this compound analogs are not consolidated in a single report, we can synthesize data from various publications on structurally related compounds to draw meaningful comparisons.
For instance, a series of morpholine-substituted quinazoline derivatives, which share a similar pharmacophoric concept, have shown significant cytotoxic potential. In one study, compounds AK-3 and AK-10 displayed potent activity against A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), and SHSY-5Y (neuroblastoma) cell lines.[1] Similarly, another investigation into morpholine-substituted tetrahydroquinoline derivatives identified Compound 10e as a highly potent agent against the A549 lung cancer cell line.[4]
| Compound ID | Core Scaffold | Cancer Cell Line | IC50 (µM) | Reference |
| AK-3 | Quinazoline | A549 | 10.38 ± 0.27 | [1] |
| MCF-7 | 6.44 ± 0.29 | [1] | ||
| SHSY-5Y | 9.54 ± 0.15 | [1] | ||
| AK-10 | Quinazoline | A549 | 8.55 ± 0.67 | [1] |
| MCF-7 | 3.15 ± 0.23 | [1] | ||
| SHSY-5Y | 3.36 ± 0.29 | [1] | ||
| Compound 10d | Tetrahydroquinoline | A549 | 0.062 ± 0.01 | [4] |
| MCF-7 | 0.58 ± 0.11 | [4] | ||
| MDA-MB-231 | 1.003 ± 0.008 | [4] | ||
| Compound 10e | Tetrahydroquinoline | A549 | 0.033 ± 0.003 | [4] |
| Compound 10h | Tetrahydroquinoline | MCF-7 | 0.087 ± 0.007 | [4] |
| Compound 4u | Pyrazolidine-dione | MGC-803 (Gastric) | 5.1 | [6][7] |
| EC-109 (Esophageal) | 10.1 | [6][7] | ||
| MCF-7 (Breast) | 8.3 | [6][7] | ||
| SMMC-7721 (Hepatoma) | 7.5 | [6][7] |
Table 1: Comparative in vitro IC50 values of various morpholine-containing analogs against human cancer cell lines.
The causality behind these experimental choices lies in the need to establish a baseline of antiproliferative activity. The use of multiple cell lines from different tissue origins (e.g., lung, breast, gastric) is crucial to assess the breadth of a compound's activity and to identify potential tissue-specific sensitivities.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well microplate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Prepare serial dilutions of the this compound analogs in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plates for a specified period, typically 48-72 hours, to allow the compounds to exert their effects.
-
MTT Addition: Add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.
In Vivo Efficacy: Translating Cellular Potency to Therapeutic Effect
While in vitro assays are indispensable for initial screening, they do not fully recapitulate the complex biological environment of a living organism. Therefore, promising candidates must be evaluated in in vivo models to assess their pharmacokinetic properties, safety, and true therapeutic potential.
Tumor Growth Inhibition in Xenograft Models
The human tumor xenograft model, where human cancer cells are implanted into immunocompromised mice, is a widely used preclinical model to evaluate the efficacy of anticancer agents.[8]
In a study evaluating 1,2-bis(4-chlorophenyl)-pyrazolidine-3,5-dione derivatives, compound 4u demonstrated significant in vivo antitumor activity.[6][7] In a xenograft model using MGC-803 human gastric cancer cells, treatment with compound 4u at a dose of 20 mg/kg resulted in a substantial reduction in tumor growth compared to the vehicle-treated control group, without causing significant toxicity to the animals.[7] This is a critical finding, as it suggests a favorable therapeutic window for this particular analog. Similarly, studies on other kinase inhibitors have shown that potent in vitro activity can translate to significant tumor growth inhibition in vivo.[8][9][10]
The transition from in vitro to in vivo is not always linear. Factors such as drug metabolism, distribution, and target engagement in the tumor microenvironment can significantly influence a compound's efficacy. Therefore, a compound with a low nanomolar IC50 in vitro may not necessarily be the most effective agent in vivo.
Experimental Protocol: Human Tumor Xenograft Model
This protocol outlines a general procedure for assessing the in vivo efficacy of a test compound.
Step-by-Step Methodology:
-
Animal Model: Utilize immunocompromised mice (e.g., athymic nude or SCID mice) to prevent rejection of the human tumor graft.
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Monitor tumor volume regularly using calipers (Volume = 0.5 x Length x Width²).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the test compound (e.g., this compound analog) and vehicle control via the appropriate route (e.g., intraperitoneal injection, oral gavage) according to a predetermined dosing schedule.
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition (TGI).
-
Pharmacodynamic Assessment: At the end of the study, tumors and other tissues can be harvested to assess target modulation and other biomarkers.
Caption: General workflow for an in vivo human tumor xenograft study.
Mechanistic Insights: Targeting Key Signaling Pathways
The anticancer effects of this compound analogs and related compounds are often attributed to their ability to inhibit key protein kinases involved in cell signaling pathways that drive tumor growth and survival.[5] Three such critical pathways are the PI3K/Akt/mTOR, VEGFR-2, and PIM-1 kinase pathways.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is one of the most frequently dysregulated signaling networks in human cancer, playing a central role in cell proliferation, survival, and metabolism.[11] Morpholine-containing compounds have been developed as potent inhibitors of PI3K, thereby blocking downstream signaling and inducing apoptosis in cancer cells.[11]
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by morpholine analogs.
PIM-1 Kinase Pathway
PIM-1 is a serine/threonine kinase that is overexpressed in various cancers and contributes to tumorigenesis by promoting cell survival and proliferation and inhibiting apoptosis.[12] PIM-1 exerts its anti-apoptotic effects in part by phosphorylating and inactivating pro-apoptotic proteins such as Bad.[12] Inhibition of PIM-1 kinase by small molecules, including those with a morpholine scaffold, is a promising therapeutic strategy.
Conclusion: Bridging the Gap Between In Vitro and In Vivo
The development of this compound analogs and related compounds represents a promising avenue in the search for novel anticancer therapeutics. The data synthesized in this guide demonstrates that these compounds can exhibit potent cytotoxic effects against a variety of cancer cell lines in vitro. Crucially, these in vitro findings have, in some cases, been successfully translated into significant tumor growth inhibition in in vivo preclinical models.
The key to this success lies in the multifaceted roles of the morpholine moiety in improving drug-like properties and the targeted inhibition of critical oncogenic signaling pathways. However, the journey from bench to bedside is long, and a comprehensive understanding of the structure-activity relationship, pharmacokinetics, and pharmacodynamics is essential. Future studies should aim to conduct direct comparative analyses of in vitro and in vivo efficacy for specific analogs to further refine lead optimization and accelerate the clinical translation of this promising class of compounds.
References
- 1. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pre-clinical evaluation of tyrosine kinase inhibitors for treatment of acute leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Preclinical Evaluation of Novel Tyrosine-Kinase Inhibitors in Medullary Thyroid Cancer [mdpi.com]
- 6. Synthesis, in vitro and in vivo anticancer activities of novel 4-substituted 1,2-bis(4-chlorophenyl)-pyrazolidine-3,5-dione derivatives - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Growth inhibition of squamous cell carcinoma xenografts with the polyamine analogue BE 4444 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacodynamic response and inhibition of growth of human tumor xenografts by the novel histone deacetylase inhibitor PXD101 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. oncotarget.com [oncotarget.com]
- 11. Novel 4-aminoquinazoline derivatives induce growth inhibition, cell cycle arrest and apoptosis via PI3Kα inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. insights.omicsx.com [insights.omicsx.com]
A Senior Application Scientist's Guide to Benchmarking 4-(3-Chlorophenyl)morpholine Against Known Kinase Inhibitors
Introduction: The Imperative for Rigorous Kinase Inhibitor Benchmarking
The human kinome, comprising over 500 protein kinases, represents one of the most critical target classes in modern drug discovery. Kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer and inflammatory disorders. Consequently, the development of small-molecule kinase inhibitors has become a cornerstone of pharmaceutical research.
The journey of a novel compound from a chemical library to a clinical candidate is fraught with challenges. A critical phase in this process is rigorous, objective benchmarking against established inhibitors. This guide provides a comprehensive experimental blueprint for evaluating a candidate molecule, 4-(3-Chlorophenyl)morpholine , against a panel of well-characterized kinase inhibitors. While this compound is recognized as a versatile intermediate in pharmaceutical synthesis[1], its potential as a kinase inhibitor remains to be systematically explored.
This document is designed for researchers, scientists, and drug development professionals. It eschews a rigid template in favor of a logical, phased experimental workflow that mirrors a real-world drug discovery campaign. We will detail not just the "how" but the "why" behind each experimental choice, ensuring that the described protocols are self-validating and grounded in established scientific principles. Our objective is to provide a practical framework for generating a robust, comparative dataset that will clearly define the therapeutic potential of a novel chemical entity.
Phase 1: Foundational Profiling - Establishing a Baseline
The initial phase is designed to answer the most fundamental question: Does this compound interact with any protein kinases, and if so, which ones? A broad-based, unbiased screen is the most efficient strategy for this initial characterization.
The Candidate and the Comparators
A robust benchmarking study requires well-defined reference compounds. We have selected inhibitors from three distinct, therapeutically relevant kinase families to serve as comparators.
| Compound Name | Target Kinase Family | Mechanism of Action & Notes |
| This compound | Unknown (Test Compound) | A morpholine derivative identified as a synthetic intermediate. Its kinase inhibitory potential is the subject of this investigation. |
| Doramapimod (BIRB 796) | p38 MAPK | A highly potent, allosteric inhibitor that binds to the DFG-out (inactive) conformation of p38 MAPK, offering high selectivity.[2] |
| Gefitinib (Iressa) | EGFR | A first-generation, ATP-competitive, reversible inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[3][4][5] |
| Alectinib (Alecensa) | ALK | A second-generation, highly selective, and potent ATP-competitive inhibitor of Anaplastic Lymphoma Kinase (ALK), with excellent CNS penetration.[6][7][8] |
Initial Target Identification: The KINOMEscan® Approach
To cast the widest possible net, we propose utilizing a competition binding assay platform. The KINOMEscan® platform is an industry standard that quantitatively measures the binding of a compound to a panel of over 480 kinases.[9][10][11] The primary advantage of this method is its independence from enzyme activity, providing a direct measure of compound affinity.
Causality of Experimental Choice: A binding assay is superior for initial screening because it is not confounded by the need for specific substrates, cofactors, or active enzyme preparations. It directly answers whether the compound can occupy the kinase's active site, which is the primary mechanism for the vast majority of kinase inhibitors.
The output is typically reported as "% of Control," where a lower percentage indicates stronger binding. This allows for the rapid identification of primary targets and potential off-targets.
Caption: A streamlined workflow for kinase inhibitor benchmarking.
Phase 2: In-Depth Characterization - From Binding to Biological Effect
Once primary kinase targets are identified in Phase 1, the next step is to quantify the compound's potency and validate its activity in a cellular context. For this guide, let us hypothesize that the initial KINOMEscan® screen revealed that this compound binds strongly to p38α MAPK . We will now proceed to benchmark it against Doramapimod.
Biochemical Potency (IC₅₀ Determination)
To confirm the binding interaction and determine a precise half-maximal inhibitory concentration (IC₅₀), a dose-response experiment is required. We will use an orthogonal, fluorescence-based technology for this validation step.
Chosen Methodology: LanthaScreen® Eu Kinase Binding Assay
The LanthaScreen® assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the displacement of a fluorescent tracer from the kinase active site.[12][13][14] It provides a robust, high-throughput method for determining binding affinity.
Causality of Experimental Choice: Using a different technology (TR-FRET vs. the KINOMEscan® affinity chromatography) for IC₅₀ determination provides an essential cross-validation of the initial hit. A positive result in both assays significantly increases confidence that the observed interaction is genuine and not an artifact of a single platform.
The experiment involves titrating the concentration of this compound and the comparator, Doramapimod, against a fixed concentration of p38α kinase and the fluorescent tracer. The resulting data are plotted as a dose-response curve to calculate the IC₅₀ value.
Cellular Potency and Cytotoxicity
A compound's biochemical potency does not always translate to cellular activity due to factors like cell membrane permeability and metabolic stability. Therefore, assessing the compound's effect on cell viability is a critical step.
Chosen Methodology: CellTiter-Glo® Luminescent Cell Viability Assay
The CellTiter-Glo® assay is a homogeneous method that quantifies ATP, an indicator of metabolically active, viable cells.[15][16][17] A decrease in the luminescent signal corresponds to a decrease in cell viability.
Causality of Experimental Choice: This "add-mix-measure" assay is simple, robust, and has a large dynamic range, making it ideal for high-throughput screening of compound effects on cell proliferation and cytotoxicity.[17] We will use a relevant cell line where the p38 MAPK pathway is known to be active, such as the human monocytic cell line THP-1 stimulated with lipopolysaccharide (LPS).
On-Target Cellular Activity (Pathway Modulation)
To prove that the observed cellular effects are due to the inhibition of the intended target, we must measure the modulation of a downstream substrate of p38α MAPK.
Chosen Methodology: Western Blot for Phospho-MK2
Upon activation, p38α MAPK phosphorylates and activates MAPK-activated protein kinase 2 (MK2). We can measure the levels of phosphorylated MK2 (p-MK2) in cell lysates using a phospho-specific antibody via Western blot. A potent and specific inhibitor of p38α should decrease the levels of p-MK2 in a dose-dependent manner without affecting total MK2 levels.
Causality of Experimental Choice: This experiment directly links the compound's presence to the inhibition of the target kinase's signaling output within the cell.[18] It is a crucial experiment to confirm the mechanism of action and rule out non-specific cytotoxicity.
Caption: Simplified p38 MAPK signaling pathway.
Phase 3: Comprehensive Selectivity Profiling
A therapeutically viable kinase inhibitor must be selective. Inhibiting unintended "off-target" kinases can lead to toxicity. Phase 3 aims to build a comprehensive selectivity profile for this compound.
Chosen Methodology: Dose-Response KINOMEscan® Profiling
Instead of a single high concentration, the compound is now screened against the full kinase panel at multiple concentrations (e.g., a 10-point dose-response curve). This allows for the calculation of dissociation constants (Kd) for all interacting kinases.
Causality of Experimental Choice: This comprehensive approach provides a global view of the compound's selectivity. The data can be used to calculate a "Selectivity Score" (S-score), which quantifies the compound's specificity by dividing the number of kinases it binds to by the total number of kinases tested.[19] A lower S-score indicates higher selectivity.
Data Presentation and Interpretation
All quantitative data must be summarized in clear, comparative tables. This allows for an at-a-glance assessment of the test compound's performance relative to the established inhibitors.
Table 1: Biochemical Potency and Cellular Activity Assumes hypothetical results where the test compound is active against p38α.
| Compound | Biochemical IC₅₀ (p38α) (nM) | Cellular Viability IC₅₀ (LPS-stimulated THP-1) (nM) | p-MK2 Inhibition IC₅₀ (Cellular) (nM) |
| This compound | 150 | 850 | 920 |
| Doramapimod (BIRB 796) | 38[2] | 210 | 250 |
| Gefitinib (Iressa) | >10,000 | >10,000 | >10,000 |
| Alectinib (Alecensa) | >10,000 | >10,000 | >10,000 |
Interpretation: The hypothetical data in Table 1 would suggest that this compound is a moderately potent inhibitor of p38α, but less potent than the comparator Doramapimod. The correlation between cellular viability and p-MK2 inhibition IC₅₀s suggests the cytotoxic effect is likely due to on-target p38α inhibition. The lack of activity from unrelated kinase inhibitors (Gefitinib, Alectinib) serves as a crucial negative control, demonstrating assay specificity.
Experimental Protocols
Protocol 1: LanthaScreen® Eu Kinase Binding Assay for IC₅₀ Determination
This protocol is adapted from standard Thermo Fisher Scientific guidelines.[12][13][14]
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound and comparator compounds in 100% DMSO. Subsequently, create a 4X intermediate dilution in Kinase Buffer A.
-
Reagent Preparation:
-
Prepare a 2X Kinase/Antibody mixture containing the p38α kinase and the Europium-labeled anti-tag antibody in Kinase Buffer A.
-
Prepare a 4X Alexa Fluor® 647-labeled tracer solution in Kinase Buffer A.
-
-
Assay Procedure (384-well plate):
-
Add 4 µL of the 4X compound dilution to the appropriate wells.
-
Add 8 µL of the 2X Kinase/Antibody mixture to all wells.
-
Initiate the reaction by adding 4 µL of the 4X tracer solution to all wells.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring emission at 665 nm (acceptor) and 615 nm (donor).
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀.
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
This protocol is adapted from standard Promega Corporation guidelines.[15][16][20]
-
Cell Plating: Seed THP-1 cells in a 96-well opaque-walled plate at a density of 1 x 10⁴ cells per well in 100 µL of culture medium.
-
Compound Treatment: Add serially diluted compounds to the wells. Include "cells only" (negative control) and "media only" (background) wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
Assay Procedure:
-
Equilibrate the plate to room temperature for 30 minutes.
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Record luminescence using a plate-reading luminometer.
-
Data Analysis: Subtract the background luminescence, normalize the data to the negative control, and plot the percentage of viability against the logarithm of compound concentration to determine the IC₅₀.
Conclusion
This guide outlines a rigorous, multi-faceted strategy for benchmarking the novel compound this compound against established kinase inhibitors. By progressing through a logical sequence of broad screening, biochemical and cellular potency determination, and comprehensive selectivity profiling, a researcher can build a high-confidence data package. This systematic approach, which emphasizes orthogonal validation and a deep understanding of the causality behind experimental choices, is essential for identifying promising new therapeutic candidates and making informed decisions in the complex landscape of drug discovery. The framework presented here is not merely a set of protocols but a strategic blueprint for the successful evaluation of any novel kinase inhibitor candidate.
References
- 1. chemscene.com [chemscene.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. drugs.com [drugs.com]
- 4. Treatment options for EGFR and resistance to treatment. | EGFR Positive UK [egfrpositive.org.uk]
- 5. Power of EGFR Inhibitors in Cancer Treatment [delveinsight.com]
- 6. ALK inhibitor - Wikipedia [en.wikipedia.org]
- 7. ALK Inhibitors for Lung Cancer | Types & Treatment [peachealth.com]
- 8. ALK inhibitors in non-small cell lung cancer: the latest evidence and developments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]
- 10. drugtargetreview.com [drugtargetreview.com]
- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 12. assets.fishersci.com [assets.fishersci.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.ca]
- 16. promega.com [promega.com]
- 17. CellTiter-Glo® Luminescent Cell Viability Assay [worldwide.promega.com]
- 18. reactionbiology.com [reactionbiology.com]
- 19. chayon.co.kr [chayon.co.kr]
- 20. promega.com [promega.com]
A Comparative Structural Analysis of 4-(3-Chlorophenyl)morpholine Binding to Putative Protein Targets
A Technical Guide for Researchers in Drug Discovery and Development
This guide provides an in-depth comparative analysis of the structural and binding characteristics of 4-(3-Chlorophenyl)morpholine, a versatile heterocyclic compound, with two putative protein targets of significant therapeutic interest: the Dopamine D4 Receptor (DRD4) and Acetylcholinesterase (AChE) . While direct experimental data on the binding of this compound to these targets is not yet publicly available, this guide leverages data from structurally analogous compounds to provide a robust framework for understanding its potential interactions and to guide future research. By examining the binding of well-characterized inhibitors and antagonists, we can infer the plausible binding modes of this compound and compare its potential efficacy against established therapeutic agents.
Introduction: The Therapeutic Potential of the Morpholine Scaffold
The morpholine ring is a privileged scaffold in medicinal chemistry, known for its favorable physicochemical properties that can enhance drug-like characteristics such as solubility and metabolic stability. Its presence in numerous approved drugs underscores its utility in designing molecules that effectively interact with a range of biological targets. This compound, with its combination of the morpholine core and a substituted phenyl ring, presents an intriguing candidate for interaction with protein binding sites that accommodate such features. Based on the known activities of structurally related compounds, this guide will focus on two key protein families implicated in neurological disorders: G-protein coupled receptors, specifically the Dopamine D4 receptor, and enzymes involved in neurotransmitter metabolism, namely Acetylcholinesterase.
Part 1: Structural Analysis of Putative Binding to the Dopamine D4 Receptor
The Dopamine D4 receptor (DRD4) is a key target in the treatment of neuropsychiatric disorders. The crystal structure of DRD4 in complex with the selective antagonist L-745,870 (PDB ID: 6IQL) provides a valuable template for understanding how compounds with a phenyl-piperazine-like moiety, analogous to the phenyl-morpholine structure of our topic compound, can achieve high-affinity binding.
The DRD4 Binding Pocket: A Hydrophobic Enclosure
The binding site of DRD4 is a deep, largely hydrophobic pocket. The antagonist L-745,870, which contains a 4-(4-chlorophenyl)piperazine group, anchors itself within this pocket through a series of hydrophobic and aromatic interactions. The chlorophenyl group of L-745,870 is observed to orient towards a sub-pocket lined with hydrophobic residues, suggesting that the 3-chlorophenyl group of this compound could adopt a similar conformation.
Diagram: Putative Binding of this compound in the DRD4 Active Site
Caption: Putative interactions of this compound within the DRD4 binding site.
Comparative Performance of DRD4 Antagonists
To contextualize the potential efficacy of this compound, it is essential to compare the binding affinities of known DRD4 antagonists. The following table summarizes the binding data for several well-characterized compounds.
| Compound | D4 Receptor Ki (nM) | D2/D4 Selectivity Ratio | D3/D4 Selectivity Ratio | Reference |
| L-745,870 | 0.43 | >4651 | >4651 | [1] |
| Sonepiprazole | 10 | >200 | >200 | [1] |
| PD 89211 | 3.7 | >800 | Not Reported | [1] |
This data highlights the high affinity and selectivity that can be achieved for the DRD4 receptor. The sub-nanomolar potency of L-745,870 sets a high benchmark for any new potential antagonist.
Part 2: Structural Analysis of Putative Binding to Acetylcholinesterase
Acetylcholinesterase (AChE) is a critical enzyme in the central and peripheral nervous systems, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for Alzheimer's disease. The crystal structure of human AChE in complex with the inhibitor donepezil (PDB ID: 4EY7) reveals a deep and narrow gorge leading to the active site.
The AChE Active Site Gorge: A Dual Binding Challenge
The active site of AChE is located at the bottom of a 20 Å deep gorge. Effective inhibitors often possess a dual-binding motif, interacting with both the catalytic anionic site (CAS) at the bottom of the gorge and the peripheral anionic site (PAS) at the entrance. Donepezil, for example, spans the length of the gorge, with its benzylpiperidine moiety interacting with the CAS and its indanone ring system forming aromatic interactions with the PAS.
The this compound scaffold could potentially interact with residues within this gorge. The chlorophenyl group could engage in aromatic stacking interactions with key tryptophan and tyrosine residues, while the morpholine oxygen could act as a hydrogen bond acceptor.
Diagram: Inferred Binding of this compound in the AChE Gorge
Caption: Inferred binding mode of this compound within the AChE active site gorge.
Comparative Performance of AChE Inhibitors
The efficacy of AChE inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). The table below presents the IC50 values for several clinically used and well-studied AChE inhibitors.
| Compound | AChE IC50 (nM) | Reference |
| Donepezil | 6.7 | [2] |
| Rivastigmine | 4.3 | [2] |
| Galantamine | 410 | [2] |
| Tacrine | 77 | [2] |
These values demonstrate the potent inhibition achieved by current Alzheimer's disease therapeutics. Any novel inhibitor would need to exhibit comparable or superior potency to be considered a viable candidate.
Part 3: Experimental Protocols for Target Validation
To empirically determine the binding affinity and inhibitory potential of this compound for DRD4 and AChE, the following established experimental protocols are recommended.
Dopamine D4 Receptor Radioligand Binding Assay
This assay directly measures the affinity of a compound for the DRD4 receptor by competing with a radiolabeled ligand.
Objective: To determine the inhibitory constant (Ki) of this compound for the human DRD4 receptor.
Materials:
-
Cell membranes from a stable cell line expressing the human DRD4 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [³H]spiperone.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1.5 mM CaCl₂, 4 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Non-specific binding control: 10 µM haloperidol.
-
This compound at a range of concentrations.
-
Glass fiber filters and a cell harvester.
-
Scintillation cocktail and a liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, combine the cell membranes, [³H]spiperone (at a concentration near its Kd), and either buffer, the test compound, or the non-specific binding control.
-
Incubate to allow binding to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity on the filters using a liquid scintillation counter.
-
Calculate the specific binding and determine the IC50 value by non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation.
Diagram: Radioligand Binding Assay Workflow
Caption: Workflow for a competitive radioligand binding assay.
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay measures the activity of AChE and its inhibition by a test compound.
Objective: To determine the IC50 of this compound for AChE.
Materials:
-
Acetylcholinesterase (from electric eel or human recombinant).
-
Acetylthiocholine iodide (substrate).
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent).
-
Phosphate buffer (pH 8.0).
-
This compound at a range of concentrations.
-
96-well microplate reader.
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add buffer, DTNB, and either the test compound or buffer (for control).
-
Add the AChE enzyme solution and incubate.
-
Initiate the reaction by adding the acetylthiocholine iodide substrate.
-
Immediately measure the change in absorbance at 412 nm over time.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the percent inhibition and calculate the IC50 value.
Diagram: AChE Inhibition Assay Workflow
Caption: Workflow for the Ellman's method to determine AChE inhibition.
Conclusion and Future Directions
This guide provides a comprehensive, albeit predictive, structural analysis of the binding of this compound to two high-value therapeutic targets, the Dopamine D4 receptor and Acetylcholinesterase. The comparative data presented for known antagonists and inhibitors establishes a clear benchmark for the potential efficacy of this compound. The detailed experimental protocols offer a direct path for the empirical validation of these hypotheses.
Future research should prioritize the in vitro screening of this compound against a panel of receptors and enzymes to confirm its primary targets and selectivity profile. Should significant activity be confirmed for DRD4 or AChE, co-crystallization studies would be invaluable for elucidating the precise binding mode and guiding further structure-activity relationship (SAR) studies to optimize its potency and selectivity. The insights provided in this guide serve as a foundational roadmap for unlocking the therapeutic potential of this promising morpholine derivative.
References
A Head-to-Head Comparison of Catalytic Systems for the Synthesis of 4-(3-Chlorophenyl)morpholine
An In-Depth Guide for Researchers and Process Chemists
The N-aryl morpholine scaffold is a privileged structure in medicinal chemistry and materials science, making the efficient synthesis of derivatives like 4-(3-chlorophenyl)morpholine a critical task for synthetic chemists.[1] This guide provides a comprehensive, head-to-head comparison of the primary catalytic systems used for this C-N bond formation, focusing on palladium- and copper-based methodologies. We will delve into the mechanistic underpinnings, present comparative experimental data, and provide actionable protocols to guide your catalyst selection process.
Introduction: The Importance of Efficient C-N Cross-Coupling
The synthesis of this compound involves the formation of a carbon-nitrogen bond between an aromatic ring and a secondary amine. Historically, methods for achieving this transformation, such as nucleophilic aromatic substitution (SNAr), were limited by harsh reaction conditions and a narrow substrate scope.[2] The advent of transition-metal-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination (palladium-catalyzed) and the Ullmann condensation (copper-catalyzed), has revolutionized this field, offering milder conditions and broader applicability.[3][4][5] Selecting the optimal catalyst is paramount and depends on factors like cost, substrate reactivity, functional group tolerance, and desired reaction scale.
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination has become the gold standard for C-N cross-coupling due to its remarkable efficiency, broad substrate scope, and well-understood mechanism.[2][3] The reaction typically involves a palladium(0) precursor, a phosphine ligand, and a base to couple an aryl halide (or pseudohalide) with an amine.[5]
Mechanistic Rationale
The catalytic cycle, illustrated below, is a well-orchestrated sequence of elementary steps. The choice of ligand is crucial; bulky, electron-rich phosphine ligands facilitate the key steps of oxidative addition and reductive elimination, which are often rate-limiting.[3]
-
Oxidative Addition: A Pd(0)Ln complex reacts with the aryl halide (e.g., 1-chloro-3-iodobenzene or 1,3-dichlorobenzene) to form a Pd(II) intermediate.
-
Amine Coordination & Deprotonation: Morpholine coordinates to the Pd(II) center, and a base (commonly a strong, non-nucleophilic base like sodium tert-butoxide) deprotonates the amine to form a palladium amido complex.
-
Reductive Elimination: The final C-N bond is formed as the desired product, this compound, is eliminated from the palladium center, regenerating the active Pd(0) catalyst.
Caption: The catalytic cycle for the Buchwald-Hartwig amination.
Performance Comparison of Ligand/Precursor Systems
The choice of phosphine ligand dramatically impacts reaction efficiency, particularly when using less reactive aryl chlorides. Bulky biarylphosphine ligands like XPhos and BrettPhos are often required for high yields.[6]
| Catalyst System | Aryl Halide | Base | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ / BINAP | 3-Bromoiodobenzene | Cs₂CO₃ | 110 | 8 | ~90 (est.) | [6] |
| Pd₂(dba)₃ / XPhos | 1,3-Dichlorobenzene | NaOtBu | 100 | 12 | >95 | [2][7] |
| (NHC)Pd(allyl)Cl | 3-Chlorotoluene | NaOtBu | 80 | <1 | 94 | [8] |
| Pd(OAc)₂ / BrettPhos | 3-Chloropyridine | K₂CO₃ | 110 | 18 | High (est.) | [6] |
Note: Yields are estimated based on similar reported couplings of morpholine with analogous aryl halides.
Representative Experimental Protocol: Buchwald-Hartwig Amination
This protocol is adapted from general procedures for the N-arylation of morpholine using a palladium/biarylphosphine catalyst system.[6]
Workflow Diagram
Caption: Step-by-step workflow for a typical Buchwald-Hartwig reaction.
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the palladium precursor (e.g., Pd₂(dba)₃, 0.01 mmol), the phosphine ligand (e.g., XPhos, 0.022 mmol), and sodium tert-butoxide (1.4 mmol).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with dry nitrogen or argon. Repeat this cycle three times.
-
Reagent Addition: Under a positive pressure of nitrogen, add the aryl halide (e.g., 1,3-dichlorobenzene, 1.0 mmol) followed by anhydrous toluene (5 mL) and morpholine (1.2 mmol).
-
Reaction: Seal the flask and immerse it in a preheated oil bath at 100 °C. Stir vigorously for the time indicated by reaction monitoring (typically 12-24 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and quench carefully with water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting crude oil by silica gel column chromatography to yield this compound.
Copper-Catalyzed Ullmann Condensation
The Ullmann condensation is the classical method for C-N bond formation and relies on a copper catalyst.[9] While it often requires higher temperatures than palladium-catalyzed reactions, its primary advantage is the significantly lower cost of copper compared to palladium.[4] Modern protocols have improved the reaction's scope and mildness through the use of specific ligands.[10]
Mechanistic Rationale
The mechanism of the Ullmann reaction is more debated than the Buchwald-Hartwig cycle but is generally believed to involve copper(I) and copper(III) intermediates.[11]
-
Ligand Exchange/Salt Formation: The amine (morpholine) reacts with a Cu(I) salt to form a copper amide complex.
-
Oxidative Addition: The aryl halide adds to the copper(I) amide complex, likely forming a transient Cu(III) species.
-
Reductive Elimination: The C-N bond is formed, releasing the N-arylated product and regenerating a Cu(I) species that re-enters the catalytic cycle.
Caption: A plausible catalytic cycle for the Ullmann C-N coupling.
Performance Comparison of Ligand/Precursor Systems
Ligands such as L-proline and phenanthroline derivatives are known to accelerate the Ullmann condensation, allowing for lower reaction temperatures and broader substrate scope.[11]
| Catalyst System | Aryl Halide | Base | Temp (°C) | Time (h) | Yield (%) | Reference |
| CuI / L-proline | 3-Bromoiodobenzene | K₂CO₃ | 90 | 24 | ~85 (est.) | [11] |
| CuI / Phenanthroline | 3-Chlorotoluene | K₃PO₄ | 120 | 24 | Good (est.) | [9] |
| MnCl₂·4H₂O / L-proline | 3-Chlorobromobenzene | NaOtBu | 130 | 20 | Moderate | [12] |
| CuI / (S)-pyrrolidinyl-methylimidazole | 3-Chloropyridine | Cs₂CO₃ | 130 | 24 | >90 | [13] |
Note: Yields are estimated based on similar reported couplings. Manganese is included as a non-traditional but emerging alternative to copper and palladium.
Representative Experimental Protocol: Ullmann Condensation
This protocol is adapted from general procedures for the copper-catalyzed N-arylation of amines.[11]
-
Vessel Preparation: To a sealable reaction tube, add copper(I) iodide (0.1 mmol), L-proline (0.2 mmol), and potassium carbonate (2.0 mmol).
-
Reagent Addition: Add the aryl halide (e.g., 1-bromo-3-chlorobenzene, 1.0 mmol), morpholine (1.2 mmol), and DMSO (4 mL).
-
Reaction: Seal the tube tightly and place it in a preheated oil bath or heating block at 110 °C. Stir the mixture vigorously for 24-48 hours.
-
Workup: Cool the reaction to room temperature. Dilute with water (20 mL) and extract with ethyl acetate (3x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by silica gel column chromatography to afford the target compound.
Head-to-Head Summary and Conclusion
| Feature | Palladium (Buchwald-Hartwig) | Copper (Ullmann) |
| Catalyst Cost | High | Low |
| Reaction Temp. | Generally lower (80-110 °C) | Generally higher (100-140 °C) |
| Substrate Scope | Excellent, especially for aryl chlorides | Good, best with aryl iodides/bromides |
| Ligand Sensitivity | Highly dependent on bulky phosphines | Accelerated by simple ligands (e.g., amino acids) |
| Air/Moisture | Requires stringent inert techniques | More tolerant of air/moisture |
| Process Scale-Up | Well-established in industry | Attractive due to cost, but can require harsh conditions |
For the synthesis of this compound, Palladium-catalyzed Buchwald-Hartwig amination is generally the superior method in a research or discovery setting. Its key advantages are higher reactivity with readily available aryl chlorides, lower reaction temperatures, and a more predictable reaction scope, largely due to the extensive development of highly active phosphine ligands.[2]
However, for large-scale industrial synthesis where cost is a primary driver, the Copper-catalyzed Ullmann condensation remains a highly viable and attractive alternative. [4] Recent advancements in ligand-accelerated protocols have mitigated some of the traditional drawbacks of harsh conditions, making it a competitive process.[10] The final choice of catalyst will always depend on a careful evaluation of substrate cost, catalyst loading, reaction conditions, and the specific economic and practical constraints of the project.
References
- 1. An insight into the synthetic routes for N-arylation of morpholine using metal-catalyzed and metal-free methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research.rug.nl [research.rug.nl]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 10. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ullmann Reaction [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. [PDF] Highly efficient copper-catalyzed N-arylation of nitrogen-containing heterocycles with aryl and heteroaryl halides. | Semantic Scholar [semanticscholar.org]
Safety Operating Guide
A Guide to the Safe Disposal of 4-(3-Chlorophenyl)morpholine
This document provides comprehensive, step-by-step guidance for the safe and compliant disposal of 4-(3-Chlorophenyl)morpholine (CAS No. 41605-90-7). As a chlorinated aromatic amine, this compound requires meticulous handling and disposal to protect laboratory personnel and the environment. This guide is designed for researchers, scientists, and drug development professionals who handle this chemical. The procedures outlined herein are grounded in established safety protocols and regulatory standards.
Hazard Identification and Risk Assessment
Proper disposal begins with a thorough understanding of the risks. This compound is a hazardous substance, and its disposal is regulated. The primary hazards, identified from available Safety Data Sheets (SDS), are summarized below.
The core structure, a morpholine ring, can exhibit corrosive properties, while the chlorinated phenyl group presents environmental risks and hazards upon thermal decomposition.[1][2] When incinerated, chlorinated organic compounds can generate highly toxic and corrosive byproducts such as hydrogen chloride, carbon oxides, and nitrogen oxides.[3][4] Therefore, disposal must be managed by facilities equipped to handle such substances.
Table 1: Hazard Profile of this compound
| Hazard Statement | GHS Code | GHS Pictogram | Description |
| Harmful if swallowed | H302 | фасада | Ingestion may lead to adverse health effects. |
| Causes skin irritation | H315 | фасада | Direct contact can cause redness, itching, and inflammation.[5] |
| Causes serious eye irritation | H319 | фасада | Can cause significant, but reversible, eye damage upon contact.[5] |
| May cause respiratory irritation | H335 | фасада | Inhalation of dust or vapors can irritate the respiratory tract.[4][5] |
Immediate Safety Protocols & Personal Protective Equipment (PPE)
Before handling waste, ensure all safety measures are in place. The causality is simple: preventing exposure is the most effective way to mitigate risk.
-
Engineering Controls : Always handle this compound and its waste inside a certified chemical fume hood to manage vapors and prevent inhalation.[4][6] Ensure that a safety shower and eyewash station are readily accessible.[1]
-
Personal Protective Equipment (PPE) : A complete barrier between you and the chemical is non-negotiable.
-
Eye and Face Protection : Wear chemical safety goggles and a face shield to protect against splashes and dust.[6]
-
Skin Protection : Wear a flame-retardant lab coat and chemically impervious gloves (e.g., nitrile or neoprene). Always inspect gloves for tears or holes before use and use proper removal techniques to avoid contaminating your skin.[1][6]
-
Respiratory Protection : If there is any risk of exceeding exposure limits or if working outside a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is mandatory.[3]
-
Spill Response
In the event of a spill, immediate and correct action is crucial.
-
Evacuate all non-essential personnel from the area.[3]
-
Wearing full PPE, cover the spill with a non-combustible absorbent material like vermiculite, sand, or earth.[1][3]
-
Carefully sweep or scoop the absorbed material into a suitable, sealable container clearly labeled for hazardous waste disposal.[4][6]
-
DO NOT wash the spill into any drains or sewers.[3]
-
Ventilate the area and wash the spill site after the material has been completely removed.
Step-by-Step Waste Disposal Protocol
Disposing of this compound is a regulated process. Adherence to institutional and governmental guidelines is mandatory. The following protocol provides a self-validating system to ensure safety and compliance.
Step 1: Waste Identification and Segregation
Proper segregation is the cornerstone of safe chemical waste management. Incompatible chemicals, when mixed, can result in violent reactions.
-
Identify : All waste containing this compound, including contaminated PPE, absorbent materials, and empty containers, must be treated as hazardous waste.
-
Segregate : Keep this waste stream separate from all other chemical waste. It is critical to store it away from strong oxidizing agents (e.g., nitrates, perchlorates) to prevent a potentially violent exothermic reaction.[3][4]
Step 2: Containerization
The integrity of your waste container is essential to prevent leaks and exposure.
-
Use only containers that are in good condition, compatible with the chemical, and have a secure, tight-fitting lid. A high-density polyethylene (HDPE) drum or a glass bottle with a screw cap is often suitable.
-
Never overfill a container; leave at least 10% of headspace to allow for vapor expansion.
Step 3: Labeling
Accurate labeling is a critical control that ensures the waste is handled correctly throughout its lifecycle. An incomplete or incorrect label can lead to catastrophic errors.
-
Attach a completed hazardous waste tag to the container as soon as the first drop of waste is added.
-
The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
All associated hazards (e.g., Irritant, Harmful). The corresponding GHS pictograms are highly recommended.
-
The accumulation start date (the date the first waste was added).
-
The name of the principal investigator or laboratory contact.
-
Step 4: Temporary On-Site Storage
Waste must be stored safely in a designated Satellite Accumulation Area (SAA) while awaiting pickup.
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
Store the sealed and labeled container in a cool, dry, and well-ventilated area, away from heat and ignition sources.[1]
-
Ensure the container is stored within secondary containment to catch any potential leaks.
Step 5: Arranging for Final Disposal
Final disposal is not a task for laboratory personnel. It is a legal and safety requirement that this waste be handled by professionals.
-
Contact your institution's Environmental Health & Safety (EH&S) department to schedule a pickup.
-
Never attempt to dispose of this chemical by pouring it down the drain or placing it in the regular trash.[3]
-
The standard and accepted disposal method for chlorinated hydrocarbons is high-temperature incineration in a specialized facility equipped with afterburners and scrubbers to neutralize the hazardous decomposition products like HCl.[8][9]
The Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Waste Minimization Strategies
The most effective disposal method is to not generate waste in the first place. Incorporate these principles into your research practices:
-
Source Reduction : Purchase only the quantity of chemical needed for your experiments.
-
Process Optimization : Design experiments to use the minimum amount of material required for valid results.
-
Inventory Management : Maintain a current chemical inventory to avoid purchasing duplicate materials. Before disposing of an unopened container, check if another research group within your institution can use it.
References
- 1. fishersci.com [fishersci.com]
- 2. ICSC 0302 - MORPHOLINE [chemicalsafety.ilo.org]
- 3. nj.gov [nj.gov]
- 4. aksci.com [aksci.com]
- 5. chemscene.com [chemscene.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 9. valsynthese.ch [valsynthese.ch]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-(3-Chlorophenyl)morpholine
As researchers and scientists at the forefront of drug development, our work with novel chemical entities like 4-(3-Chlorophenyl)morpholine demands a commensurate level of safety and precision. This guide moves beyond a simple checklist of personal protective equipment (PPE). It provides a comprehensive framework for risk assessment and procedural diligence, ensuring that your handling of this compound is not only compliant but also fundamentally safe. The causality behind each recommendation is explained to build a deep, working knowledge of the safety protocols required.
Understanding the Hazard Profile of this compound
While a comprehensive toxicological profile for this compound may not be publicly available, we can infer its potential hazards by examining its structural components: a chlorinated phenyl group and a morpholine ring. Safety data sheets for structurally similar compounds, such as 3-(2-Chlorophenyl)morpholine, indicate that it may cause skin irritation, serious eye irritation, and respiratory irritation[1]. The parent compound, morpholine, is known to be corrosive to the eyes, skin, and respiratory tract, and can be absorbed through the skin[2]. Furthermore, chlorinated solvents as a class present potential toxicity risks[3]. Therefore, a cautious and proactive approach to personal protection is paramount.
Inferred Potential Hazards:
-
Skin Irritation/Corrosion: Potential for causing redness, itching, or more severe burns upon contact.
-
Eye Damage: Risk of serious irritation or irreversible damage from splashes or vapors.
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the nose, throat, and lungs[1].
-
Systemic Toxicity: The possibility of absorption through the skin exists, which could lead to systemic effects[2][4].
Given these potential hazards, all handling of this compound should be conducted with the appropriate engineering controls and a robust selection of PPE.
The Foundation of Safety: Engineering Controls
Before any discussion of PPE, it is crucial to emphasize the role of engineering controls. PPE should be considered the last line of defense, used in conjunction with, not as a substitute for, a well-maintained laboratory environment.
The Chemical Fume Hood: A Non-Negotiable Workspace
All operations involving this compound, including weighing, preparing solutions, and running reactions, must be performed inside a certified chemical fume hood.[5][6][7] A properly functioning fume hood is your primary defense against inhaling hazardous dust or vapors.
Best Practices for Fume Hood Use:
-
Verify Airflow: Before starting work, ensure the fume hood is drawing air correctly. A piece of tissue paper held at the opening should be pulled inward.[7]
-
Work Deep Inside: All apparatus and chemicals should be kept at least six inches behind the sash.[7][8][9] This practice ensures that any fumes generated are effectively captured by the hood's exhaust system.
-
Maintain Sash Height: Keep the sash at the lowest possible height that still allows for comfortable work. A lower sash increases the velocity of air being drawn into the hood, improving containment.[8]
-
Avoid Clutter: Do not use the fume hood for long-term storage of chemicals or equipment, as this can disrupt airflow patterns.[7][8]
Your Personal Armor: A Detailed PPE Protocol
The following PPE is mandatory when handling this compound. The selection of specific items should be guided by a risk assessment of the procedure being performed.
Hand Protection: The Critical Barrier
Given the potential for skin irritation and absorption, selecting the correct gloves is critical. No single glove material is impervious to all chemicals, so understanding the properties of different materials is key.[10][11]
-
Material Selection: Nitrile gloves are a common and effective choice for incidental contact with many organic compounds.[12][13] For prolonged contact or when handling larger quantities, consider thicker, more robust gloves such as butyl rubber or neoprene.[13] Always consult the glove manufacturer's chemical resistance chart for specific recommendations.[10][11]
-
Double Gloving: For many procedures, wearing two pairs of gloves is recommended.[14] This provides an extra layer of protection and allows for the safe removal of the outer glove if it becomes contaminated, without exposing the skin.
-
Inspection and Replacement: Always inspect gloves for tears or punctures before use.[15] Change gloves immediately if they are contaminated or after a set period (e.g., every one to two hours) to prevent breakthrough.[14]
Eye and Face Protection: Shielding Against Splashes and Vapors
-
Safety Glasses: At a minimum, ANSI Z87.1-compliant safety glasses with side shields must be worn in any laboratory where chemicals are handled.
-
Chemical Splash Goggles: When there is a risk of splashes, such as when transferring solutions or working with larger volumes, chemical splash goggles are required. Goggles provide a seal around the eyes, offering superior protection compared to safety glasses.[16]
-
Face Shield: For procedures with a significant splash or spatter potential, a face shield should be worn in addition to chemical splash goggles to protect the entire face.[17]
Body Protection: Preventing Dermal Exposure
-
Laboratory Coat: A clean, buttoned lab coat made of a suitable material (e.g., cotton or a flame-resistant blend) should be worn at all times. This protects your personal clothing and skin from minor spills and contamination.
-
Chemical-Resistant Apron or Gown: For tasks with a higher risk of splashes or when handling larger quantities, a chemical-resistant apron or gown worn over the lab coat provides an additional layer of protection.[14]
-
Full Body Suit: In the event of a large spill or for emergency response, a disposable, chemical-resistant "bunny suit" may be necessary to provide head-to-toe protection.[18]
Respiratory Protection: A Contingent Measure
When all work is conducted within a certified chemical fume hood, additional respiratory protection is typically not required. However, in certain situations, such as a large spill outside of the fume hood or a failure of the ventilation system, respiratory protection is essential.[19]
-
Respirator Type: An N-95 or N-100 particulate respirator may be sufficient for cleaning up small powder spills, but for larger spills or vapor exposure, a half-mask or full-face respirator with organic vapor cartridges is necessary.[19]
-
Fit Testing and Training: It is an OSHA requirement that any individual who needs to wear a respirator must be medically cleared, trained, and fit-tested annually.[19]
Operational and Disposal Plans
A proactive approach to safety includes planning for the entire lifecycle of the chemical in your lab, from handling to disposal.
Procedural Workflow for Safe Handling
// Connections Prep -> Select_PPE -> Inspect_PPE -> Don_PPE -> Work_in_Hood; Work_in_Hood -> Monitor -> Change_Gloves -> Doff_PPE; Doff_PPE -> Decontaminate -> Dispose -> Wash_Hands; } DOT Caption: Workflow for safe handling of this compound.
Summary of PPE for Different Laboratory Operations
| Task | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Weighing Solids | Double nitrile gloves | Safety glasses with side shields | Lab coat | Not required in a fume hood |
| Preparing Solutions | Double nitrile gloves | Chemical splash goggles | Lab coat | Not required in a fume hood |
| Running Reactions/Transfers | Double nitrile or thicker gloves (e.g., neoprene) | Chemical splash goggles and face shield | Chemical-resistant apron over lab coat | Not required in a fume hood |
| Small Spill Cleanup (<5g or <50mL) | Heavy-duty nitrile or butyl gloves | Chemical splash goggles and face shield | Chemical-resistant apron over lab coat | N-95/N-100 for powders; organic vapor respirator for solutions |
| Large Spill Cleanup | Heavy-duty chemical-resistant gloves (e.g., butyl rubber) | Full-face respirator with organic vapor cartridges | Full chemical-resistant suit | Full-face respirator with organic vapor cartridges |
Spill Management
In the event of a spill, your immediate actions are critical to mitigating the hazard.
-
Alert and Evacuate: Immediately alert others in the vicinity and evacuate the immediate area.[20]
-
Assess the Spill: From a safe distance, determine the nature and size of the spill. For small spills that you are trained and equipped to handle, proceed with cleanup. For large or unknown spills, evacuate the lab and contact your institution's emergency response team.[21]
-
Don Appropriate PPE: Before attempting to clean up any spill, don the appropriate PPE as outlined in the table above.[22]
-
Contain and Absorb: For liquid spills, use an inert absorbent material (such as vermiculite or sand) to contain the spill, working from the outside in.[22][23] For solid spills, carefully cover with an absorbent material to prevent dust from becoming airborne.[22]
-
Clean and Decontaminate: Scoop the absorbed material into a labeled, sealed container for hazardous waste.[21][23] Decontaminate the spill area with an appropriate solvent (e.g., soap and water), collecting the cleaning materials for disposal as hazardous waste.[20]
Disposal of Contaminated Materials
All materials contaminated with this compound, including used PPE, absorbent materials, and empty containers, must be disposed of as hazardous waste.[21][23] Place these items in a clearly labeled, sealed waste container and follow your institution's specific procedures for hazardous waste disposal. Chlorinated solvent waste should be segregated from non-chlorinated solvent waste.[24]
Conclusion: A Culture of Safety
The effective use of personal protective equipment is a cornerstone of laboratory safety. For a compound like this compound, where the full toxicological profile is not yet established, a conservative and diligent approach is not just a recommendation—it is a professional responsibility. By understanding the rationale behind each piece of PPE and integrating these practices into your daily workflow, you build a culture of safety that protects you, your colleagues, and the integrity of your research.
References
- 1. aksci.com [aksci.com]
- 2. ICSC 0302 - MORPHOLINE [chemicalsafety.ilo.org]
- 3. Using solvents safely in the lab | Lab Manager [labmanager.com]
- 4. nj.gov [nj.gov]
- 5. ehs.fiu.edu [ehs.fiu.edu]
- 6. 4 Best Practices for Fume Hood Safety in Laboratories [igenels.com]
- 7. Best Practices for Operating & Maintaining Your Chemical Fume Hood - RDM Industrial Products [rdm-ind.com]
- 8. resources.workstationindustries.com [resources.workstationindustries.com]
- 9. 5 Essential Steps for Proper Fume Hood Use in the Laboratory | Lab Manager [labmanager.com]
- 10. icash.public-health.uiowa.edu [icash.public-health.uiowa.edu]
- 11. ehs.ucr.edu [ehs.ucr.edu]
- 12. How to Select Nitrile Chemical Resistant Gloves for Industry? [intcoglove.com]
- 13. safety.fsu.edu [safety.fsu.edu]
- 14. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 15. artsci.usu.edu [artsci.usu.edu]
- 16. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 17. americanchemistry.com [americanchemistry.com]
- 18. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 19. pppmag.com [pppmag.com]
- 20. 5.4 Chemical Spill Procedures [ehs.cornell.edu]
- 21. acs.org [acs.org]
- 22. chemkleancorp.com [chemkleancorp.com]
- 23. hydepark-environmental.com [hydepark-environmental.com]
- 24. nottingham.ac.uk [nottingham.ac.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

